molecular formula C10H11NO7S B1460870 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid CAS No. 592542-51-3

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Cat. No.: B1460870
CAS No.: 592542-51-3
M. Wt: 289.26 g/mol
InChI Key: ZHUCRFJQVSHBJR-UHFFFAOYSA-N
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Description

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is a useful research compound. Its molecular formula is C10H11NO7S and its molecular weight is 289.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO7S/c1-18-9-3-2-7(4-8(9)11(14)15)5-19(16,17)6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUCRFJQVSHBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654232
Record name [(4-Methoxy-3-nitrophenyl)methanesulfonyl]acetic acid
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Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592542-51-3
Record name 2-[[(4-Methoxy-3-nitrophenyl)methyl]sulfonyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592542-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(4-Methoxy-3-nitrophenyl)methanesulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound. We will delve into its molecular characteristics, potential biological activities, and the rationale behind its handling and synthesis, providing a foundational understanding for its use in a research and development setting.

Core Molecular Profile and Physicochemical Properties

This compound is a multifaceted organic compound characterized by a benzylsulfonyl scaffold substituted with methoxy and nitro groups, and an acetic acid moiety.[1] This unique combination of functional groups makes it a compound of interest for organic synthesis and pharmaceutical research.[1][2] Its core identifiers and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 592542-51-3[1][3][4][5][6]
Molecular Formula C₁₀H₁₁NO₇S[1][3][4][5]
Molecular Weight 289.26 g/mol [1][2][3][5][7]
IUPAC Name 2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acid[1][6][7]
Melting Point 137-139 °C[8]
Boiling Point 627.1 ± 55.0 °C (Predicted)[8]
Density 1.520 g/cm³ (Predicted)[8]
Water Solubility 4.8 mg/mL (Classified as very soluble)[1]
Canonical SMILES COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)[O-][1][6]
InChI Key ZHUCRFJQVSHBJR-UHFFFAOYSA-N[1][3][6][7]

Synthesis Pathway and Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity.[1] While specific proprietary methods may vary, a representative pathway can be constructed based on established organic chemistry principles.

The causality behind this workflow is crucial: beginning with a commercially available starting material like 4-methoxy-3-nitrobenzylamine allows for the sequential and controlled introduction of the sulfonyl and acetic acid groups. The use of an inert atmosphere is critical to prevent unwanted side reactions, particularly oxidation.

Representative Synthesis Protocol
  • Step 1: Diazotization and Sandmeyer Reaction.

    • Start with 4-methoxy-3-nitrobenzylamine. The amine is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C).

    • The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to form the corresponding 4-methoxy-3-nitrobenzylsulfonyl chloride. This step is foundational for installing the sulfonyl group.

  • Step 2: Sulfonamide Formation (Alternative to Step 3).

    • The sulfonyl chloride can be reacted with an appropriate amine if a sulfonamide derivative is desired. However, for the target acid, we proceed to the next step.

  • Step 3: Reduction and Thiol Formation.

    • A more common route involves the reduction of the nitro group if necessary, followed by conversion of a starting halide (e.g., 4-methoxy-3-nitrobenzyl bromide) to a thiol or thiocyanate.

  • Step 4: Thioalkylation.

    • The benzyl thiol is reacted with an α-haloacetic acid ester (e.g., ethyl bromoacetate) under basic conditions to form the corresponding thioether. This step introduces the acetic acid backbone.

  • Step 5: Oxidation.

    • The thioether is oxidized to the sulfone using a strong oxidizing agent like hydrogen peroxide or m-CPBA. This oxidation is a key transformation, converting the sulfide linkage to the stable sulfonyl group.

  • Step 6: Hydrolysis.

    • The ester is hydrolyzed to the carboxylic acid using either acidic or basic conditions, followed by neutralization. This final step yields the target molecule, this compound.

  • Step 7: Purification.

    • The final product is purified using recrystallization, typically from an ethanol/water or similar solvent system, to remove any unreacted starting materials or byproducts.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Methoxy-3-nitrobenzyl Halide Thiolation Thiolation (e.g., with NaSH) Start->Thiolation Step 1 Thioalkylation Thioalkylation (+ Ethyl Bromoacetate) Thiolation->Thioalkylation Step 2 Oxidation Oxidation (e.g., H2O2) Thioalkylation->Oxidation Step 3 Hydrolysis Ester Hydrolysis (Acid or Base) Oxidation->Hydrolysis Step 4 Product 2-((4-Methoxy-3-nitrobenzyl) sulfonyl)acetic acid Hydrolysis->Product Step 5

Caption: A representative workflow for the synthesis of the target compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dictated by its functional groups:

  • Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group makes the adjacent methylene protons acidic and susceptible to deprotonation. It also allows the molecule to undergo nucleophilic substitution reactions.[1]

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification with alcohols to form various esters, or conversion to an acid chloride.[1] These reactions are valuable for creating derivatives with potentially altered biological activities or solubilities.

  • Nitroaromatic System: The nitro group is strongly deactivating and directs electrophilic aromatic substitution to the meta position relative to itself. The presence of both the nitro and methoxy groups on the aromatic ring creates a specific electronic environment that influences its interaction with biological targets. Nitroaromatic compounds can also have explosive potential under specific conditions.[1]

Biological Activity and Pharmaceutical Potential

The primary reported biological activity of this compound is its potential as an inhibitor of bacterial collagenase.[1]

Mechanism of Action: Bacterial Collagenase Inhibition

Bacterial collagenases are enzymes that break down collagen, a key component of connective tissue. In pathogenic bacteria, these enzymes are virulence factors that facilitate tissue destruction and bacterial spread. By inhibiting this enzyme, the compound can potentially mitigate tissue damage associated with certain bacterial infections. This makes it a candidate for developing drugs that target collagen-related diseases or infections.[1] The interaction is thought to involve electron transfer mechanisms, which are crucial for its pharmacological effects.[1]

Pharmacokinetic Profile Insights

Initial studies provide valuable insights into the drug-like properties of this compound:

  • Blood-Brain Barrier (BBB): It is suggested that the molecule does not readily cross the blood-brain barrier, which would limit its effects on the central nervous system.[1]

  • Metabolic Stability: It is reportedly not a substrate or inhibitor for various cytochrome P450 enzymes, indicating a potentially favorable metabolic profile and a lower likelihood of drug-drug interactions.[1]

These properties are highly desirable in drug development, suggesting the compound may have a predictable and manageable safety profile.

Conceptual Diagram of Enzyme Inhibition

Inhibition_Pathway Collagen Collagen (Host Tissue) Degradation Collagen Degradation & Tissue Damage Collagen->Degradation leads to Enzyme Bacterial Collagenase Enzyme->Collagen acts on Inhibitor 2-((4-Methoxy-3-nitrobenzyl) sulfonyl)acetic acid Inhibitor->Enzyme binds to Block Inhibition Block->Enzyme

Caption: Conceptual model of bacterial collagenase inhibition.

Predicted Spectroscopic Characteristics

While specific spectral data requires experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic signatures, which is an essential skill for compound verification.

  • ¹H NMR:

    • Aromatic Protons: Expect three signals in the aromatic region (~7.0-8.5 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the substitution pattern.

    • Methoxy Group: A sharp singlet integrating to 3H around 3.9-4.1 ppm.

    • Benzyl CH₂: A singlet integrating to 2H adjacent to the sulfonyl group, likely deshielded to ~4.5-5.0 ppm.

    • Acetic Acid CH₂: A singlet integrating to 2H adjacent to the sulfonyl group, likely in the ~4.0-4.5 ppm range.

    • Carboxylic Acid H: A broad singlet, typically >10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Expect 10 distinct carbon signals. The carbonyl carbon of the acid will be significantly downfield (>170 ppm). The aromatic carbons will appear between ~110-160 ppm, with quaternary carbons showing different intensities. The methoxy carbon will be around 55-60 ppm, and the two methylene carbons will be in the 50-70 ppm range.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad band from the carboxylic acid, typically centered around 3000 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm⁻¹.

    • S=O Stretch: Two strong absorptions characteristic of the sulfonyl group, appearing around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

    • NO₂ Stretch: Strong absorptions around 1510-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount.

  • Hazards: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][6] As a nitroaromatic compound, there is a potential for explosive behavior under certain conditions, such as heat or shock, although this is generally a risk for compounds with multiple nitro groups.[1]

  • Storage: To ensure stability and prevent degradation, the compound should be stored in a dry, tightly sealed container at 2-8°C.[1][4]

Conclusion and Future Directions

This compound is a versatile chemical intermediate with a compelling, albeit sparsely explored, biological profile.[1] Its potential as a bacterial collagenase inhibitor, combined with a favorable preliminary pharmacokinetic profile, marks it as a molecule of significant interest for further investigation in the development of novel anti-infective or tissue-protective agents.[1] Future research should focus on validating its inhibitory activity against a broader range of bacterial collagenases, exploring its mechanism of action in greater detail, and synthesizing derivatives to establish a structure-activity relationship (SAR) that could lead to more potent and selective drug candidates.

References

  • This compound. ChemUniverse. [Link]
  • This compound. PubChem. [Link]
  • This compound - CAS 592542-51-3. Tyger Scientific. [Link]
  • 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)aceticaci - Physico-chemical Properties. ChemBK. [Link]

Sources

An In-depth Technical Guide to 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid, with the CAS number 592542-51-3, is a multifaceted organic compound that has garnered interest in the scientific community.[1] Its unique structure, featuring a sulfonyl group connected to a substituted benzyl ring, makes it a valuable intermediate in various organic syntheses.[1] More notably, it has shown potential as a bacterial collagenase inhibitor, positioning it as a compound of interest for pharmaceutical research and development, particularly in addressing diseases related to collagen degradation.[1] This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and an exploration of its current and potential applications.

This document is designed to be a practical resource for researchers, offering not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deeper understanding of the compound's chemistry and biological relevance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis.

PropertyValueSource
CAS Number 592542-51-3[1]
IUPAC Name 2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acid[1][2]
Molecular Formula C10H11NO7S[1][2]
Molecular Weight 289.26 g/mol [1][2]
Appearance White to off-white crystalline solid (predicted)
Melting Point 137-139 °C
Solubility Very soluble in water (4.8 mg/ml)[1]
SMILES COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)[O-][1]
InChI Key ZHUCRFJQVSHBJR-UHFFFAOYSA-N[1]
Storage 2-8°C, in a dry environment[1]

Synthetic Pathway and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The overall synthetic strategy involves the preparation of a key intermediate, 4-methoxy-3-nitrobenzyl chloride, followed by a nucleophilic substitution with a thiol, and subsequent oxidation to the final sulfonylacetic acid.

Synthesis_Pathway A 4-Methoxy-3-nitrobenzoic Acid B 4-Methoxy-3-nitrobenzyl Alcohol A->B Reduction (e.g., BH3-THF) C 4-Methoxy-3-nitrobenzyl Chloride B->C Chlorination (e.g., SOCl2) D 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid C->D Nucleophilic Substitution (HSCH2COONa) E This compound D->E Oxidation (e.g., H2O2, Oxone®)

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of 4-Methoxy-3-nitrobenzyl Alcohol

Causality: The synthesis begins with the reduction of the commercially available 4-methoxy-3-nitrobenzoic acid. The carboxylic acid is a stable starting material, and its reduction to the corresponding benzyl alcohol provides the necessary functional group for the subsequent chlorination step. Borane-tetrahydrofuran complex (BH3-THF) is a common and effective reagent for this transformation due to its selectivity for carboxylic acids in the presence of other functional groups like the nitro group.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-3-nitrobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0°C in an ice bath. Add a solution of borane-THF complex (approximately 1.5-2.0 equivalents) in THF dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C until the effervescence ceases.

  • Workup: Remove the solvent under reduced pressure. Add 1 M hydrochloric acid to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-methoxy-3-nitrobenzyl alcohol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of 4-Methoxy-3-nitrobenzyl Chloride

Causality: The conversion of the benzyl alcohol to a benzyl chloride is a crucial step to create a good leaving group for the subsequent nucleophilic substitution. Thionyl chloride (SOCl2) is a widely used reagent for this transformation as it produces gaseous byproducts (SO2 and HCl), which simplifies the purification process.

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve the purified 4-methoxy-3-nitrobenzyl alcohol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Chlorination: Add thionyl chloride (1.1-1.5 equivalents) dropwise to the solution at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Progression: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Purification: The resulting crude 4-methoxy-3-nitrobenzyl chloride is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent like hexane.

Part 3: Synthesis of 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid

Causality: This step involves a nucleophilic substitution reaction where the chloride of the benzyl chloride is displaced by the thiolate anion of thioglycolic acid. Using the sodium salt of thioglycolic acid (sodium thioglycolate) provides a readily available and highly nucleophilic sulfur source. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction.

Experimental Protocol:

  • Thiolate Preparation: In a separate flask, prepare a solution of sodium thioglycolate by reacting thioglycolic acid (1 equivalent) with sodium hydroxide or sodium methoxide (1 equivalent) in a suitable solvent like methanol or ethanol at 0°C.

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-methoxy-3-nitrobenzyl chloride (1 equivalent) in a polar aprotic solvent such as DMF or acetone.

  • Nucleophilic Substitution: Add the prepared solution of sodium thioglycolate to the solution of the benzyl chloride. Stir the reaction mixture at room temperature for 8-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, pour the mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-((4-methoxy-3-nitrobenzyl)thio)acetic acid can be purified by recrystallization.

Part 4: Synthesis of this compound

Causality: The final step is the oxidation of the thioether to a sulfone. This transformation is crucial for the potential biological activity of the target molecule. Common oxidizing agents for this purpose include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium peroxymonosulfate (Oxone®). The choice of oxidant and reaction conditions can be tuned to selectively yield the sulfone over the sulfoxide intermediate. Using an excess of the oxidizing agent and elevated temperatures generally favors the formation of the sulfone.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified 2-((4-methoxy-3-nitrobenzyl)thio)acetic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture of methanol and water.

  • Oxidation: Add the oxidizing agent, for example, a 30% aqueous solution of hydrogen peroxide (2.5-3.0 equivalents), to the solution. The reaction can be slow at room temperature and may require heating to 50-70°C to proceed at a reasonable rate. Alternatively, Oxone® in a methanol/water mixture at room temperature is also an effective system.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting thioether is completely consumed.

  • Workup: Once the reaction is complete, cool the mixture and quench any excess oxidizing agent, for example, by adding a saturated aqueous solution of sodium sulfite.

  • Isolation: The product may precipitate out of the solution upon cooling or addition of water. If so, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Purification: The crude this compound can be purified by recrystallization from a solvent mixture such as ethanol/water to yield the final product.

Applications in Drug Development and Research

Potential as a Bacterial Collagenase Inhibitor

The primary therapeutic potential of this compound lies in its ability to act as an inhibitor of bacterial collagenases.[1] These enzymes are crucial virulence factors for many pathogenic bacteria, enabling them to break down the collagen in host tissues, which facilitates the spread of infection.

Mechanism of Action:

While the precise inhibitory mechanism of this specific compound has not been extensively detailed in publicly available literature, the sulfonyl group is a key pharmacophore in many enzyme inhibitors. It is hypothesized that the sulfonyl group can interact with the active site of the enzyme, potentially chelating the zinc ion that is essential for the catalytic activity of many matrix metalloproteinases, including bacterial collagenases. The nitroaromatic moiety may also contribute to binding through various non-covalent interactions.

MOA cluster_0 Bacterial Collagenase Active Site Enzyme Collagenase (with Zn²⁺) Products Degraded Collagen Enzyme->Products Catalyzes degradation Inhibitor 2-((4-Methoxy-3-nitrobenzyl) sulfonyl)acetic acid Inhibitor->Enzyme Binds and inhibits Collagen Collagen Substrate Collagen->Enzyme Binds to active site

Caption: Proposed mechanism of collagenase inhibition.

Therapeutic Implications:

By inhibiting bacterial collagenases, this compound could potentially be developed as an adjunctive therapy for bacterial infections, particularly those involving significant tissue destruction. This could include applications in treating chronic wounds, periodontal diseases, and certain types of infections caused by bacteria such as Clostridium histolyticum.

Reagent in Organic Synthesis

Beyond its potential therapeutic applications, this compound serves as a versatile building block in organic synthesis. The presence of multiple functional groups—the carboxylic acid, the sulfone, and the nitroaromatic ring—allows for a wide range of chemical transformations, enabling the synthesis of more complex molecules with diverse biological activities.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with significant potential in both synthetic chemistry and drug discovery. Its role as a potential inhibitor of bacterial collagenases opens up avenues for the development of novel anti-infective therapies. The detailed synthetic protocols provided in this guide are intended to empower researchers to synthesize and further investigate the properties and applications of this promising molecule. Future research should focus on elucidating its precise mechanism of enzyme inhibition and evaluating its efficacy and safety in preclinical models.

References

  • PubChem. This compound. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Proposed Mechanism of Action of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

While 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is recognized as a versatile reagent in organic synthesis, its biological activities and mechanism of action are not extensively documented in peer-reviewed literature. Preliminary information suggests a potential role as an inhibitor of bacterial collagenase.[1] This guide synthesizes the known chemical properties of the molecule with the established biochemistry of bacterial collagenases to propose a scientifically grounded, albeit hypothetical, mechanism of action. We present a detailed framework for the experimental validation of this proposed mechanism, providing researchers with the necessary protocols to investigate its potential as a therapeutic agent targeting collagen-related pathologies.

Introduction and Compound Profile

This compound is an organic compound with the molecular formula C₁₀H₁₁NO₇S and a molecular weight of 289.26 g/mol .[2] Its structure features a sulfonyl group connecting a substituted benzyl moiety to an acetic acid group. This arrangement of functional groups—a known zinc-binding moiety (carboxylic acid), a substituted aromatic ring, and a sulfonyl linker—is reminiscent of scaffolds used in the design of various enzyme inhibitors, particularly those targeting metalloproteases.[3][4]

The compound is noted for its high water solubility and is typically stored at 2-8°C to ensure stability.[1] While its primary documented use is as an intermediate in organic synthesis, its structural characteristics warrant investigation into its potential pharmacological activities.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₇S[2]
Molecular Weight 289.26 g/mol [2]
CAS Number 592542-51-3[2]
SMILES COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)N+[O-][1]
Solubility High in water (4.8 mg/ml)[1]
Storage 2-8°C, dry environment[1]

Proposed Mechanism of Action: Inhibition of Bacterial Collagenase

Bacterial collagenases, particularly those from Clostridium histolyticum (family M9), are potent virulence factors that degrade host tissue collagen, facilitating pathogen invasion.[1][6] Unlike mammalian matrix metalloproteinases (MMPs) that cleave collagen at a specific site, these bacterial enzymes can process collagen at multiple sites, leading to its complete degradation into small peptides.[7][8] This process is driven by a unique "unwind and digest" mechanism involving a multi-domain structure.[1] The peptidase domain, which carries out the hydrolysis, contains a catalytic zinc ion (Zn²⁺) coordinated by a characteristic HEXXH motif, making it a prime target for inhibition.[7][9]

We propose that this compound functions as a competitive inhibitor of bacterial collagenase. This hypothesis is predicated on the following structural and mechanistic rationales:

  • Zinc-Binding Group (ZBG): The terminal carboxylic acid moiety is a well-established zinc-binding group.[3][10] It is hypothesized to directly coordinate with the catalytic Zn²⁺ ion in the enzyme's active site, displacing a water molecule essential for peptide bond hydrolysis.

  • Active Site Occupancy: The overall structure of the molecule, with its substituted benzyl and sulfonyl components, is proposed to occupy the substrate-binding cleft of the peptidase domain. The sulfonyl group provides a rigid, tetrahedral geometry, while the 4-methoxy-3-nitrobenzyl moiety can engage in hydrophobic and electrostatic interactions with amino acid residues in the active site pockets (sub-pockets), enhancing binding affinity and specificity.

  • Electron Transfer and Stability: The nitro group, being strongly electron-withdrawing, may influence the electronic distribution across the benzyl ring, potentially contributing to specific interactions within the active site. The methoxy group can act as a hydrogen bond acceptor. Such interactions are critical in the structure-activity relationships of other protease inhibitors.[11]

This proposed binding mode would prevent the unwound collagen substrate from accessing the catalytic machinery, thereby inhibiting enzyme activity.

Proposed_Inhibition_Mechanism cluster_Enzyme Bacterial Collagenase Active Site cluster_Inhibitor Inhibitor Molecule cluster_Interaction Inhibition Event ActiveSite Catalytic Pocket Zinc Zn²⁺ Ion ActiveSite->Zinc coordinates Water H₂O Zinc->Water binds Displacement Displacement Water->Displacement Inhibitor 2-((4-Methoxy-3-nitrobenzyl) sulfonyl)acetic acid ZBG Carboxylic Acid (ZBG) Inhibitor->ZBG Tail Nitrobenzyl-sulfonyl Tail Inhibitor->Tail ZBG->Displacement Binding Binding Tail->Binding Displacement->Zinc ZBG chelates Zn²⁺ Binding->ActiveSite Tail occupies substrate pocket Experimental_Workflow start Start: Hypothesis (Compound inhibits collagenase) assay Protocol 1: Collagenase Inhibition Assay start->assay ic50 Determine IC₅₀ Value assay->ic50 kinetics Protocol 2: Enzyme Kinetics Study ic50->kinetics mode Determine Inhibition Mode (Ki, Competitive/Non-competitive) kinetics->mode docking Protocol 3: Computational Docking mode->docking binding Visualize Binding Pose & Identify Key Interactions docking->binding conclusion Conclusion: Validate/Refute Mechanism binding->conclusion

Sources

An In-Depth Technical Guide to the Biological Activity of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, and potential biological activities of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. While specific experimental data on this compound is limited in publicly available literature, this guide furnishes a framework for its investigation, drawing upon established methodologies for analogous compounds. The primary focus is on its potential as a bacterial collagenase inhibitor, a promising target for novel anti-infective therapies. We will detail a plausible synthetic route, outline protocols for in vitro enzymatic and antibacterial assays, and discuss potential avenues for future in vivo evaluation. This guide aims to serve as a foundational resource for initiating and advancing research into the therapeutic potential of this and structurally related molecules.

Compound Profile: this compound

This compound is an organic compound featuring a substituted benzyl group linked to a sulfonylacetic acid moiety.[1][2] The presence of the nitro and methoxy groups on the aromatic ring, along with the sulfonyl and carboxylic acid functionalities, suggests a molecule with potential for diverse chemical interactions and biological activities.[1]

Property Value Source
Molecular Formula C₁₀H₁₁NO₇S[1][2][3]
Molecular Weight 289.26 g/mol [1][2][3]
CAS Number 592542-51-3[2][3][4]
Appearance White to off-white solid (predicted)
Melting Point 137-139 °C[3]
Solubility Soluble in water (4.8 mg/ml)[1]
Storage 2-8°C, dry conditions[1][4]

Synthesis Pathway

A generalized synthetic scheme is as follows:

Synthesis_Pathway cluster_0 Step 1: Diazotization and Sandmeyer Reaction cluster_1 Step 2: Thiolation cluster_2 Step 3: Oxidation 4_Methoxy_3_nitrobenzylamine 4-Methoxy-3-nitrobenzylamine Diazonium_Salt Intermediate Diazonium Salt 4_Methoxy_3_nitrobenzylamine->Diazonium_Salt NaNO2, HCl 4_Methoxy_3_nitrobenzyl_chloride 4-Methoxy-3-nitrobenzyl chloride Diazonium_Salt->4_Methoxy_3_nitrobenzyl_chloride CuCl Thioether_intermediate 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid 4_Methoxy_3_nitrobenzyl_chloride->Thioether_intermediate Thioglycolic acid, Base Thioglycolic_acid Thioglycolic acid Final_Product This compound Thioether_intermediate->Final_Product Oxidizing agent (e.g., H2O2, m-CPBA)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Methoxy-3-nitrobenzyl chloride

  • Dissolve 4-Methoxy-3-nitrobenzylamine in a suitable acidic aqueous solution (e.g., HCl).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid

  • Dissolve thioglycolic acid in a suitable solvent (e.g., ethanol) and add a base (e.g., sodium hydroxide) to form the thiolate.

  • Add the 4-Methoxy-3-nitrobenzyl chloride from Step 1 to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry.

Step 3: Synthesis of this compound

  • Dissolve the 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid from Step 2 in a suitable solvent (e.g., acetic acid).

  • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

  • Stir the reaction at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

  • Pour the reaction mixture into cold water to precipitate the final product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Biological Activity: A Focus on Bacterial Collagenase Inhibition

The primary reported biological activity of this compound is its potential to inhibit bacterial collagenase.[1] Bacterial collagenases are virulence factors secreted by various pathogenic bacteria, such as Clostridium histolyticum and Pseudomonas aeruginosa, which degrade collagen, a major component of the host's extracellular matrix.[5] This degradation facilitates bacterial invasion and tissue damage. Therefore, inhibitors of bacterial collagenases are attractive candidates for the development of novel anti-infective agents that target bacterial virulence rather than viability, potentially reducing the selective pressure for antibiotic resistance.

The inhibitory activity of sulfonylated amino acid hydroxamates against bacterial collagenases has been previously reported, suggesting that the sulfonyl group in the target molecule may play a crucial role in binding to the enzyme's active site.[6]

Proposed Mechanism of Action

The precise mechanism of action for this compound as a collagenase inhibitor has not been elucidated. However, based on its structure, several plausible mechanisms can be hypothesized:

  • Chelation of the Catalytic Zinc Ion: Many matrix metalloproteinase inhibitors, which share mechanistic similarities with bacterial collagenase inhibitors, function by chelating the active site zinc ion. The carboxylic acid and sulfonyl oxygen atoms of the target molecule could potentially coordinate with the zinc ion, disrupting its catalytic function.

  • Hydrogen Bonding and van der Waals Interactions: The aromatic ring, nitro group, and methoxy group could engage in hydrogen bonding and van der Waals interactions with amino acid residues in the enzyme's active site, contributing to binding affinity and specificity.

  • Electron Transfer Mechanisms: It has been suggested that the compound's interaction with biological targets may involve electron transfer mechanisms.[1] The electron-withdrawing nitro group could facilitate such interactions within the enzyme's active site.

Mechanism_of_Action cluster_interactions Potential Binding Interactions Compound This compound Enzyme Bacterial Collagenase Active Site (with Zn²⁺) Compound->Enzyme Binding Chelation Chelation of Zn²⁺ Compound->Chelation HBonding Hydrogen Bonding Compound->HBonding VDW van der Waals Interactions Compound->VDW Inhibition Inhibition of Collagen Degradation Enzyme->Inhibition Blocks activity

Caption: Putative mechanism of bacterial collagenase inhibition.

Experimental Evaluation: Protocols and Methodologies

In Vitro Collagenase Inhibition Assay

A fluorometric assay is a common and sensitive method to determine the inhibitory activity of compounds against bacterial collagenase.

Materials:

  • Bacterial collagenase (e.g., from Clostridium histolyticum)

  • Fluorescently-labeled collagen substrate (e.g., DQ™ gelatin from Thermo Fisher Scientific)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the diluted compound solutions. Include a positive control (a known collagenase inhibitor, e.g., 1,10-phenanthroline) and a negative control (solvent only).

  • Add the bacterial collagenase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorescently-labeled collagen substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of substrate cleavage for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Antibacterial Activity Assessment

While the primary hypothesized activity is collagenase inhibition, it is also prudent to assess the direct antibacterial properties of the compound.

4.2.1. Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of a compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well clear microplates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, prepare two-fold serial dilutions of the compound in MHB.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

4.2.2. Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined to assess whether the compound is bacteriostatic or bactericidal.

Protocol:

  • Following the MIC determination, take an aliquot from the wells that show no visible growth.

  • Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

In Vivo Evaluation: A Roadmap

Should in vitro studies demonstrate significant collagenase inhibitory and/or antibacterial activity, subsequent in vivo evaluation would be warranted. A murine model of a full-thickness skin wound infected with a collagenase-producing bacterium is a relevant model.[7]

Murine Wound Healing Model

Protocol Outline:

  • Anesthetize mice and create a full-thickness excisional wound on the dorsum.

  • Inoculate the wound with a suspension of a pathogenic, collagenase-producing bacterium (e.g., Pseudomonas aeruginosa).

  • Topically apply a formulation containing this compound to the wound at specified intervals.

  • Monitor wound healing over time by measuring the wound area.

  • At the end of the study, excise the wound tissue for histological analysis and determination of bacterial load.

  • Assess parameters such as re-epithelialization, collagen deposition, and inflammatory cell infiltration.

In_Vivo_Workflow cluster_analysis Endpoint Analysis Start In Vivo Efficacy Study Wounding Creation of Full-Thickness Wound in Murine Model Start->Wounding Infection Inoculation with Collagenase-Producing Bacteria Wounding->Infection Treatment Topical Application of Test Compound Formulation Infection->Treatment Monitoring Wound Area Measurement Over Time Treatment->Monitoring Endpoint Tissue Excision and Analysis Monitoring->Endpoint Histology Histological Evaluation Endpoint->Histology Bacterial_Load Bacterial Load Quantification Endpoint->Bacterial_Load

Caption: Workflow for in vivo evaluation of the test compound.

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on:

  • Detailed Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol is essential.

  • Broad-Spectrum Screening: Evaluation of its inhibitory activity against a panel of bacterial and matrix metalloproteinases to determine its specificity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features for optimal activity.

  • Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Conclusion

This compound represents a molecule of interest for the development of novel therapeutics, particularly in the area of anti-infectives. Its potential as a bacterial collagenase inhibitor warrants further investigation. This technical guide provides a comprehensive framework for researchers to synthesize, characterize, and evaluate the biological activity of this compound. The detailed protocols and proposed avenues for future research aim to facilitate and accelerate the exploration of its therapeutic potential.

References

  • Diener, B., Carrick, L., Jr., & Berk, R. S. (1973). In Vivo Studies with Collagenase from Pseudomonas aeruginosa. Infection and Immunity, 7(2), 212–217.
  • Diener, B., Carrick, L., Jr., & Berk, R. S. (1973). In Vivo Studies with Collagenase from Pseudomonas aeruginosa. PMC.
  • Shi, L., Ermis, R., & Kiedaisch, B. (2010). pH in the Bacteria-Contaminated Wound and Its Impact on Clostridium Histolyticum Collagenase Activity. Wounds, 22(11), 269-277.
  • Synthesis and Structure-Activity Relationship of a Novel Sulfone Series of TNF-alpha Converting Enzyme Inhibitors. (2005). Journal of Medicinal Chemistry, 48(19), 6030-6041.
  • Green Synthesis of 4-Nitro-4'-Methoxy Chalcone by Grinding Technique and its Antibacterial Activity. (2020). Rasayan Journal of Chemistry, 13(1), 350-354.
  • Mohamed, M. S., Maki, T., Shah, M. M., & Ichinose, Y. (2016). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biological & Pharmaceutical Bulletin, 39(11), 1888–1892.
  • An in vitro collagen perfusion wound biofilm model; with applications for antimicrobial studies and microbial metabolomics. (2020). Biofilm, 2, 100017.
  • Harrington, D. J. (1996). Bacterial collagenases and collagen-degrading enzymes and their potential role in human disease. Infection and Immunity, 64(6), 1885–1891.
  • Nengroo, Z. R., Ahmad, A., Tantary, A., Ganie, A. S., & Shah, Z. U. (2020). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Indian Chemical Society, 97(10), 1735-1741.
  • This compound. PubChem.
  • Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. (2017). International Journal of Pharmaceutical Sciences and Research, 8(9), 3843-3848.
  • Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonylglycine hydroxamate moieties. Bioorganic & Medicinal Chemistry Letters, 12(11), 1557–1561.
  • Antioxidant, Collagenase Inhibitory, and Antibacterial Effects of Bioactive Peptides Derived from Enzymatic Hydrolysate of Ulva australis. (2021). Marine Drugs, 19(9), 515.
  • Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. (2018). Journal of Medicinal Chemistry, 61(22), 10066–10084.
  • Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors. (2023). Bioorganic Chemistry, 138, 106581.
  • COLLAGENASE INHIBITION ACTIVITY OF INDIAN MEDICINAL PLANTS: AN APPROACH TO MODERATE COLLAGEN TURNOVER. (2014). International Journal of Bioassays, 3(4), 1930-1933.
  • Guerrero, L., Castillo, J., Quiñones, M., Garcia-Vallvé, S., Arola, L., Pujadas, G., & Muguerza, B. (2012). Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies. PLoS ONE, 7(11), e49493.
  • Collagenase and Tyrosinase Inhibitory Activities and Stability of Facial Cream Formulation Containing Cashew Leaf Extract. (2023). Cosmetics, 10(1), 16.
  • Enzyme inhibitory activities an insight into the structure-Activity relationship of biscoumarin derivatives. (2017). European Journal of Medicinal Chemistry, 142, 27-40.
  • Investigation of antioxidant, anti collagenase, anti-elastase, and anti-hyaluronidase activities of Solanum trilobatum L. for pharmaceutical development. (2023). Pharmacognosy Magazine, 19(83), 735-741.

Sources

An In-Depth Technical Guide to the Discovery of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid: Synthesis, Characterization, and Potential as a Bacterial Collagenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of the novel compound 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. The document details a robust, four-step synthetic pathway, offering in-depth procedural insights and the chemical principles underpinning each transformation. Furthermore, it explores the compound's prospective role as a bacterial collagenase inhibitor, a critical area of research in the development of new anti-infective therapies. This guide is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis, providing a foundation for further investigation and development of this and related molecular entities.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. One promising approach is the targeting of bacterial virulence factors, such as enzymes that are critical for host invasion and tissue degradation. Bacterial collagenases, a class of metalloproteinases, are key virulence factors for a variety of pathogenic bacteria, facilitating the breakdown of collagen, the primary structural protein in the extracellular matrix of animal tissues[1]. Inhibition of these enzymes presents an attractive strategy to disarm pathogenic bacteria, thereby preventing the spread of infection and tissue damage without exerting direct selective pressure for resistance.

This guide focuses on the discovery and synthesis of this compound, a compound identified for its potential as a bacterial collagenase inhibitor. The molecule's unique architecture, featuring a substituted nitroaromatic ring linked to a sulfonylacetic acid moiety, suggests a potential for specific interactions within the active site of these zinc-dependent enzymes. This document will provide a detailed, step-by-step guide to its chemical synthesis, an analysis of its physicochemical properties, and a discussion of its potential therapeutic applications and avenues for future research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₇S
Molecular Weight 289.26 g/mol
Melting Point 137-139 °C
Appearance Solid
Solubility Highly soluble in water (4.8 mg/ml)
pKa 2.39 ± 0.10 (Predicted)
Storage 2-8°C, sealed in a dry environment

Synthesis of this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. The overall synthetic pathway is depicted below, followed by detailed protocols for each step.

Synthesis_Pathway A 4-Methoxybenzyl chloride B 4-Methoxy-3-nitrobenzyl chloride A->B  Nitration   (HNO₃, H₂SO₄) C Sodium (4-Methoxy-3-nitrobenzyl)sulfonate B->C  Sulfonation   (Na₂SO₃) D Ethyl 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetate C->D  Alkylation   (ClCH₂COOEt, NaI) E This compound D->E  Hydrolysis   (NaOH, then H⁺) Mechanism_of_Action A Bacterial Pathogen B Collagenase Secretion A->B C Host Extracellular Matrix (Collagen) B->C D Collagen Degradation C->D  Catalysis   E Tissue Invasion & Nutrient Acquisition D->E F Infection Progression E->F G This compound H Inhibition of Collagenase G->H H->B  Blocks Activity  

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, a comprehensive understanding of a molecule's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful therapeutic candidates are built. For researchers, scientists, and drug development professionals, this guide offers an in-depth technical exploration of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. This document eschews a rigid, templated format in favor of a logically structured narrative that prioritizes scientific integrity, experimental causality, and actionable insights. As your virtual Senior Application Scientist, I will not only present data but also elucidate the rationale behind the experimental methodologies, ensuring that every protocol is a self-validating system. This guide is designed to be a trusted resource, grounded in authoritative scientific principles and supplemented with comprehensive references for your verification.

Core Molecular Identity and Physicochemical Synopsis

This compound is a multifaceted organic compound, notable for its aromatic nitro group, a methoxy substituent, a sulfonyl linkage, and a carboxylic acid moiety.[1][2] This unique combination of functional groups suggests its potential utility as a versatile reagent in organic synthesis and as a candidate for biological investigation, particularly as a potential inhibitor of bacterial collagenase.[1] A precise grasp of its physicochemical parameters is paramount for its application in medicinal chemistry, formulation development, and analytical sciences.

A summary of the key physicochemical properties of this compound is presented in Table 1. It is critical to note that while some of these values are reported in chemical databases, others, such as the pKa, are often predicted and necessitate experimental verification for rigorous scientific application.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acid[1][2]
CAS Number 592542-51-3[1][3][4][5][6][7][8]
Molecular Formula C₁₀H₁₁NO₇S[1][2][5]
Molecular Weight 289.26 g/mol [1][2][3]
Melting Point 137-139 °C[7][8]
Boiling Point (Predicted) 627.1 ± 55.0 °C[7][8]
Density (Predicted) 1.520 g/cm³[7][8]
Water Solubility 4.8 mg/mL (classified as very soluble)[1]
pKa (Predicted) 2.39 ± 0.10[7][8]
Storage Sealed in a dry environment at 2-8°C[1][3]

Structural Elucidation and Spectral Data

While public databases do not currently provide experimentally derived spectra for this compound, a foundational aspect of its characterization lies in the verification of its chemical structure through spectroscopic methods. Below are the anticipated spectral characteristics and detailed protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework of the molecule.

  • ¹H NMR is expected to show distinct signals for the aromatic protons, the methoxy group protons, the benzylic methylene protons, and the methylene protons adjacent to the sulfonyl group. The carboxylic acid proton will likely appear as a broad singlet.

  • ¹³C NMR will provide evidence for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the two methylene carbons.

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover all expected carbon resonances (typically 0-200 ppm).

    • Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretch from the carboxylic acid.

  • A C=O stretch from the carboxylic acid.

  • Asymmetric and symmetric N-O stretches from the nitro group.

  • Asymmetric and symmetric S=O stretches from the sulfonyl group.

  • C-O stretches from the methoxy group and the carboxylic acid.

  • Aromatic C-H and C=C stretches.

Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Expected Molecular Ion: For the neutral molecule (C₁₀H₁₁NO₇S), the expected monoisotopic mass is approximately 289.0256 m/z.

  • Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group, the nitro group, and cleavage at the sulfonyl linkage.

Protocol for High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via liquid chromatography.

    • Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the fragmentation pattern to gain further structural insights.

Experimental Determination of Key Physicochemical Parameters

While some physicochemical data is available from suppliers and databases, rigorous experimental determination is crucial for research and development applications. The following sections provide detailed, self-validating protocols for measuring the melting point, solubility, and pKa of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[9][10] A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[6]

Protocol for Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample. Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrumentation: Utilize a digital melting point apparatus.

  • Measurement:

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to determine an approximate melting point.

    • Allow the apparatus to cool.

    • For an accurate measurement, set a slow heating rate (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.

    • Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.

    • Perform the measurement in triplicate to ensure reproducibility.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Finely powder dry sample B Pack capillary tube (2-3 mm height) A->B C Place capillary in apparatus D Rapid heating for approximate M.P. C->D E Slow heating (1-2 °C/min) for accurate M.P. D->E F Record start and end of melting E->F G Perform in triplicate F->G

Caption: Workflow for accurate melting point determination.

Aqueous Solubility

Solubility is a critical parameter that influences the bioavailability and formulation of a drug candidate. For an ionizable compound like this compound, solubility is pH-dependent.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of purified water (or a buffer of a specific pH) in a sealed vial. The presence of undissolved solid is essential.

    • Equilibrate the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility.

Workflow for Solubility Determination

SolubilityWorkflow A Add excess solid to solvent B Equilibrate in shaker bath (e.g., 24-48h at 25°C) A->B C Filter supernatant (0.22 µm filter) B->C D Dilute filtrate C->D E Quantify concentration (e.g., HPLC-UV) D->E F Calculate solubility from calibration curve E->F

Caption: Shake-flask method for equilibrium solubility.

Acidity Constant (pKa) Determination

The pKa is the pH at which the compound is 50% ionized.[11] As this compound possesses a carboxylic acid group, it is expected to be an acidic compound. The predicted pKa of ~2.4 suggests it is a relatively strong organic acid. Experimental determination is essential for understanding its behavior in different pH environments, such as the gastrointestinal tract.

Protocol for Potentiometric Titration for pKa Determination

  • Sample Preparation:

    • Accurately weigh a precise amount of the compound and dissolve it in a known volume of purified water or a co-solvent system if necessary.

    • The solution should be free of carbonate, which can be achieved by using freshly boiled and cooled water or by sparging with an inert gas (e.g., nitrogen).

  • Instrumentation:

    • Use a calibrated pH meter with a combination glass electrode.

    • Employ a calibrated automated titrator for precise delivery of the titrant.

  • Titration:

    • Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point.

    • Alternatively, use specialized software to analyze the titration data and calculate a more precise pKa value.

Logical Relationship for pKa Determination

pKaLogic A Acidic Compound (HA) C Deprotonation A->C B Addition of Base (OH⁻) B->C E pH Measurement B->E D Conjugate Base (A⁻) C->D F Titration Curve E->F G pKa Determination (pH at 50% ionization) F->G

Caption: Principle of pKa determination by titration.

Stability Profile

The stability of a compound under various environmental conditions is a critical factor for its storage, handling, and formulation. For this compound, the presence of the nitroaromatic and sulfonyl groups suggests potential degradation pathways.

  • Nitroaromatic Compounds: These can be susceptible to reduction of the nitro group and can also undergo photochemical degradation. Their thermal stability can also be a concern.[12] The stability can be influenced by the solvent system and pH.[9][13]

  • Sulfonylacetic Acids: The sulfonyl group itself is generally stable, but the molecule as a whole could be susceptible to hydrolysis under extreme pH and temperature conditions.

A comprehensive stability study should assess the compound's integrity under stressed conditions.

Protocol for a Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60°C for 24 hours).

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified period.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Stress: Store the solid compound in an oven (e.g., at 60°C).

    • Photostability: Expose the solution to UV light in a photostability chamber.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining at each time point to determine the degradation rate.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical characteristics of this compound. By integrating established scientific principles with detailed, actionable protocols, this document serves as a valuable resource for researchers in drug discovery and development. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality data that can confidently guide further research and application of this promising compound.

References

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  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems.
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  • AiFChem. (n.d.). 592542-51-3 | this compound.
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  • ChemicalBook. (n.d.). 4-Methoxy-3-nitrobenzylsulfonylacetic acid | 592542-51-3.
  • The Royal Society of Chemistry. (n.d.).
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An In-depth Technical Guide to the Spectral Analysis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data for 2-((4-methoxy-3-nitrobenzyl)sulfonyl)acetic acid, a compound of interest in organic synthesis and pharmaceutical development.[1] With the molecular formula C₁₀H₁₁NO₇S and a molecular weight of 289.26 g/mol , its structural features, including a substituted nitroaromatic ring, a sulfonyl group, and a carboxylic acid moiety, give rise to a unique spectral signature.[1][2] This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the causality behind experimental choices and providing detailed protocols for data acquisition.

Molecular Structure and Overview

This compound is a multifaceted molecule. The presence of a nitro group and a methoxy group on the benzene ring, ortho and para to the benzylsulfonyl acetic acid substituent, respectively, creates a distinct electronic environment that influences its chemical and spectral properties. The sulfonyl group, a strong electron-withdrawing moiety, and the carboxylic acid, a proton-donating group, further contribute to its reactivity and spectral characteristics.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.

Experimental Protocol: NMR Data Acquisition

A meticulous experimental setup is paramount for acquiring high-quality NMR data.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow a Sample Preparation b Instrumentation Setup a->b c Data Acquisition b->c d Data Processing c->d e Spectral Analysis d->e IR_Workflow a Sample Preparation b Instrument Blank a->b c Sample Analysis b->c d Spectrum Interpretation c->d

Caption: Standard procedure for acquiring an IR spectrum.

Step-by-Step Protocol (ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the ATR crystal thoroughly.

Predicted IR Spectral Data

The IR spectrum will exhibit characteristic absorption bands for the various functional groups in the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode Intensity
Carboxylic Acid O-H3300 - 2500Stretching (hydrogen-bonded)Broad, Strong
Aromatic C-H3100 - 3000StretchingMedium
Aliphatic C-H3000 - 2850StretchingMedium
Carboxylic Acid C=O1725 - 1700StretchingStrong
Aromatic C=C1600 - 1450StretchingMedium to Weak
Nitro N-O1550 - 1500 and 1370 - 1330Asymmetric and Symmetric StretchingStrong
Sulfonyl S=O1350 - 1300 and 1160 - 1120Asymmetric and Symmetric StretchingStrong
C-O (Methoxy)1275 - 1200 and 1075 - 1020Asymmetric and Symmetric StretchingStrong

The presence of strong absorption bands for the nitro (NO₂) and sulfonyl (SO₂) groups are highly diagnostic for this molecule. [3][4][5]The broad O-H stretch of the carboxylic acid is another key feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule. [6][7]

Experimental Protocol: ESI-MS Data Acquisition

Workflow for ESI-MS Analysis

MS_Workflow a Sample Infusion b Ionization a->b c Mass Analysis b->c d Detection c->d

Caption: The process of electrospray ionization mass spectrometry.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Desolvation: Use a heated capillary and a nebulizing gas (e.g., nitrogen) to facilitate the evaporation of the solvent and the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

Predicted Mass Spectrum and Fragmentation

In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 288.0. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 290.0 or adducts with sodium [M+Na]⁺ at m/z 312.0 may be observed.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would likely reveal characteristic fragmentation pathways.

Proposed Fragmentation Pathway of [M-H]⁻

Fragmentation a [M-H]⁻ m/z 288 b Loss of CO₂ (m/z 244) a->b - 44 Da c Loss of SO₂ (m/z 224) a->c - 64 Da d Cleavage of C-S bond (m/z 168) b->d - SO₂

Caption: A plausible fragmentation pathway for the deprotonated molecule.

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 244.

  • Loss of SO₂: The sulfonyl group can be lost as sulfur dioxide, resulting in a fragment at m/z 224. [8]* Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the sulfur atom would yield a 4-methoxy-3-nitrobenzyl anion at m/z 168.

Conclusion

The comprehensive spectral analysis of this compound, as predicted from the synergistic application of NMR, IR, and MS techniques, provides a robust framework for its structural characterization. The detailed protocols and interpreted spectral data presented in this guide offer a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, enabling confident identification and further investigation of this and related compounds.

References

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • PubChem. (n.d.). This compound.
  • University of Calgary. (n.d.). Infrared Spectroscopy: Nitro Groups.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
  • JoVE. (2024, December 5). Video: Electrospray Ionization (ESI) Mass Spectrometry.
  • Chemistry LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • Joe. (n.d.). Infrared of nitro compounds. Chemistry.
  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry.
  • ResearchGate. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones.
  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.
  • Wikipedia. (n.d.). Electrospray ionization.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
  • Chemistry LibreTexts. (2023, November 24). 21.10 Spectroscopy of Carboxylic Acid Derivatives.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube.
  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
  • PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
  • PMC - NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.

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An In-depth Technical Guide to the Solubility of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. In the absence of extensive published quantitative data, this document focuses on a first-principles approach to understanding and determining its solubility in common organic solvents. We will dissect the molecular structure to predict solubility behavior, outline detailed experimental protocols for both qualitative and quantitative assessment, and provide the scientific rationale behind these methodologies. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in synthesis, formulation, and biological studies.

Introduction: Understanding the Molecule

This compound is a multifaceted organic compound with a molecular formula of C₁₀H₁₁NO₇S and a molar mass of 289.26 g/mol .[1][2] Its structure is characterized by a substituted benzyl group bearing both a methoxy and a nitro functional group, linked to an acetic acid moiety via a sulfonyl group. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility profile. The compound is noted to have a melting point of 137-139 °C.[3][4]

The presence of a carboxylic acid group, a nitro group, a sulfonyl group, and a methoxy group introduces a range of intermolecular forces, including hydrogen bonding (both donor and acceptor capabilities), dipole-dipole interactions, and London dispersion forces. The interplay of these forces with different solvent properties is the primary determinant of its solubility. While its water solubility is reported to be 4.8 mg/mL, classifying it as very soluble, its behavior in organic solvents is less documented and is the central focus of this guide.[1]

Predicting Solubility: A Molecular Structure-Based Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Let's analyze the structural components of this compound to predict its solubility in various classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of the target molecule can readily engage in hydrogen bonding with these solvents. The polar nitro and sulfonyl groups will also contribute to favorable dipole-dipole interactions. Therefore, high solubility is predicted in polar protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): These solvents possess significant dipole moments but lack acidic protons for hydrogen bond donation. They can, however, accept hydrogen bonds from the carboxylic acid group of the solute. The overall polarity of these solvents should facilitate the dissolution of the compound. Good to moderate solubility is expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and primarily interact through weak London dispersion forces. The highly polar functional groups of this compound will have limited favorable interactions with nonpolar solvents. Consequently, low solubility is predicted in these solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. While they are not strong hydrogen bond donors or acceptors, their ability to induce dipoles and engage in dipole-dipole interactions may lead to some degree of solubility. Moderate to low solubility is anticipated.

The following table summarizes the predicted solubility based on this structural analysis.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding and dipole-dipole interactions.
Polar Aprotic Acetone, Ethyl Acetate, DMFGood to ModerateHydrogen bond acceptance and strong dipole-dipole interactions.
Nonpolar Hexane, TolueneLowMismatch in polarity; weak intermolecular forces.
Chlorinated DichloromethaneModerate to LowModerate polarity allows for some dipole-dipole interactions.

Experimental Determination of Solubility

Given the lack of specific quantitative data, experimental determination is crucial. The following sections provide detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's solubility in a range of solvents and can inform the selection of solvents for quantitative analysis.[6][7]

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different organic solvent from the classes listed in the prediction table.

  • Mixing: Vigorously shake each test tube for 30-60 seconds at a consistent temperature (e.g., 25 °C).

  • Observation: Visually inspect each tube for the presence of undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

The workflow for this qualitative assessment is illustrated in the following diagram:

G cluster_0 Qualitative Solubility Workflow start Start: Weigh Compound (10-20 mg) add_solvent Add 1 mL of Organic Solvent start->add_solvent mix Vortex/Shake for 30-60s add_solvent->mix observe Visual Observation mix->observe soluble Classify: Soluble observe->soluble No Solid partially_soluble Classify: Partially Soluble observe->partially_soluble Some Solid insoluble Classify: Insoluble observe->insoluble Most Solid end End soluble->end partially_soluble->end insoluble->end

A simple workflow for the qualitative determination of solubility.
Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility values, the isothermal shake-flask method is a widely accepted and reliable technique. This method involves creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Place the sealed container in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. For finer particles, centrifugation can be used to achieve clear separation of the solid and liquid phases.

  • Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the extracted sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is often a good choice for aromatic compounds.

    • HPLC Method Development:

      • Column: A C18 reverse-phase column is a suitable starting point.

      • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

      • Detection: UV detection at a wavelength where the compound has a strong absorbance (the nitroaromatic chromophore should provide a good signal).

      • Calibration: Prepare a series of standard solutions of known concentrations to create a calibration curve for accurate quantification.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L using the concentration determined from the HPLC analysis and the volume of the sample.

The logical flow of the quantitative shake-flask method is depicted below:

G cluster_1 Quantitative Shake-Flask Method prep Prepare Supersaturated Solution (Excess Solid) equilibrate Equilibrate at Constant Temperature (24-72h Agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Settling/Centrifugation) equilibrate->separate extract Extract Clear Supernatant separate->extract quantify Quantify Concentration (e.g., HPLC-UV) extract->quantify calculate Calculate Solubility quantify->calculate

Step-by-step process for quantitative solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be controlled during experimental determination:

  • Temperature: The dissolution of a solid is typically an endothermic process, meaning solubility generally increases with temperature.[8] It is crucial to maintain a constant temperature for accurate and reproducible results.

  • pH (in aqueous or protic solvents): As a carboxylic acid, the compound's charge state will be pH-dependent. In basic conditions, it will deprotonate to form a more polar and likely more soluble carboxylate salt.

  • Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a highly purified sample.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. Characterizing the solid form being tested is important for consistency.

Conclusion

This guide provides robust, field-tested protocols for both qualitative and quantitative determination of its solubility profile. By following these experimental workflows, researchers can generate the precise data required for their specific applications, from designing synthetic reaction conditions to developing formulations for drug delivery. The principles and methodologies outlined herein provide a solid foundation for a comprehensive understanding of the solubility of this and other complex organic molecules.

References

  • PubChem. This compound.
  • ChemBK. 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)aceticaci.
  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • BYJU'S. Factors Affecting Solubility.

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Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a safe, stable, and efficacious drug product is paved with rigorous scientific scrutiny. A critical, yet often underestimated, aspect of this journey is the comprehensive characterization of a compound's thermal stability. For intermediates like this compound, a molecule featuring a confluence of energetic (nitroaromatic) and reactive (carboxylic acid, sulfonyl) functional groups, this scrutiny is not merely a regulatory formality but a fundamental pillar of process safety and product quality. Misjudging the thermal behavior of such an intermediate can lead to catastrophic thermal runaway events during synthesis, purification, or drying, and can compromise the stability and purity of the final active pharmaceutical ingredient (API).

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of analytical methods. Instead, it provides an integrated strategy for evaluating the thermal stability of this compound. We will explore the causality behind experimental choices, establish self-validating analytical systems, and ground our discussion in authoritative protocols and safety guidelines. Our objective is to empower you with the knowledge to not only generate data but to deeply understand what that data signifies for the safe handling, processing, and storage of this vital pharmaceutical building block.

Molecular Profile and Inherent Thermal Risks

This compound is an organic compound with the molecular formula C₁₀H₁₁NO₇S.[1] It serves as a key intermediate in the synthesis of various organic compounds, including potential bacterial collagenase inhibitors for pharmaceutical development.[2] Its structure, however, presents a classic case for careful thermal hazard assessment due to the presence of three key functional groups:

  • Nitroaromatic Group: The nitro group is an explosophore, a functional group that can impart energetic properties to a molecule. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, can make these compounds resistant to simple oxidative degradation but susceptible to rapid, exothermic decomposition under thermal stress.[3] Decomposition can proceed via complex mechanisms, including C-NO₂ bond homolysis or nitro-nitrite isomerization, which can generate large volumes of gas (e.g., NO, NO₂) and significant heat.[4]

  • Carboxylic Acid Group: While generally less energetic, the carboxylic acid moiety can undergo decarboxylation at elevated temperatures. This reaction releases carbon dioxide, which can contribute to pressure buildup in a closed system. The thermal stability of organic acids can vary significantly based on molecular structure.[5][6]

  • Sulfonyl Group: The sulfonyl group is generally considered thermally stable but can influence the overall electronic nature and decomposition pathway of the molecule.

Given its intended use as a pharmaceutical intermediate, understanding its melting point (reported as 137-139 °C) and recommended storage conditions (2-8°C) is just the starting point.[7][8] A comprehensive thermal risk profile requires a multi-technique approach to define its decomposition onset temperature, the energy of decomposition, and its potential for self-heating under adiabatic (worst-case) conditions.

A Tiered Approach to Thermal Stability Assessment

A robust thermal hazard assessment follows a logical, tiered workflow. We begin with rapid screening techniques to identify thermal events and then proceed to more sophisticated methods to quantify the risk of a thermal runaway.

G cluster_0 Tier 1: Screening cluster_1 Tier 2: Hazard Quantification cluster_2 Outcome TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temp) ARC Accelerating Rate Calorimetry (ARC) (Adiabatic T & P vs. Time) TGA->ARC Decomposition Temperature DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temp) DSC->ARC Exotherm Onset (To) Heat of Decomposition (ΔHd) Safety Define Safe Operating Parameters: - Max. Process Temperature - Drying Temperature - SADT for Storage/Transport ARC->Safety Adiabatic Temperature Rise (ΔTad) Time to Max Rate (TMRad)

Caption: Tiered workflow for thermal hazard assessment.

Tier 1: Screening with TGA and DSC

The initial screening phase utilizes Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to provide a rapid assessment of the material's behavior upon heating.[9] These techniques are often performed concurrently on modern instruments to provide a more complete picture.[10]

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] For this compound, its primary purpose is to distinguish between simple mass loss from residual solvent or moisture and mass loss due to thermal decomposition.[10][12] The decomposition temperature identified by TGA provides a crucial upper limit for processing and handling.

Self-Validating Protocol: TGA Analysis

  • Instrument Calibration: Verify the instrument's temperature and mass accuracy using certified reference materials (e.g., calcium oxalate for mass loss, indium for temperature). This step is critical for ensuring the trustworthiness of the data.

  • Sample Preparation: Place 5-10 mg of the compound into a ceramic or aluminum TGA pan. A smaller sample size minimizes thermal gradients within the sample, leading to more accurate onset measurements.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the intrinsic thermal stability of the compound, preventing oxidative side reactions that would occur in air and complicate the resulting thermogram.[13]

  • Heating Program:

    • Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before the ramp begins.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. This rate is a standard choice that balances analysis time with resolution. Slower rates can provide better separation of overlapping events, while faster rates can shift decomposition to higher temperatures.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition (Td) is determined using the tangent method on the primary mass loss step.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14][15] It is exceptionally sensitive to thermal events like melting (endotherm) and decomposition (exotherm). For a potentially energetic material, the key objectives are to determine the onset temperature of the decomposition exotherm (T₀) and to quantify the total energy released (Heat of Decomposition, ΔHd).[16] This energy value is a critical indicator of the potential severity of a thermal event.

Self-Validating Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity indium standard. This ensures the accuracy of both the measured onset temperature and the energy released.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure stainless steel crucible.

    • Causality: A small sample mass is used to minimize self-heating and ensure uniform temperature. A high-pressure crucible is mandatory to contain any gases generated during decomposition, which prevents mass loss and ensures the entire exotherm is measured, providing a true (and worst-case) energy value.[14]

  • Atmosphere: The analysis is conducted under a static, sealed atmosphere within the crucible.

  • Heating Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 350°C at 10°C/min. The heating rate is synchronized with the TGA experiment to allow for direct correlation of thermal events with mass loss.

  • Data Analysis: Plot heat flow (W/g) versus temperature.

    • Identify and integrate the endotherm corresponding to the melt.

    • Determine the extrapolated onset temperature (T₀) of the first major exotherm. This represents the point at which exothermic activity becomes significant.

    • Integrate the area of the decomposition exotherm(s) to calculate the Heat of Decomposition (ΔHd) in J/g.

Tier 2: Quantifying Runaway Potential with Accelerating Rate Calorimetry (ARC)

Expertise & Causality: While DSC is an excellent screening tool, its dynamic heating ramp may not accurately reflect the behavior of a bulk material under process conditions where heat can accumulate. Accelerating Rate Calorimetry (ARC) is the industry gold standard for simulating a worst-case thermal runaway scenario.[17][18] The instrument operates under near-adiabatic conditions, meaning that any heat generated by the sample is retained, causing the sample's temperature to rise and accelerate the reaction rate.[19][20] This provides critical data for process safety design, including the Time to Maximum Rate (TMR), which is the time available to take corrective action from the point of no return.[17]

Self-Validating Protocol: ARC Analysis

  • Instrument Setup: Use a 10 mL titanium or stainless steel sample bomb. The Φ-factor (thermal inertia) of the bomb must be determined and corrected for to accurately reflect the behavior of the chemical alone.

  • Sample Preparation: Place a precisely known mass (e.g., 5.0 g) of the compound into the sample bomb.

  • Heating Program (Heat-Wait-Seek Mode):

    • Heat: The system heats the sample in small steps (e.g., 5°C).

    • Wait: After each heating step, the system waits for a defined period (e.g., 15 minutes) to achieve thermal equilibrium.

    • Seek: The system monitors the sample temperature for any self-heating. If the rate of temperature rise exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[21]

  • Adiabatic Tracking: Once an exotherm is detected, the instrument's heaters match the sample temperature precisely, ensuring no heat is lost to the surroundings. The instrument records the temperature and pressure of the sample as a function of time until the reaction is complete.[18]

  • Data Analysis: The primary outputs are plots of temperature vs. time, pressure vs. time, and self-heat rate vs. temperature. From these, key safety parameters are derived.

Data Synthesis and Interpretation

To illustrate the application of this workflow, consider the following plausible data for this compound.

ParameterTechniqueTypical ValueInterpretation & Significance
Melting Point (Tm)DSC~138°CConfirms the identity and purity of the material. Processing must account for this phase change.
TGA Decomposition Onset (Td, 5%)TGA~195°CThe temperature at which 5% mass loss occurs. Indicates the beginning of significant decomposition.
DSC Exotherm Onset (T₀)DSC~180°CThe temperature at which the decomposition reaction begins to release measurable heat. This is a critical preliminary safety limit.
Heat of Decomposition (ΔHd)DSC-250 to -450 J/gA significant energy release. Values >100 J/g warrant careful handling and further investigation with ARC.
ARC Onset Temperature (Tonset, ad)ARC~165°CThe temperature at which self-heating is detected under adiabatic conditions. This is the most conservative and realistic onset temperature for process safety calculations.
Adiabatic Temperature Rise (ΔTad)ARC>200°CThe theoretical temperature rise if all the decomposition energy is contained. A high value indicates a severe thermal hazard.
Time to Maximum Rate (TMRad)ARC24 hours from 100°CA key process safety parameter. For example, it indicates how long it would take for a runaway to occur if the material were held at 100°C under adiabatic conditions.
Self-Accelerating Decomposition Temp. (SADT)Calculated from ARC~95°CThe lowest ambient temperature at which the material could undergo a thermal runaway in its largest commercial package. Governed by UN transport regulations.[22]

Authoritative Grounding: The assessment of thermal stability and the derivation of safety parameters like SADT are guided by international standards such as those found in the UN Manual of Tests and Criteria and regulatory expectations for pharmaceutical substances outlined in guidelines like ICH Q1A(R2).[23][24]

Postulated Decomposition Pathway

Based on established mechanisms for nitroaromatic compounds, a primary decomposition pathway for this compound likely involves the cleavage of the weakest bonds under thermal stress. The initial steps could involve decarboxylation of the acetic acid moiety and homolytic cleavage of the C-NO₂ bond, a common pathway for nitroaromatics at elevated temperatures.[4][25]

G cluster_0 cluster_1 cluster_2 cluster_3 A This compound B Heat (Δ) C CO₂ (gas) B->C Initial Fragmentation (Decarboxylation & C-NO₂ Cleavage) D NO₂ (gas) B->D Initial Fragmentation (Decarboxylation & C-NO₂ Cleavage) E Reactive Organic Radicals B->E Initial Fragmentation (Decarboxylation & C-NO₂ Cleavage) F Further Fragmentation Polymerization (Tars) E->F Radical Reactions

Caption: Postulated initial decomposition steps.

Conclusion and Recommendations

The thermal stability assessment of this compound reveals a compound that is stable under recommended storage conditions but possesses significant thermal hazards at elevated temperatures. The combination of a sharp, energetic decomposition exotherm (~180°C by DSC) and a high heat of decomposition necessitates stringent temperature controls during all manufacturing, drying, and handling operations.

Based on the integrated data from TGA, DSC, and ARC, the following recommendations are paramount:

  • Process Temperature Limit: All process steps (e.g., reaction, crystallization, filtration) should be maintained well below the ARC onset temperature of 165°C, incorporating a significant safety margin (typically 30-50°C).

  • Drying Operations: Drying, especially vacuum drying where heat removal can be inefficient, must be conducted at temperatures significantly below the ARC onset. Isothermal aging studies using ARC can precisely define a maximum safe drying temperature.

  • Storage and Transport: The calculated SADT must be used to define appropriate packaging and temperature controls for storage and shipping, in accordance with UN and regional transport regulations.[22]

By employing the tiered, causality-driven approach outlined in this guide, development teams can proactively identify and mitigate thermal risks, ensuring the safety of personnel, the integrity of the manufacturing process, and the quality of the final pharmaceutical product.

References

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from Prime Process Safety Center website.[19]
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Unveiling the Therapeutic Potential of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid: A Technical Guide to Biological Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential biological targets of the novel compound, 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. By dissecting its structural motifs—a sulfonamide, a nitroaromatic ring, and a methoxy-substituted benzyl group—we elucidate a scientifically-grounded rationale for its putative interactions with several key protein families. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols for target validation. We will delve into its primary identified potential as a bacterial collagenase inhibitor, and further explore secondary target classes including carbonic anhydrases and nitroreductases, as well as potential off-target interactions with DNA.

Introduction: Decoding the Molecular Architecture

The compound this compound presents a compelling scaffold for drug discovery. Its multifaceted structure, combining a sulfonamide core with a substituted nitrobenzyl moiety, suggests a range of potential biological activities. The sulfonamide group is a well-established pharmacophore, known for its role in a variety of therapeutics, including antibacterials and diuretics[1][2]. The nitroaromatic component often requires bioactivation to exert its effects and is a hallmark of certain antibiotics[3]. The methoxy substitution on the benzyl ring can further modulate the compound's pharmacokinetic and pharmacodynamic properties.

This guide will systematically explore the most probable biological targets, grounded in existing literature and the compound's chemical features. We will prioritize targets based on direct evidence and strong structure-activity relationships, while also considering plausible secondary and off-target interactions.

Primary Potential Target: Bacterial Collagenases

Research has indicated that this compound shows potential as an inhibitor of bacterial collagenase[4]. Collagenases are virulence factors secreted by pathogenic bacteria, such as Clostridium histolyticum, which degrade host collagen and facilitate tissue invasion[5][6]. Inhibition of these enzymes represents a promising anti-infective strategy that disarms the pathogen rather than directly killing it, potentially reducing the selective pressure for antibiotic resistance[5].

Scientific Rationale

The inhibitory potential of this compound against bacterial collagenases is supported by the presence of both the sulfonamide and the nitrobenzyl groups. Sulfonamide-containing compounds have been explored as inhibitors of metalloproteinases, a class of enzymes that includes collagenases[7]. Furthermore, studies have shown that N-4-nitrobenzyl moieties can serve as efficient components in the design of potent bacterial collagenase inhibitors[8][9]. The combination of these two functional groups in the topic compound provides a strong basis for its observed activity.

Experimental Validation: Collagenase Inhibition Assay

To empirically validate the inhibitory effect of this compound on bacterial collagenase, a fluorometric assay is recommended.

Protocol:

  • Reagents and Materials:

    • Clostridium histolyticum collagenase (ChC)

    • Fluorogenic collagenase substrate (e.g., DQ™ gelatin from Bacillus anthracis)

    • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)

    • This compound (test compound)

    • A known collagenase inhibitor as a positive control (e.g., 1,10-Phenanthroline)

    • DMSO for compound dilution

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound and the positive control in DMSO.

    • Create a series of dilutions of the test compound and positive control in the assay buffer.

    • In a 96-well plate, add the diluted compounds to the respective wells. Include wells with assay buffer and DMSO as vehicle controls.

    • Add the collagenase enzyme to all wells except for the no-enzyme control.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 495 nm/515 nm for DQ™ gelatin) in kinetic mode for 30-60 minutes at 37°C.

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Presentation
CompoundTarget EnzymeIC₅₀ (µM) [Predicted]
This compoundC. histolyticum collagenaseTo be determined
1,10-Phenanthroline (Positive Control)C. histolyticum collagenase~10-100

Secondary Potential Target: Carbonic Anhydrases

The sulfonamide moiety is a classic zinc-binding group and a key feature of a major class of carbonic anhydrase (CA) inhibitors[10][11]. CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[12]. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer[11][13].

Scientific Rationale

The presence of the primary sulfonamide group in the parent structure of our compound of interest (assuming the acetic acid is a modification) strongly suggests a potential interaction with the zinc ion in the active site of carbonic anhydrases[12]. Many clinically used CA inhibitors are sulfonamide derivatives[10].

Experimental Validation: Carbonic Anhydrase Inhibition Assay

A colorimetric assay based on the hydrolysis of a chromogenic ester substrate can be used to assess the inhibitory activity against different human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII).

Protocol:

  • Reagents and Materials:

    • Purified human carbonic anhydrase isoforms (I, II, IX, XII)

    • 4-Nitrophenyl acetate (NPA) as the substrate

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)

    • This compound (test compound)

    • Acetazolamide (a known pan-CA inhibitor) as a positive control

    • DMSO for compound dilution

    • 96-well clear microplates

    • Spectrophotometric microplate reader

  • Procedure:

    • Prepare stock solutions and serial dilutions of the test compound and acetazolamide in DMSO.

    • Add the diluted compounds to the wells of a 96-well plate. Include vehicle controls.

    • Add the respective hCA isoform to each well.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the NPA substrate.

    • Monitor the formation of 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10-15 minutes.

    • Calculate the enzymatic reaction rates.

    • Determine the percent inhibition and calculate the IC₅₀ values for each isoform.

Data Presentation
CompoundhCA I IC₅₀ (µM) [Predicted]hCA II IC₅₀ (µM) [Predicted]hCA IX IC₅₀ (µM) [Predicted]hCA XII IC₅₀ (µM) [Predicted]
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Acetazolamide (Positive Control)~0.25~0.012~0.025~0.006

Bioactivation and Potential Off-Target Interactions

The nitroaromatic group is a critical feature that can undergo metabolic activation, leading to both therapeutic effects and potential toxicity.

Nitroreductase-Mediated Activation

Nitroreductases are enzymes, particularly prevalent in bacteria and also present in hypoxic mammalian tissues, that can reduce the nitro group of aromatic compounds[14][15]. This reduction can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine species, which can then interact with cellular macromolecules[16].

The 4-nitrobenzyl moiety in the compound makes it a likely substrate for bacterial and potentially human nitroreductases[17][18]. This bioactivation is a key step in the mechanism of action of many nitroaromatic antibiotics[3].

A common method to assess if a compound is a substrate for a nitroreductase is to monitor the oxidation of NADPH in the presence of the enzyme and the compound.

Protocol:

  • Reagents and Materials:

    • Purified nitroreductase (e.g., from E. coli)

    • NADPH

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)

    • This compound

    • A known nitroreductase substrate (e.g., 4-nitrobenzoic acid) as a positive control

    • UV-transparent 96-well plates

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare solutions of the test compound and positive control.

    • In a UV-transparent plate, add the reaction buffer, NADPH, and the test compound or control.

    • Initiate the reaction by adding the nitroreductase enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time.

    • Calculate the rate of NADPH consumption to determine if the compound is a substrate for the enzyme.

Potential for DNA Interaction

The reactive intermediates generated from the reduction of nitroaromatic compounds can covalently bind to DNA, forming DNA adducts[1][19]. This can lead to mutations and potential carcinogenicity[2][20].

If this compound is activated by nitroreductases, the resulting electrophilic species could potentially interact with nucleophilic sites on DNA bases[21].

The potential for DNA adduct formation can be assessed in vitro by incubating the compound with DNA in the presence of a reducing system, followed by analysis using techniques like HPLC-MS/MS.

Protocol:

  • Reagents and Materials:

    • Calf thymus DNA

    • Nitroreductase and NADPH (or a chemical reducing agent like sodium dithionite)

    • This compound

    • Enzymes for DNA hydrolysis (DNase I, nuclease P1, alkaline phosphatase)

    • HPLC-MS/MS system

  • Procedure:

    • Incubate the test compound with calf thymus DNA in the presence of the nitroreductase/NADPH system.

    • Isolate the DNA.

    • Enzymatically hydrolyze the DNA to individual nucleosides.

    • Analyze the digest by HPLC-MS/MS, looking for masses corresponding to the expected DNA adducts (nucleoside + activated compound fragment).

Visualizing the Pathways and Workflows

Signaling Pathway: Bacterial Collagenase in Pathogenesis

bacterial_collagenase_pathway Bacteria Pathogenic Bacteria (e.g., Clostridium) Collagenase Secreted Collagenase Bacteria->Collagenase Secretion HostCollagen Host Extracellular Matrix (Collagen) Collagenase->HostCollagen Degradation TissueInvasion Tissue Invasion & Nutrient Acquisition HostCollagen->TissueInvasion Leads to Inhibitor 2-((4-Methoxy-3-nitrobenzyl) sulfonyl)acetic acid Inhibitor->Collagenase Inhibition

Caption: Role of bacterial collagenase in pathogenesis and its inhibition.

Experimental Workflow: Target Validation

experimental_workflow cluster_primary Primary Target Validation cluster_secondary Secondary Target Validation cluster_offtarget Bioactivation & Off-Target Analysis P1 Collagenase Inhibition Assay (Fluorometric) P2 Determine IC50 P1->P2 S1 Carbonic Anhydrase Inhibition Assay (Colorimetric) S2 Determine IC50 for Isoforms S1->S2 O1 Nitroreductase Activity Assay (NADPH Depletion) O2 DNA Adduct Formation Assay (HPLC-MS/MS) O1->O2 If Activated Compound Test Compound Compound->P1 Compound->S1 Compound->O1

Caption: Workflow for validating potential biological targets.

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for its potential as a multi-target agent. The primary evidence points towards the inhibition of bacterial collagenases, a promising avenue for the development of novel anti-infective therapies. Furthermore, its sulfonamide core suggests a likely interaction with carbonic anhydrases, which warrants further investigation. The presence of the nitroaromatic group necessitates a thorough evaluation of its bioactivation by nitroreductases and the potential for off-target DNA interactions to fully characterize its safety and efficacy profile. The experimental protocols outlined in this guide provide a clear path forward for the comprehensive biological characterization of this promising compound. Future work should focus on structure-activity relationship studies to optimize its potency and selectivity for its primary target, while minimizing any potential off-target effects.

References

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A Technical Guide to the In Silico Analysis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational modeling of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid, a novel compound with potential therapeutic applications. We will explore its interactions with a plausible biological target, employing a suite of in silico techniques to predict binding affinity, characterize molecular interactions, and assess the stability of the resulting complex. This document is intended for researchers and scientists in the field of drug discovery and computational chemistry, offering both theoretical grounding and practical, step-by-step protocols.

Our investigation will be centered on a hypothetical interaction with Carbonic Anhydrase IX (CAIX) , a well-established anti-cancer target. The choice of CAIX is rationalized by the structural features of our ligand; the acetic acid and sulfonyl groups are moieties known to interact with the zinc ion in the active site of carbonic anhydrases.

Part 1: Foundational Setup - Ligand and Protein Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the critical preparatory steps for both the ligand and the protein target to ensure they are chemically correct and computationally ready.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of a molecule, often a 2D drawing or a SMILES string, must be converted into a low-energy, three-dimensional structure. This process involves generating a valid 3D conformation, assigning correct atom and bond types, and determining protonation states at a physiological pH.

Rationale: An energetically favorable conformation is crucial as it represents a more realistic state of the molecule prior to binding. Incorrect protonation states can lead to the failure to identify key hydrogen bonds, resulting in flawed docking predictions.

Step-by-Step Protocol: Ligand Preparation using Avogadro and Open Babel

  • Obtain SMILES String: The canonical SMILES for our compound is COC1=C(C=C(CS(=O)(=O)CC(O)=O)C=C1)[O-].

  • Generate 3D Coordinates:

    • Import the SMILES string into a molecular editor like Avogadro.

    • Use the built-in force field optimization (e.g., MMFF94) to perform an initial energy minimization. Click Extensions -> Optimize Geometry.

  • File Format Conversion and Protonation:

    • Use a tool like Open Babel, which can be accessed via the command line.

    • Convert the initial structure (e.g., in .mol2 format) to the PDBQT format required by many docking programs. This step also adds hydrogens appropriate for pH 7.4.

    • Command: obabel input.mol2 -O ligand.pdbqt -p 7.4

  • Verification: Load the resulting ligand.pdbqt file into a molecular viewer like PyMOL or UCSF Chimera to visually inspect the structure and confirm that all hydrogens have been added correctly.

Protein Target Preparation: Refining the Crystal Structure

For this guide, we will use the crystal structure of Carbonic Anhydrase IX (PDB ID: 5FL4). Raw PDB files are not immediately ready for simulation; they often contain non-essential water molecules, co-factors, and lack hydrogen atoms.

Rationale: The removal of crystallographic water molecules is necessary because their positions are often not well-resolved, and they can interfere with the docking process. Adding hydrogens is critical for defining the correct tautomeric and ionization states of amino acid residues, which dictates the hydrogen bonding network of the protein's active site.

Step-by-Step Protocol: Protein Preparation using UCSF Chimera

  • Fetch the PDB Structure: Open UCSF Chimera and fetch PDB ID 5FL4 (File -> Fetch by ID).

  • Remove Unwanted Chains and Water: The fetched structure may contain multiple protein chains or other molecules. Delete all entities except for Chain A. Select and delete all water molecules.

  • Add Hydrogens: Use the Dock Prep tool (Tools -> Structure Editing -> Dock Prep).

    • This tool allows for the addition of hydrogens, considering H-bond networks to optimize the positions of hydroxyl and thiol hydrogens and the protonation states of histidine residues.

    • Assign charges using the AMBER ff14SB force field.

  • Energy Minimization: Perform a brief energy minimization to relieve any steric clashes introduced during hydrogen addition.

  • Save the Prepared Structure: Save the cleaned, protonated, and minimized structure as protein.pdb.

Part 2: Predicting Binding Interactions via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The output is a set of binding poses ranked by a scoring function, which estimates the binding affinity.

Rationale: Docking serves as a powerful and rapid screening tool to identify plausible binding modes. The scoring function provides a semi-quantitative estimation of binding strength, helping to prioritize compounds. A crucial validation step is to ensure the docking protocol can accurately reproduce the pose of a known co-crystallized ligand.

Workflow for Molecular Docking

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand Ligand Structure (SMILES/SDF) LigandPrep Ligand Preparation (Add H+, Minimize) Ligand->LigandPrep Protein Protein Structure (PDB: 5FL4) ProteinPrep Protein Preparation (Remove Water, Add H+) Protein->ProteinPrep Grid Define Binding Site (Grid Box Generation) LigandPrep->Grid ProteinPrep->Grid Dock Run Docking Simulation (AutoDock Vina) Grid->Dock Poses Analyze Binding Poses (Lowest Energy Pose) Dock->Poses Interactions Visualize Interactions (H-Bonds, Hydrophobic) Poses->Interactions

Caption: Workflow for a typical molecular docking experiment.

Step-by-Step Protocol: Docking with AutoDock Vina

  • Prepare Input Files: You will need the prepared ligand.pdbqt and protein.pdb files. Convert the protein PDB to PDBQT using AutoDock Tools or a command-line script.

  • Define the Binding Site (Grid Box):

    • The binding site is the region of the protein where docking will be performed. For CAIX, this is the active site containing the catalytic zinc ion.

    • In AutoDock Tools, identify the coordinates of the active site. A co-crystallized inhibitor in the original PDB file (if present) can be used to define the center of the grid box. For 5FL4, the active site is centered around the zinc ion (ZN 301).

    • Define a grid box that encompasses the entire active site. A typical size is 25 x 25 x 25 Å.

    • Create a configuration file (conf.txt) specifying the receptor, ligand, and grid box parameters.

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log docking_log.txt.

  • Analyze Results:

    • Vina will output a docking_results.pdbqt file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Load the protein.pdb and docking_results.pdbqt files into a visualization tool like PyMOL or Chimera.

    • Analyze the top-ranked pose to identify key molecular interactions (hydrogen bonds, hydrophobic contacts, and coordination with the zinc ion).

Pose Binding Affinity (kcal/mol) Key Interactions with CAIX Residues
1-8.5Zinc coordination via sulfonyl group, H-bond with Thr199, H-bond with Thr200
2-8.2H-bond with Gln92, hydrophobic contact with Val121
3-7.9H-bond with His94, water-mediated H-bond with Asn67

Part 3: Assessing Dynamic Stability with Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations model the dynamic behavior of the protein-ligand complex over time, offering deeper insights into the stability of the interaction.

Rationale: MD simulations account for the flexibility of both the protein and the ligand, providing a more realistic representation of the biological environment. Key metrics like Root Mean Square Deviation (RMSD) can quantify the stability of the complex, while Root Mean Square Fluctuation (RMSF) can identify flexible regions of the protein upon ligand binding.

Workflow for MD Simulation

G Start Start with Best Docked Pose (Protein-Ligand Complex) Solvate System Solvation (Add Water Box) Start->Solvate Neutralize Add Counter-Ions (Neutralize System) Solvate->Neutralize Minimize Energy Minimization (Remove Clashes) Neutralize->Minimize Equilibrate System Equilibration (NVT and NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: General workflow for setting up and running an MD simulation.

Step-by-Step Protocol: MD Simulation using GROMACS

This protocol provides a high-level overview. Each step involves specific GROMACS commands and parameter files.

  • System Preparation:

    • Input: The best-ranked protein-ligand complex from docking.

    • Force Field: Choose an appropriate force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand). Ligand parameters must be generated using tools like Antechamber.

    • Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model).

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

  • Energy Minimization: Perform steepest descent minimization to remove steric clashes and relax the system.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system. Position restraints on the protein and ligand are gradually released during this phase.

  • Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis:

    • RMSD: Calculate the RMSD of the ligand and protein backbone relative to the initial structure. A stable, converging RMSD plot for the ligand suggests a stable binding pose.

    • RMSF: Calculate the RMSF of protein residues to identify regions that become more or less flexible upon ligand binding.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation to identify stable, key interactions.

Metric Typical Result for a Stable Complex Interpretation
Ligand RMSDConverges to a low value (< 2 Å) after initial fluctuation.The ligand maintains a stable binding pose within the active site.
Protein Backbone RMSDReaches a stable plateau.The overall protein structure is not significantly perturbed by the ligand.
Hydrogen BondsKey H-bonds identified in docking are present for a high percentage (>75%) of the simulation time.The specific interactions predicted by docking are stable and significant.

References

  • Open Babel. The Open Babel Project. [Link]
  • AutoDock Vina. Trott O, Olson AJ. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. J Comput Chem. 2010;31(2):455-461. [Link]
  • GROMACS. Abraham MJ, Murtola T, Schulz R, et al. GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. 2015;1-2:19-25. [Link]

Methodological & Application

synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Abstract

This technical guide provides a comprehensive, three-step protocol for the synthesis of this compound, a compound of interest in pharmaceutical development for its potential as a bacterial collagenase inhibitor.[1] The synthesis commences with the regioselective nitration of 4-methoxytoluene, followed by radical-initiated benzylic chlorination to yield the key intermediate, 4-methoxy-3-nitrobenzyl chloride. Subsequent nucleophilic substitution with sodium thioglycolate affords the thioether, which is then oxidized to the target sulfone. This document details the step-by-step experimental procedures, explains the chemical principles behind the chosen methodologies, and provides guidelines for characterization and safety.

Introduction

This compound (MW: 289.26 g/mol ; CAS: 592542-51-3) is a multifunctional organic compound featuring a sulfonyl group, a nitro group, and a carboxylic acid moiety.[1][2] These functional groups make it a valuable building block in organic synthesis and a candidate for biological screening.[1] Notably, its potential to inhibit bacterial collagenase suggests applications in developing therapeutics for conditions involving collagen degradation.[1] The synthetic route outlined herein is designed for robustness and scalability, employing common laboratory reagents and techniques. The core transformation involves the construction of a thioether linkage followed by its oxidation to the corresponding sulfone, a common strategy in organosulfur chemistry.[3]

Overall Synthetic Scheme

The synthesis is performed in three distinct stages, starting from 4-methoxytoluene.

Synthetic_Scheme Start 4-Methoxytoluene Intermediate1 4-Methoxy-3-nitrotoluene Start->Intermediate1 Step 1a HNO₃, H₂SO₄ Intermediate2 4-Methoxy-3-nitrobenzyl chloride Intermediate1->Intermediate2 Step 1b NCS, BPO Intermediate3 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid Intermediate2->Intermediate3 Step 2 HSCH₂COONa FinalProduct This compound Intermediate3->FinalProduct Step 3 H₂O₂, AcOH

Caption: Overall workflow for the synthesis of the target compound.

Reagents and Materials

Reagent / MaterialFormulaMolecular Weight ( g/mol )SupplierNotes
4-MethoxytolueneC₈H₁₀O122.16Sigma-AldrichStarting material
Nitric Acid (70%)HNO₃63.01Fisher ScientificReagent grade
Sulfuric Acid (98%)H₂SO₄98.08Fisher ScientificReagent grade
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53Acros OrganicsRecrystallize if necessary
Benzoyl Peroxide (BPO)C₁₄H₁₀O₄242.23Sigma-AldrichInitiator, handle with care
Carbon TetrachlorideCCl₄153.82VWRAnhydrous
Thioglycolic AcidC₂H₄O₂S92.12Alfa Aesar
Sodium HydroxideNaOH40.00Fisher Scientific
Hydrogen Peroxide (30%)H₂O₂34.01Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05VWR
Diethyl Ether(C₂H₅)₂O74.12Fisher ScientificAnhydrous
Ethyl AcetateC₄H₈O₂88.11Fisher ScientificHPLC grade
HexanesC₆H₁₄86.18Fisher ScientificHPLC grade

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-nitrobenzyl chloride (Intermediate 2)

This step is performed in two parts: nitration of the starting material followed by benzylic chlorination.

a) Nitration of 4-Methoxytoluene

  • Prepare a nitrating mixture by slowly adding 30 mL of concentrated sulfuric acid to 30 mL of concentrated nitric acid in a flask submerged in an ice-salt bath, keeping the temperature below 10 °C.

  • In a separate 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 4-methoxytoluene (24.4 g, 0.2 mol) and cool the flask to 0 °C in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred 4-methoxytoluene over 1 hour. Maintain the reaction temperature below 5 °C to prevent dinitration and side reactions.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.

  • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • The solid precipitate, 4-methoxy-3-nitrotoluene, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. Expected yield: ~85-90%.

b) Benzylic Chlorination

  • In a 500 mL round-bottom flask, dissolve the dried 4-methoxy-3-nitrotoluene (25.1 g, 0.15 mol) in 250 mL of carbon tetrachloride.

  • Add N-Chlorosuccinimide (NCS) (22.0 g, 0.165 mol, 1.1 eq).

  • Add a catalytic amount of benzoyl peroxide (BPO) (0.36 g, 1.5 mmol, 1 mol%). Caution: BPO is a shock-sensitive solid and should be handled with care.

  • Reflux the mixture using a heating mantle for 4-6 hours. Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexanes).

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold CCl₄.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 4-methoxy-3-nitrobenzyl chloride as a yellowish solid. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid (Thioether Intermediate)

This step involves a nucleophilic substitution (Sₙ2) reaction. The reaction of benzyl halides with sulfur nucleophiles is typically very rapid.[4]

  • Prepare a solution of sodium thioglycolate by dissolving thioglycolic acid (13.8 g, 0.15 mol) in 150 mL of water and neutralizing it by the slow addition of sodium hydroxide (6.0 g, 0.15 mol) while cooling in an ice bath.

  • Dissolve the crude 4-methoxy-3-nitrobenzyl chloride from Step 1 in 150 mL of ethanol.

  • Add the ethanolic solution of the benzyl chloride dropwise to the aqueous sodium thioglycolate solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl.

  • The precipitated thioether product is collected by vacuum filtration, washed with cold water, and dried under vacuum. Expected yield: ~90-95%.

Step 3: Oxidation to this compound (Final Product)

The thioether is oxidized to the sulfone using hydrogen peroxide, a common and effective method.[5] Sulfoxides are intermediates in this process, and sufficient oxidant is required to drive the reaction to completion.[3][6]

  • Suspend the dried thioether intermediate (25.7 g, 0.1 mol) in 200 mL of glacial acetic acid in a 500 mL flask.

  • Slowly add 30% hydrogen peroxide (22.7 mL, 0.22 mol, 2.2 eq) to the suspension. The addition may be exothermic; use an ice bath to maintain the temperature around 25-30 °C.

  • After the addition is complete, heat the mixture to 60-65 °C and stir for 4-6 hours.[1]

  • Monitor the reaction by TLC to confirm the disappearance of the thioether and sulfoxide intermediates.

  • Cool the reaction mixture to room temperature and pour it into 800 mL of ice-cold water.

  • The white solid product will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the product thoroughly with cold water and dry it in a vacuum oven at 50 °C.

  • Recrystallize from an ethanol/water mixture to obtain pure this compound. Expected yield: ~80-85%.

Data Summary and Characterization

StepStarting MaterialProductMolar Eq.Theoretical Yield (g)
1a4-Methoxytoluene4-Methoxy-3-nitrotoluene1.033.4
1b4-Methoxy-3-nitrotoluene4-Methoxy-3-nitrobenzyl chloride1.030.2
24-Methoxy-3-nitrobenzyl chloride2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid1.038.6
32-((4-Methoxy-3-nitrobenzyl)thio)acetic acidThis compound1.028.9

Characterization of Final Product:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₁NO₇S.[2]

  • Molecular Weight: 289.26 g/mol .[2]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~13.5 (s, 1H, COOH), 8.05 (d, 1H, Ar-H), 7.60 (dd, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 4.70 (s, 2H, Ar-CH₂), 4.25 (s, 2H, SO₂-CH₂), 3.95 (s, 3H, OCH₃).

  • Mass Spectrometry (ESI-): m/z 288.0 [M-H]⁻.

Synthesis and Purification Workflow

Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Thioether Formation cluster_2 Step 3: Oxidation & Final Product Nitration Nitration of 4-Methoxytoluene Chlorination Benzylic Chlorination (NCS/BPO) Nitration->Chlorination Purification1 Filtration & Solvent Evaporation Chlorination->Purification1 Substitution Sₙ2 Reaction with Sodium Thioglycolate Purification1->Substitution Purification2 Acidification & Filtration Substitution->Purification2 Oxidation Oxidation with H₂O₂ in Acetic Acid Purification2->Oxidation Purification3 Precipitation & Recrystallization Oxidation->Purification3 Analysis Characterization (NMR, MS) Purification3->Analysis

Caption: Step-by-step laboratory workflow diagram.

Safety and Hazard Management

  • Nitration: The nitration mixture (HNO₃/H₂SO₄) is extremely corrosive and a strong oxidizing agent. Perform this step in a chemical fume hood, wearing appropriate PPE including acid-resistant gloves, a lab coat, and safety goggles. The reaction is highly exothermic and requires careful temperature control.

  • Chlorination: Carbon tetrachloride is a toxic and environmentally hazardous solvent. N-Chlorosuccinimide is an irritant. Benzoyl peroxide is a flammable solid and a strong oxidizing agent that can be explosive if heated or subjected to shock. Handle all reagents in a fume hood.

  • Oxidation: Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and dispose of chemical waste according to institutional guidelines.

References

  • Wikipedia. (n.d.). Sulfone.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfoxides by oxidation.
  • ACS Publications. (2022, July 1). Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Organic Process Research & Development.
  • Google Patents. (n.d.). CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether.
  • ScienceDirect. (2025, August 10). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • PubChem. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzyl chloride.
  • Molbase. (n.d.). Synthesis of N-(3-nitro-4-methoxybenzyl)-N,N,N-trimethylammonium chloride.
  • ChemUniverse. (n.d.). This compound.
  • ChemBK. (2024, January 2). 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)aceticaci.
  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Organic Syntheses Procedure. (n.d.). Acetic acid, p-nitrobenzyl ester.
  • Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • Organic Syntheses Procedure. (n.d.). p-NITROBENZOYL CHLORIDE.
  • Google Patents. (n.d.). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • Purdue e-Pubs. (n.d.). reactions of cumylic chlorides with sodium thiophenoxide.

Sources

Application Notes and Protocols for 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Photocleavable Strategies

In the landscape of modern organic synthesis, particularly in the realms of solid-phase synthesis, proteomics, and drug delivery, the ability to controllably release molecules from a solid support or a larger molecular scaffold is of paramount importance. Photolabile linkers have emerged as an elegant solution, offering spatial and temporal control over cleavage under mild conditions. This application note details the synthesis and utility of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid, a highly versatile photocleavable linker. Its unique structure, incorporating the classic ortho-nitrobenzyl photolabile moiety, a sulfonyl group for stability and reactivity modulation, and a carboxylic acid handle for straightforward conjugation, makes it an invaluable reagent for researchers, scientists, and drug development professionals.

The core functionality of this molecule lies in the ortho-nitrobenzyl group, which undergoes a well-established intramolecular photochemical rearrangement upon irradiation with UV light (typically around 340-365 nm)[1][2]. This process, often referred to as a Norrish Type II-like reaction, results in the cleavage of the benzylic carbon-sulfur bond, releasing the tethered molecule of interest and generating a 2-nitrosobenzaldehyde byproduct. The inclusion of a methoxy group on the aromatic ring can enhance the absorption of longer wavelength UV light, potentially reducing the risk of photodamage to sensitive substrates[3]. The sulfonylacetic acid moiety provides a stable, electron-withdrawing group that can influence the reactivity of the benzylic position and offers a convenient carboxylic acid handle for amide bond formation with amines on solid supports, biomolecules, or other substrates.

This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a photocleavable linker in solid-phase synthesis.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available 4-methoxybenzyl alcohol. The following protocol is a composite of established procedures for analogous transformations.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Thioetherification cluster_3 Step 4: Oxidation A 4-Methoxybenzyl alcohol B 4-Methoxy-3-nitrobenzyl alcohol A->B HNO3 / H2SO4 C 4-Methoxy-3-nitrobenzyl chloride B->C SOCl2 or HCl D 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid C->D HSCH2COOH / Base E This compound D->E H2O2 / Acetic Acid or m-CPBA

Caption: Synthetic route to the target photocleavable linker.

Detailed Synthesis Protocol

PART 1: Synthesis of 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid

This intermediate is synthesized via a two-step process from 4-methoxy-3-nitrobenzyl alcohol, which can be prepared by the nitration of 4-methoxybenzyl alcohol.

Step 1: Synthesis of 4-Methoxy-3-nitrobenzyl Bromide

  • Materials: 4-methoxy-3-nitrobenzyl alcohol, Phosphorus tribromide (PBr3), anhydrous Diethyl ether.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-3-nitrobenzyl alcohol (1 equivalent) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.4 equivalents) dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

    • Carefully quench the reaction by pouring it onto ice water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxy-3-nitrobenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid [4]

  • Materials: 4-methoxy-3-nitrobenzyl bromide, Thioglycolic acid, Sodium hydroxide, Methanol, Water.

  • Procedure:

    • In a round-bottom flask, dissolve thioglycolic acid (1.1 equivalents) in a solution of sodium hydroxide (2.2 equivalents) in water/methanol.

    • Add a solution of 4-methoxy-3-nitrobenzyl bromide (1 equivalent) in methanol to the thioglycolate solution.

    • Heat the reaction mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

    • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to obtain 2-((4-methoxy-3-nitrobenzyl)thio)acetic acid.

PART 2: Oxidation to this compound

  • Materials: 2-((4-methoxy-3-nitrobenzyl)thio)acetic acid, Hydrogen peroxide (30%), Glacial acetic acid.

  • Procedure:

    • Suspend 2-((4-methoxy-3-nitrobenzyl)thio)acetic acid (1 equivalent) in glacial acetic acid.

    • Slowly add hydrogen peroxide (30% aqueous solution, 2.5 - 3 equivalents) to the suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The reaction is typically exothermic and should be controlled.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • The product will precipitate as a white or pale yellow solid.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound.

  • Purification: The crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to obtain a high-purity product.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Purity
This compoundC10H11NO7S289.26>95%

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is an ideal linker for the solid-phase synthesis of peptides with a C-terminal carboxylic acid. The linker is attached to a solid support, the peptide is synthesized on the linker, and finally, the peptide is cleaved from the support by photolysis.

Workflow for SPPS using the Photocleavable Linker

G Resin Amine-Functionalized Resin (e.g., Rink Amide Resin) Linked_Resin Linker-Functionalized Resin Resin->Linked_Resin Coupling (e.g., DIC/HOBt) Linker 2-((4-Methoxy-3-nitrobenzyl) sulfonyl)acetic acid Linker->Linked_Resin Peptide_Resin Peptide on Resin Linked_Resin->Peptide_Resin 1. Fmoc Deprotection 2. Coupling of Fmoc-AA (Repeat) AA1 Fmoc-AA1-OH AA1->Peptide_Resin Cleavage Photocleavage (UV light, ~365 nm) Peptide_Resin->Cleavage Peptide Released Peptide (C-terminal COOH) Cleavage->Peptide Byproduct Nitroso Byproduct on Resin Cleavage->Byproduct

Caption: Solid-phase peptide synthesis using the photocleavable linker.

Protocol 1: Attachment of the Linker to an Amine-Functionalized Resin
  • Objective: To covalently attach the photocleavable linker to a solid support.

  • Materials:

    • Amine-functionalized resin (e.g., Rink Amide resin, 100-200 mesh)

    • This compound

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Piperidine (20% in DMF)

  • Procedure:

    • Swell the amine-functionalized resin (1 equivalent of amine groups) in DMF for 30 minutes in a solid-phase synthesis vessel.

    • Drain the DMF.

    • If the resin is Fmoc-protected (like Rink Amide), deprotect the terminal amine by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • In a separate flask, dissolve this compound (2 equivalents), HOBt (2 equivalents), and DIC (2 equivalents) in DMF.

    • Allow the activation to proceed for 10-15 minutes at room temperature.

    • Add the activated linker solution to the swollen and deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure complete consumption of the free amines.

    • Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

    • Dry the resin under vacuum.

Protocol 2: Peptide Synthesis on the Linker-Functionalized Resin
  • Objective: To assemble the desired peptide sequence on the solid support.

  • Procedure: Standard Fmoc-based solid-phase peptide synthesis protocols are to be followed. This involves iterative cycles of:

    • Fmoc Deprotection: Treatment with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group.

    • Washing: Thorough washing with DMF and DCM.

    • Amino Acid Coupling: Addition of the next Fmoc-protected amino acid, pre-activated with a coupling agent (e.g., HBTU/DIPEA or DIC/HOBt).

    • Washing: Thorough washing to remove excess reagents. This cycle is repeated until the desired peptide sequence is assembled.

Protocol 3: Photocleavage of the Peptide from the Resin
  • Objective: To release the synthesized peptide from the solid support using UV light.

  • Materials:

    • Peptide-bound resin

    • A suitable solvent (e.g., a mixture of trifluoroethanol (TFE) and DCM, or aqueous buffer)

    • UV lamp (e.g., a mercury lamp with a filter for ~365 nm)

  • Procedure:

    • Place the peptide-bound resin in a quartz reaction vessel or a vessel made of UV-transparent material.

    • Add a suitable solvent to swell the resin and solubilize the cleaved peptide. The choice of solvent depends on the properties of the peptide.

    • Irradiate the suspension with UV light (e.g., 365 nm) with gentle agitation. The irradiation time will depend on the scale of the reaction, the quantum yield of the linker, and the intensity of the UV source. Typical irradiation times can range from 30 minutes to several hours[5].

    • Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.

    • Once cleavage is complete, filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with the cleavage solvent to ensure complete recovery of the peptide.

    • Combine the filtrate and washings and remove the solvent under reduced pressure or by lyophilization to obtain the crude peptide.

  • Causality and Optimization:

    • The choice of a solvent that both swells the resin and dissolves the target peptide is crucial for efficient cleavage and recovery.

    • The irradiation wavelength should be chosen to maximize cleavage efficiency while minimizing potential photodamage to the peptide. The o-nitrobenzyl group has a broad absorption around 340-365 nm[1][2].

    • The presence of scavengers in the cleavage cocktail is generally not required for photocleavage, which is a key advantage over acid-mediated cleavage methods.

Parameter Typical Conditions Notes
Cleavage Wavelength 340-365 nmAvoid shorter wavelengths to minimize peptide damage.
Solvent TFE/DCM, Acetonitrile/Water, Buffered solutionsMust swell the resin and dissolve the product.
Irradiation Time 30 min - 4 hoursDependent on lamp intensity and reaction scale.
Temperature Room TemperatureThe reaction is not highly temperature-dependent.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As a nitroaromatic compound, it should be treated as potentially hazardous. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile tool for organic synthesis, offering a reliable method for the photocontrolled release of molecules. Its straightforward synthesis and application in solid-phase methodologies make it an attractive choice for the preparation of peptides, oligonucleotides, and other complex molecules where mild and orthogonal cleavage conditions are required. The protocols provided herein offer a robust starting point for researchers to implement this powerful technology in their synthetic endeavors.

References

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.
  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 485-490.
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
  • ResearchGate. Using o-nitrobenzyls as photocleavable linker to prepare...
  • Gattin, Z., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-22.
  • PubChem. This compound.
  • An, H., & Cook, P. D. (2000). A novel, efficient method for the synthesis of 5'-thio-oligonucleotides. Tetrahedron Letters, 41(38), 7269-7272.
  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Thieme.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • University of California, Davis. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase.
  • National Institutes of Health. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies.
  • ResearchGate. Design and synthesis of a photocleavable biotin-linker for the photoisolation of ligand-receptor complexes based on the photolysis of 8-quinolinyl sulfonates in aqueous solution.
  • Indian Academy of Sciences. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl.
  • Google Patents. Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • National Institutes of Health. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release.

Sources

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic Acid: A Versatile Reagent for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract: This document provides a comprehensive technical guide on the application of 2-((4-methoxy-3-nitrobenzyl)sulfonyl)acetic acid as a strategic starting material in heterocyclic synthesis. We move beyond a simple recitation of facts to deliver a deep, mechanistic-driven understanding of its reactivity. This guide details the physicochemical properties, core reactivity principles, and provides a validated, step-by-step protocol for its transformation into a valuable benzisothiazole dioxide scaffold, a core motif in medicinal chemistry. This note is intended for researchers, chemists, and professionals in drug discovery and development seeking to leverage advanced building blocks for novel molecular architectures.

Introduction and Reagent Overview

This compound is a multifunctional organic compound with the molecular formula C₁₀H₁₁NO₇S. Its structure is characterized by three key functional domains, making it a highly versatile and strategic reagent:

  • An Electron-Deficient Aromatic Ring: The presence of a nitro group ortho to a methoxy group activates the aromatic system for specific transformations. Crucially, the nitro group serves as a masked amine, providing a reliable entry point into amine-derived heterocycles through well-established reduction methodologies.

  • An α-Sulfonyl Acetic Acid Moiety: The sulfonyl group (SO₂) acts as a strong electron-withdrawing group, acidifying the adjacent methylene protons. The entire CH₂COOH group, activated by the sulfone, is primed for participation in cyclization reactions.

  • A Carboxylic Acid: This functional group offers a handle for classical modifications such as esterification or amidation, allowing for the introduction of diverse functionalities or linkage to other molecular scaffolds.[1]

While primarily documented as an intermediate in pharmaceutical synthesis and a potential inhibitor of bacterial collagenase, its true potential lies in its designed capacity for controlled, sequential reactions to build complex heterocyclic systems.[1][2] This guide will focus on unlocking that potential.

Physicochemical Properties and Handling

Proper storage and handling are critical to maintaining the integrity of the reagent. The compound is typically stable when stored in a dry, controlled environment.

PropertyValueSource(s)
CAS Number 592542-51-3[3][4]
Molecular Formula C₁₀H₁₁NO₇S
Molecular Weight 289.26 g/mol
Melting Point 137-139 °C[5][6]
Appearance Crystalline solidN/A
Solubility Very soluble in water (4.8 mg/ml)[1]
Storage Sealed in a dry environment at 2-8°C[1][7]

Core Reactivity: A Gateway to Benzisothiazole Heterocycles

The strategic placement of the nitro group and the sulfonylacetic acid moiety enables a powerful and direct synthetic route to the 1,2-benzisothiazole dioxide core. This heterocyclic system is of significant interest in medicinal chemistry due to its presence in various bioactive compounds. The synthetic strategy is a two-step process: (1) selective reduction of the nitro group, followed by (2) intramolecular cyclization.

Mechanistic Rationale

The key to this synthesis is the unmasking of an aniline functionality via nitro reduction. The resulting ortho-amino benzylsulfone intermediate is perfectly configured for an intramolecular condensation reaction. Under dehydrating conditions, the newly formed amine attacks the electrophilic carbonyl carbon of the carboxylic acid. The subsequent elimination of water forges the heterocyclic ring, yielding a stable 6-methoxy-1,2-benzisothiazole-3(2H)-one 1,1-dioxide product. The sulfone group, being exceptionally stable, becomes an integral part of the final heterocyclic core.

G cluster_0 cluster_1 reagent_node reagent_node intermediate_node intermediate_node product_node product_node condition_node condition_node A This compound B 2-((3-Amino-4-methoxybenzyl)sulfonyl)acetic acid (Intermediate) A->B Selective Nitro Group Reduction cond1 e.g., Fe/NH₄Cl, H₂/Pd-C C 6-Methoxy-1,2-benzisothiazole-3(2H)-one 1,1-dioxide B->C Intramolecular Cyclization (Dehydration) cond2 Heat, Acid Catalyst (e.g., p-TsOH) G start_node start_node process_node process_node decision_node decision_node end_node end_node start 1. Charge Reactor charge_reagents Add Reagent (1 eq), EtOH/H₂O, NH₄Cl (0.2 eq) start->charge_reagents heat 2. Heat to 70-80°C charge_reagents->heat add_fe 3. Add Fe powder (3-5 eq) portion-wise heat->add_fe reflux 4. Reflux for 2-4h add_fe->reflux monitor 5. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 6. Hot Filter & Concentrate monitor->workup Reaction Complete product Obtain Crude Amino Intermediate workup->product

Caption: Workflow for the selective reduction of the nitro group.

Materials and Reagents:

Reagent/MaterialGradeExample Supplier
This compound≥98%Tyger Scientific, ChemUniverse
Iron Powder (<325 mesh)ReagentSigma-Aldrich
Ammonium Chloride (NH₄Cl)ACS GradeFisher Scientific
Ethanol (EtOH)AnhydrousVWR Chemicals
Deionized Water (H₂O)Type IIIn-house
Celite®StandardMilliporeSigma
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a 5:1 mixture of ethanol and water (approximately 10 mL per gram of starting material) followed by ammonium chloride (0.2 eq).

  • Heating: Heat the mixture to a gentle reflux (70-80 °C) with vigorous stirring to ensure a homogeneous suspension.

  • Addition of Iron: Carefully add iron powder (3-5 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain control by adjusting the addition rate.

  • Reaction Monitoring: Maintain the reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexanes mobile phase. The disappearance of the starting material spot and the appearance of a more polar product spot indicates completion (typically 2-4 hours).

  • Work-up: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-((3-amino-4-methoxybenzyl)sulfonyl)acetic acid, which can often be used in the next step without further purification.

Protocol 2: Intramolecular Cyclization to form the Benzisothiazole Core

This protocol uses the amino intermediate from the previous step to construct the final heterocyclic product. The key is the removal of water to drive the amide bond formation and cyclization.

Materials and Reagents:

Reagent/MaterialGradeExample Supplier
2-((3-Amino-4-methoxybenzyl)sulfonyl)acetic acidCrude from Protocol 1N/A
p-Toluenesulfonic acid (p-TsOH)Monohydrate, ≥98%Sigma-Aldrich
TolueneAnhydrousVWR Chemicals
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFisher Scientific
BrineSaturated SolutionIn-house
Magnesium Sulfate (MgSO₄)AnhydrousAcros Organics

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the crude amino intermediate from Protocol 1 (1.0 eq).

  • Catalyst and Solvent: Add anhydrous toluene (20 mL per gram of intermediate) and a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq).

  • Azeotropic Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting intermediate is consumed (typically 4-8 hours).

  • Cooling and Quenching: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 6-methoxy-1,2-benzisothiazole-3(2H)-one 1,1-dioxide.

Summary and Conclusion

This compound is more than a simple organic intermediate; it is a strategically designed building block for complex heterocyclic synthesis. The protocols detailed herein demonstrate its efficient, two-step conversion into a valuable benzisothiazole dioxide scaffold. By understanding the intrinsic reactivity of its functional groups, researchers can unlock its potential for creating novel molecular entities for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical methodology to confidently employ this versatile reagent in advanced synthetic programs.

References

  • PubChem. (n.d.). This compound.
  • Tyger Scientific Inc. (n.d.). This compound.
  • ChemUniverse. (n.d.). This compound.
  • ChemBK. (2024, January 2). 3-nitro-4-methoxy benzylsulfonylacetic acid.

Sources

Application Notes and Protocols for 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Multifunctional Scaffold

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is an organic compound characterized by a unique combination of functional groups that suggest significant potential in medicinal chemistry.[1] Its structure, featuring a nitrobenzyl group, a sulfonyl moiety, and a carboxylic acid, presents a compelling scaffold for interacting with biological targets. The molecular formula is C₁₀H₁₁NO₇S, and it has a molecular weight of 289.26 g/mol .[1] While extensive peer-reviewed studies on this specific molecule are not abundant, commercial sources have highlighted its potential as an inhibitor of bacterial collagenase, an enzyme class implicated in the pathogenesis of various infectious diseases.[1]

This guide provides a comprehensive overview of the scientific rationale for this potential application, its structural features, and detailed protocols for its evaluation as a bacterial collagenase inhibitor.

Compound Profile
PropertyValueSource
IUPAC Name 2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acidPubChem
CAS Number 592542-51-3PubChem
Molecular Formula C₁₀H₁₁NO₇S[1]
Molecular Weight 289.26 g/mol [1]
Solubility Reported as very soluble in water (4.8 mg/ml)[1]
Storage 2-8°C, sealed in a dry environment[1]

Scientific Rationale: Targeting Bacterial Virulence

Bacterial collagenases are key virulence factors, particularly in infections caused by species like Clostridium histolyticum. These enzymes degrade collagen, the primary structural protein in connective tissues, facilitating tissue destruction and the spread of infection.[2][3] Consequently, inhibitors of bacterial collagenases are of significant interest as potential therapeutic agents to be used alongside antibiotics.[2]

The therapeutic potential of this compound is predicated on the established roles of its constituent chemical motifs in enzyme inhibition:

  • The Sulfonyl and Acetic Acid Moieties: The sulfonyl group linked to a carboxylic acid is a common feature in inhibitors of metalloproteinases, a broad class of enzymes that includes collagenases. This part of the molecule can chelate the active site zinc ion, which is essential for the catalytic activity of these enzymes.

  • The Nitrobenzyl Group: The 4-nitrobenzyl moiety has been identified as an effective "anchoring" group in the P2' subsite of bacterial collagenase active sites in related inhibitor classes.[4] This suggests that the 4-methoxy-3-nitrobenzyl group of the title compound could serve a similar role, providing specific interactions that enhance binding affinity and inhibitory potency. The electronic properties of the nitro group can also influence the molecule's interaction with amino acid residues in the enzyme's binding pocket.[5]

  • Pharmacokinetic Considerations: Preliminary assessments have suggested that this compound may not readily cross the blood-brain barrier and is not a significant substrate or inhibitor of various cytochrome P450 enzymes, indicating a potentially favorable metabolic profile for therapeutic applications outside the central nervous system.[1]

Experimental Workflows and Protocols

To empirically validate the potential of this compound as a bacterial collagenase inhibitor, a systematic experimental approach is required. The following protocols are provided as a guide for researchers to determine the compound's inhibitory activity and characterize its mechanism of action.

Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for evaluating a potential enzyme inhibitor.

Inhibitor_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Test Compound Incubation Incubate Enzyme with Test Compound Compound_Prep->Incubation Enzyme_Prep Prepare Bacterial Collagenase Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate (e.g., FALGPA, FITC-Collagen) Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Activity (e.g., Absorbance, Fluorescence) Reaction->Measurement IC50 Calculate IC50 Value Measurement->IC50 Kinetics Perform Kinetic Studies (e.g., Michaelis-Menten) IC50->Kinetics

Caption: A generalized workflow for the characterization of an enzyme inhibitor.

Protocol 1: General Bacterial Collagenase Inhibition Assay using a Synthetic Substrate

This protocol is adapted for determining the inhibitory activity of a compound against bacterial collagenase (e.g., from Clostridium histolyticum) using the synthetic peptide substrate N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).[3]

Materials and Reagents:
  • This compound

  • Bacterial Collagenase (e.g., from Clostridium histolyticum, Type I-XI)

  • Collagenase Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 0.15 M NaCl, pH 7.4)

  • Collagenase Substrate (FALGPA)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well clear flat-bottom microplate

  • Multi-well spectrophotometer

Procedure:
  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in Collagenase Assay Buffer to create a range of working concentrations (e.g., 0.1 µM to 100 µM).

    • Enzyme Solution: Prepare a working solution of bacterial collagenase in cold Collagenase Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.

    • Substrate Solution: Prepare a working solution of FALGPA in Collagenase Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Test Wells: 10 µL of the test compound working solution and 80 µL of the enzyme solution.

      • Enzyme Control (No Inhibitor): 10 µL of Collagenase Assay Buffer (with the same percentage of DMSO as the test wells) and 80 µL of the enzyme solution.

      • Blank (No Enzyme): 90 µL of Collagenase Assay Buffer.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the FALGPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the decrease in absorbance at 345 nm kinetically for 10-20 minutes, taking readings every 30-60 seconds.[3]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Gelatin Zymography for Visualizing Collagenase Inhibition

Gelatin zymography is a technique used to identify collagenolytic enzymes and assess their inhibition in a qualitative or semi-quantitative manner.

Materials and Reagents:
  • SDS-PAGE equipment

  • Polyacrylamide gels containing 0.1% (w/v) gelatin

  • Bacterial Collagenase

  • This compound

  • Sample buffer (non-reducing)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:
  • Sample Preparation:

    • Incubate a fixed amount of bacterial collagenase with varying concentrations of this compound in developing buffer for 30-60 minutes at 37°C. A control sample with no inhibitor should also be prepared.

  • Electrophoresis:

    • Mix the enzyme-inhibitor samples with non-reducing sample buffer.

    • Load the samples onto a gelatin-containing polyacrylamide gel.

    • Perform electrophoresis under non-reducing conditions at a constant voltage until the dye front reaches the bottom of the gel.

  • Renaturation and Development:

    • After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.

    • Incubate the gel in developing buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background.

    • Areas of collagenase activity will appear as clear zones where the gelatin has been digested. The intensity and size of these clear zones will be reduced in the presence of an effective inhibitor.

Expected Results Visualization

Zymography_Results cluster_gel Gelatin Zymogram Lane1 Control (Enzyme only) Band1 Clear Band (Digestion) Lane2 Low [Inhibitor] Band2 Fainter Band Lane3 High [Inhibitor] Band3 No/Faint Band

Caption: Expected results of a gelatin zymography experiment.

Concluding Remarks

This compound presents a promising starting point for medicinal chemistry investigations, particularly in the context of developing novel antibacterial agents that target virulence factors. Its structural similarity to known inhibitors of metalloproteinases, combined with commercial claims of activity against bacterial collagenase, provides a strong rationale for further study. The protocols detailed in this guide offer a robust framework for researchers to systematically evaluate its inhibitory potential and contribute to the growing body of knowledge on this and related chemical scaffolds.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Chondrex, Inc. Bacterial Collagenase Assay Kit.
  • Scozzafava, A., & Supuran, C. T. (2000). Protease Inhibitors: Synthesis of Potent Bacterial Collagenase and Matrix Metalloproteinase Inhibitors Incorporating N-4-Nitrobenzylsulfonylglycine Hydroxamate Moieties. Journal of Medicinal Chemistry, 43(10), 1858–1865.
  • Leite, S. R. A. (2008). Inhibitors of Clostridium histolyticum colagenase. Eclética Química, 33(4), 47-52.
  • Assay Genie. Collagenase Activity Colorimetric Assay Kit.
  • 3H Biomedical. Collagenase Activity Assay (CAA).
  • Radhakrishnan, B., et al. (2014). Collagenase inhibition activity of Indian medicinal plants: An approach to moderate collagen turnover. International Journal of Bioassays, 3(4), 1938-1941.
  • Mandl, I., MacLennan, J. D., Howes, E. L., DeBellis, R. H., & Sohler, A. (1953). Isolation and characterization of proteinase and collagenase from Cl. histolyticum.
  • Patsnap Synapse. (2024, June 21). What are Collagenase inhibitors and how do they work?.
  • Martínez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
  • ResearchGate. (n.d.). (A) Percent inhibition of Clostridium histolyticum collagenase activity....
  • Singh, R., et al. (2023). Exploring Medicinal Plants as Natural Inhibitors of Collagenase, Elastase, and Hyaluronidase: A Novel Approach for Cosmeceutical Innovation. Biomedical and Pharmacology Journal, 16(3).
  • Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors. Part 11. Synthesis of a series of bacterial collagenase inhibitors of the sulfonyl amino acyl hydroxamate type. Bioorganic & medicinal chemistry letters, 10(11), 1141–1145.
  • Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors. Part 12. Synthesis of potent matrix metalloproteinase and bacterial collagenase inhibitors incorporating sulfonylated N-4-nitrobenzyl-beta-alanine hydroxamate moieties. Journal of enzyme inhibition, 15(3), 241–265.

Sources

Application Notes & Experimental Protocols for 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Section 1: Introduction & Strategic Overview

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is a multifunctional organic compound featuring a substituted nitrobenzyl moiety, a sulfonyl group, and a carboxylic acid.[1][2] Its utility in a research setting stems from the distinct reactivity of these functional groups. This guide provides a comprehensive overview of its properties, safe handling procedures, and detailed protocols for its primary applications as a versatile chemical intermediate.

A critical structural feature of this molecule is the meta-positioning of the nitro group relative to the benzylic carbon. This is a significant point of differentiation from the widely utilized ortho-nitrobenzyl photolabile protecting groups (PPGs).[3][4][5] The canonical mechanism for photocleavage of o-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited ortho-nitro group, a pathway that is geometrically precluded for the meta and para isomers.[6] Consequently, this compound is not expected to function as an efficient photolabile protecting group under standard UV irradiation conditions.[6]

Therefore, the principal applications for this compound are centered on its role as a synthetic building block. The carboxylic acid can be readily converted to esters or amides, while the nitro group can be reduced to a reactive amine, opening pathways for extensive derivatization. This document provides protocols to leverage this synthetic versatility and also includes an experimental workflow to empirically test the compound's photochemical stability.

Section 2: Physicochemical Properties & Data

Proper experimental design begins with a thorough understanding of the reagent's properties. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 592542-51-3[2][7]
Molecular Formula C₁₀H₁₁NO₇S[1][2][8]
Molecular Weight 289.26 g/mol [1][2][8]
Melting Point 137-139 °C[7][8]
Appearance Off-white to yellow solid
Solubility Reported as very soluble in water (4.8 mg/mL)[1]
Storage Conditions Store in a dry, cool (2-8°C) environment[1][7][9]
pKa (Predicted) 2.39 ± 0.10[7]

Section 3: Safety & Handling Protocols

Nitroaromatic compounds as a class require careful handling due to potential hazards, including toxicity, mutagenicity, and skin/eye irritation.[10][11][12] Under specific conditions, such as heating under confinement or mixing with strong oxidizing agents, nitroaromatic compounds can pose an explosion risk.[13]

Protocol 3.1: Standard Procedure for Safe Handling

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, splash-proof safety goggles, and nitrile gloves. Avoid skin contact; if contact occurs, wash the affected area immediately with soap and water.[12]

  • Dispensing: When weighing the solid, prevent the generation of dust.[14] Use a spatula and handle gently. For solution-based work, add the solid to the solvent in the fume hood.

  • Storage: Upon receipt, store the container tightly sealed in a designated cool, dry, and dark location at 2-8°C.[1][7] Ensure it is segregated from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[10]

  • Spill Management: In case of a spill, evacuate the area. Absorb liquid spills with an inert material like vermiculite or sand. For solid spills, gently sweep up the material to avoid creating dust. Dispose of contaminated materials as hazardous waste according to institutional guidelines.[12]

  • Disposal: All waste containing this compound should be collected in a designated hazardous waste container for proper disposal by your institution's environmental health and safety department.

Section 4: Core Application: A Versatile Intermediate in Organic Synthesis

The primary utility of this compound lies in its capacity for sequential or orthogonal modification of its functional groups. The carboxylic acid and the nitro group can be targeted with high selectivity.

G start 2-((4-Methoxy-3-nitrobenzyl) sulfonyl)acetic acid ester Ester Derivative (R-COOR') start->ester Esterification (e.g., R'OH, DCC/DMAP) amine Aniline Derivative (Reduced Nitro Group) start->amine Nitro Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) final_product Further Functionalized Product (e.g., Amide) amine->final_product Acylation, Sulfonylation, etc.

Caption: Synthetic pathways originating from the title compound.

Protocol 4.1: General Procedure for Fischer Esterification

This protocol describes the conversion of the carboxylic acid to a methyl ester, a common transformation for protecting the acid or modifying its solubility.

  • Rationale: Acid-catalyzed esterification is a robust method for converting carboxylic acids to esters. Methanol is used as both the solvent and reagent, and sulfuric acid serves as the catalyst.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add anhydrous methanol (approx. 0.2 M concentration relative to the substrate).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

Protocol 4.2: General Procedure for Reduction of the Nitro Group

This protocol details the reduction of the aromatic nitro group to a primary amine, a key functional group for further diversification.

  • Rationale: Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups. The tin chlorides are removed during the basic work-up.

  • Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Reaction: Carefully add concentrated hydrochloric acid (HCl) and heat the mixture to 50-70°C. Stir vigorously for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Work-up: Cool the reaction to 0°C in an ice bath. Slowly and carefully basify the mixture by adding a saturated aqueous solution of NaHCO₃ or 1 M NaOH until the pH is ~8-9. A precipitate of tin salts will form.

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting aniline derivative can be purified by chromatography or crystallization.

Section 5: Investigating Potential Photolability: An Experimental Approach

While inefficient photocleavage is expected, it is crucial to validate this experimentally. The following protocol provides a robust method for quantifying the photochemical stability of the compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mM in MeCN) B Transfer to Quartz Cuvette A->B C Acquire Initial Sample (t=0, protected from light) B->C D Irradiate with UV Lamp (e.g., 365 nm) C->D E Collect Aliquots at Timed Intervals D->E F Analyze All Samples by HPLC E->F G Quantify Peak Area of Starting Material F->G H Plot % Remaining vs. Time G->H

Caption: Workflow for testing the photochemical stability of the compound.

Protocol 5.1: A Protocol to Quantify Photochemical Stability

  • Rationale: This experiment uses High-Performance Liquid Chromatography (HPLC) to precisely measure the concentration of the starting material over time during UV irradiation. A quartz cuvette is used as it is transparent to UV light.

  • Sample Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile:water).

  • HPLC Method Development: Develop an isocratic or gradient HPLC method that gives a sharp, well-resolved peak for the starting material with a retention time of 2-10 minutes. A C18 column is a good starting point. Use a UV detector set to a wavelength where the compound absorbs strongly (e.g., 280 nm or 320 nm).

  • Initial Analysis (t=0): Inject a sample of the stock solution (kept in the dark) onto the HPLC to determine the initial peak area. This is your 100% reference.

  • Irradiation: Place the stock solution in a quartz cuvette and position it a fixed distance from a UV lamp (e.g., a 365 nm handheld lamp or a photoreactor).

  • Time-Course Sampling: Start a timer and begin irradiation. At set intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from the cuvette, place it in an amber HPLC vial, and immediately analyze it by HPLC.

  • Data Analysis: For each time point, record the peak area of the starting material. Calculate the percentage of remaining compound relative to the t=0 sample. Plot this percentage against time.

  • Interpretation: A flat line indicates high photostability. A slow decay indicates inefficient photolysis. For comparison, many efficient o-nitrobenzyl compounds show significant cleavage within minutes under similar conditions.[6]

Section 6: Potential Biological Applications

Limited database information suggests that this compound may act as an inhibitor of bacterial collagenase.[1] This claim requires rigorous experimental validation. The compound's structure, with its varied functional groups, makes it a candidate for inclusion in screening libraries for drug discovery. Researchers interested in this application could use the synthetic protocols in Section 4 to generate a small, focused library of analogs for structure-activity relationship (SAR) studies.

Section 7: Conclusion

This compound is best utilized as a versatile chemical building block. Its structural configuration, with a meta-nitrobenzyl group, makes it a poor candidate for applications requiring efficient photolabile cleavage. Its true strength lies in the selective and high-yielding transformations of its carboxylic acid and nitro functionalities, enabling the synthesis of a diverse range of more complex molecules for materials science, medicinal chemistry, and other research applications. All experimental work should be preceded by a thorough risk assessment and conducted with appropriate safety precautions.

Section 8: References

  • Photolabile protecting group - Wikipedia. (n.d.). Wikipedia. [Link]

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function - PubMed. (1986). National Center for Biotechnology Information. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega. (n.d.). ACS Publications. [Link]

  • Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/B009522M. (2001). Royal Society of Chemistry. [Link]

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Application Note & Protocols: Derivatization of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 2-((4-methoxy-3-nitrobenzyl)sulfonyl)acetic acid, a compound with potential biological activities, including the inhibition of bacterial collagenase.[1] We present detailed protocols for the conjugation of fluorescent reporters and biotin tags to the terminal carboxylic acid of this molecule. These derivatization strategies are essential for enabling a deeper understanding of its mechanism of action, cellular uptake, and target engagement. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of small molecule probes. We detail the rationale behind the chosen chemical strategies, provide step-by-step protocols, and offer guidance on the characterization and application of the resulting bioconjugates.

Introduction: Unlocking the Potential of a Bioactive Scaffold

This compound is a versatile organic compound that has garnered interest as a potential therapeutic agent due to its reported activity as a bacterial collagenase inhibitor.[1] To fully elucidate the therapeutic potential and mechanism of action of this and similar small molecules, it is often necessary to modify them with reporter tags. These modifications allow for a range of biological investigations, including:

  • Visualization of cellular uptake and subcellular localization using fluorescently labeled derivatives.

  • Identification of protein binding partners through pull-down assays using biotinylated derivatives.[2]

  • Quantitative assessment of target engagement in various biochemical and cell-based assays.

The primary site for derivatization on this molecule is the terminal carboxylic acid. This functional group can be readily activated to form a stable amide bond with a variety of amine- or hydrazide-containing labels.[3] This guide will focus on the most common and robust method for this transformation: carbodiimide-mediated coupling.

Chemical Derivatization Strategy: Carbodiimide-Mediated Amide Bond Formation

The core of our derivatization strategy revolves around the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]

The Rationale:

  • Mild Reaction Conditions: EDC/NHS chemistry proceeds efficiently at or near room temperature and in a pH range compatible with most biomolecules, minimizing the risk of degradation of the starting material or the conjugated label.[6]

  • High Efficiency: The addition of NHS or Sulfo-NHS to the EDC reaction significantly improves coupling efficiency by converting the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[4][5]

  • Versatility: This method is compatible with a wide array of amine- and hydrazide-functionalized labels, including fluorescent dyes and biotin.[2][7][8]

The overall workflow for the derivatization process is depicted below:

Derivatization_Workflow Start Start with This compound Activation Activate Carboxylic Acid (EDC/NHS) Start->Activation Step 1 Conjugation Conjugate with Amine/Hydrazide Label Activation->Conjugation Step 2 Purification Purify Derivative (RP-HPLC) Conjugation->Purification Step 3 Characterization Characterize (LC-MS, NMR) Purification->Characterization Step 4 Biological_Studies Biological Studies (Cell-based assays, etc.) Characterization->Biological_Studies Step 5

Caption: General workflow for the derivatization of this compound.

Detailed Experimental Protocols

Protocol 1: Fluorescent Labeling with a Hydrazide-Containing Dye

This protocol describes the conjugation of a fluorescent hydrazide, such as Dansyl Hydrazine, to this compound. Fluorescent hydrazides are often preferred for labeling carboxylic acids as they tend to be more reactive at lower pH values than aliphatic amines.[1]

Materials:

  • This compound

  • Dansyl Hydrazine (or other fluorescent hydrazide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M MES Buffer (pH 4.7-6.0)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.

    • In a separate tube, dissolve Dansyl Hydrazine (1.2 equivalents) in anhydrous DMF.

    • Prepare fresh solutions of EDC·HCl (1.5 equivalents) and NHS (1.5 equivalents) in 0.1 M MES buffer.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add the freshly prepared EDC·HCl and NHS solutions.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation:

    • Add the Dansyl Hydrazine solution to the activated carboxylic acid mixture.

    • Let the reaction proceed for 2-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.

  • Purification:

    • Purify the fluorescently labeled product by RP-HPLC.[9][10][11][12][13] A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.

    • Monitor the elution profile using a UV detector at the absorbance maximum of the fluorescent dye and collect the desired peak.

  • Characterization and Storage:

    • Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

    • Lyophilize the purified product and store it at -20°C, protected from light.

Protocol 2: Biotinylation for Pull-Down Assays

This protocol details the conjugation of Biotin-LC-Hydrazide to this compound. The resulting biotinylated molecule can be used as a "bait" to capture interacting proteins from cell lysates.[2]

Materials:

  • This compound

  • EZ-Link™ Biotin-LC-Hydrazide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M MES Buffer (pH 4.7-6.0)

  • RP-HPLC system for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound (1 equivalent) in 0.1 M MES buffer. A small amount of DMSO can be used to aid dissolution if necessary.

    • Prepare a 50 mM solution of Biotin-LC-Hydrazide in anhydrous DMSO.[7]

    • Freshly prepare a solution of EDC·HCl (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) in 0.1 M MES buffer.

  • Activation and Conjugation:

    • In a single reaction vessel, combine the solution of this compound, the Biotin-LC-Hydrazide solution, and the freshly prepared EDC·HCl/Sulfo-NHS solution.[7]

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.[7]

  • Purification:

    • Purify the biotinylated product using RP-HPLC as described in Protocol 1.

  • Characterization and Storage:

    • Verify the final product by LC-MS and NMR.

    • Lyophilize the purified product and store it desiccated at -20°C.

Table 1: Recommended Molar Ratios for Derivatization Reactions

ReagentMolar EquivalentsRationale
This compound1The starting material and point of reference for all other reagents.
Amine/Hydrazide Label (Fluorescent Dye or Biotin)1.2 - 1.5A slight excess helps to drive the reaction to completion.
EDC·HCl1.5 - 2.0An excess ensures efficient activation of the carboxylic acid.
NHS or Sulfo-NHS1.5 - 2.0Used in conjunction with EDC to form a more stable activated intermediate, thereby increasing the yield of the desired conjugate.[4]

Characterization of Derivatized Products

Thorough characterization of the final product is crucial to ensure its identity, purity, and suitability for biological experiments.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the successful conjugation and assessing the purity of the final product.[12] The expected mass of the derivatized molecule should be observed. Fragmentation analysis in MS/MS can provide further structural confirmation. Aromatic sulfonyl compounds are known to undergo characteristic fragmentation, often involving the loss of SO₂.[14][15][16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of small molecules.[19][20][21][22] Comparison of the NMR spectra of the starting material and the final product will show the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the conjugated label.

Application in Biological Studies

Protocol 3: In Vitro Collagenase Inhibition Assay

The derivatized molecules can be tested for their ability to retain the biological activity of the parent compound.

Materials:

  • Bacterial Collagenase (e.g., from Clostridium histolyticum)

  • FITC-labeled Collagen or a colorimetric substrate like FALGPA

  • Tris-HCl buffer (pH 7.5)

  • Derivatized this compound and underivatized control

  • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

  • Microplate reader

Procedure:

  • Prepare a solution of collagenase in Tris-HCl buffer.

  • In the wells of a 96-well plate, add the buffer, the collagen substrate, and varying concentrations of the test compounds (derivatized and underivatized).

  • Initiate the reaction by adding the collagenase solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence (for FITC-collagen) or absorbance (for FALGPA) using a microplate reader.[23][24][25]

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Protocol 4: Cell Viability Assay (MTT/XTT)

It is important to assess the cytotoxicity of the derivatized compounds in the cell lines that will be used for further biological studies.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Derivatized this compound

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the derivatized compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • At the end of the treatment period, add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[26][27][28][29]

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.[26][29]

  • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450-490 nm for XTT).[28][30]

  • Calculate the cell viability as a percentage of the untreated control.

Biological_Assays cluster_Assays Biological Assays Parent_Compound This compound Collagenase_Assay Collagenase Inhibition Assay (IC50 Determination) Parent_Compound->Collagenase_Assay Derivative Derivatized Compound (Fluorescent or Biotinylated) Derivative->Collagenase_Assay Cell_Viability Cell Viability Assay (MTT/XTT) Derivative->Cell_Viability Pull_Down Biotin Pull-Down Assay (Target Identification) Derivative->Pull_Down Biotin Derivative Imaging Fluorescence Microscopy (Cellular Localization) Derivative->Imaging Fluorescent Derivative

Caption: Application of derivatized compounds in various biological assays.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Yield 1. Inactive EDC/NHS reagents. 2. Hydrolysis of the NHS-ester intermediate. 3. Incorrect buffer pH.1. Use fresh, high-quality EDC and NHS. Store desiccated at the recommended temperature. 2. Perform the conjugation step immediately after the activation step. 3. Ensure the activation buffer is pH 4.7-6.0 and the coupling buffer is pH 7.2-8.5.[6]
Multiple Products in HPLC 1. Side reactions. 2. Degradation of the starting material or product.1. Optimize the molar ratios of the reactants. 2. Protect the reaction from light, especially when using fluorescent dyes. Ensure the reaction temperature is controlled.
Poor Solubility of Reactants The compound may have limited solubility in aqueous buffers.Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO before adding it to the reaction buffer.
No Biological Activity The conjugated tag may be sterically hindering the interaction with the target.Consider synthesizing a derivative with a longer linker (e.g., PEG spacer) between the compound and the tag.

Conclusion

The derivatization of this compound with fluorescent and biotin tags is a critical step in advancing the study of its biological properties. The protocols outlined in this application note provide a robust framework for the successful synthesis, purification, and characterization of these valuable molecular probes. By following these detailed procedures and understanding the underlying chemical principles, researchers can effectively generate the tools needed to investigate the mechanism of action, cellular targets, and therapeutic potential of this promising compound.

References

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  • BenchChem. (n.d.). Application Notes and Protocols: Conjugation of 6-N-Biotinylaminohexanol to Carboxylic Acids.
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  • BenchChem. (n.d.). Troubleshooting low efficiency in bioconjugation with diethyl squarate.
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  • MDPI. (2023, January 16). Collagenase and Tyrosinase Inhibitory Activities and Stability of Facial Cream Formulation Containing Cashew Leaf Extract.
  • Creative Biogene. (n.d.). Small Molecule Purification.
  • ResearchGate. (2017, December 1). How to do EDC- sulfo NHS activation of small molecules with COOH group?
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Alfa Chemistry. (n.d.). Chemical Biotinylation.
  • Supporting information Figure S1: Mass spectral fragmentations of sulfon
  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF.
  • National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
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scale-up synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Abstract

This application note provides a comprehensive and robust, multi-step protocol for the gram-scale synthesis of this compound. This compound is a valuable intermediate in organic synthesis and a potential candidate in pharmaceutical development, notably as a possible inhibitor of bacterial collagenase.[1] The synthetic strategy detailed herein is designed for scalability, emphasizing process safety, reaction efficiency, and high purity of the final product. The chosen pathway proceeds via the S-alkylation of sodium thioglycolate with a bespoke 4-methoxy-3-nitrobenzyl chloride intermediate, followed by a controlled oxidation of the resulting thioether to the target sulfone. Each step has been optimized to utilize readily available reagents and standard laboratory equipment, with a focus on explaining the critical process parameters and underlying chemical principles to ensure successful and safe implementation by researchers, scientists, and drug development professionals.

Strategic Overview of the Synthesis

The synthesis of the target molecule, this compound, is achieved through a logical three-part sequence:

  • Preparation of the Key Electrophile: Synthesis of 4-methoxy-3-nitrobenzyl chloride from a commercially available precursor.

  • Formation of the Thioether Intermediate: A nucleophilic substitution reaction (S-alkylation) between the benzyl chloride and sodium thioglycolate.

  • Oxidation to the Final Product: Controlled oxidation of the thioether to the corresponding sulfone.

This approach was selected for its reliability and the commercial availability of the initial starting materials. The critical oxidation step utilizes hydrogen peroxide, a preferred oxidant for industrial-scale processes due to its favorable atom economy and the generation of water as the sole byproduct.[2][3]

G cluster_0 Part 1: Electrophile Synthesis cluster_1 Part 2: Thioether Formation cluster_2 Part 3: Oxidation A 4-Methoxy-3-nitro- benzyl Alcohol B 4-Methoxy-3-nitro- benzyl Chloride A->B  SOCl₂ / DCM   E 2-((4-Methoxy-3-nitrobenzyl)thio) acetic acid B->E  S-Alkylation (with D)   C Thioglycolic Acid + NaOH D Sodium Thioglycolate (in situ) C->D  Deprotonation   F 2-((4-Methoxy-3-nitrobenzyl)sulfonyl) acetic acid E->F  H₂O₂ / Acetic Acid   G start Start reactor Charge Reactor: - Thioether Intermediate - Glacial Acetic Acid start->reactor cool Cool Reactor to 15-20 °C reactor->cool add_h2o2 Slowly Add 30% H₂O₂ (T < 30 °C) cool->add_h2o2 react Stir at RT for 12-18 hours add_h2o2->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Pour into Ice-Water monitor->quench Reaction Complete filter Collect Product by Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash dry Dry in Vacuum Oven wash->dry end Final Product dry->end

Sources

Application Note: High-Performance Analytical Methods for the Quantification of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is a multifaceted organic compound characterized by nitroaromatic, sulfonyl, and carboxylic acid functional groups.[1][2] Its structural complexity suggests potential utility as an intermediate in pharmaceutical synthesis or as a candidate for biological activity screening, where its reported inhibitory action against bacterial collagenase is of interest.[2] For researchers in drug discovery and process development, the ability to accurately and reliably quantify this molecule in various matrices—from raw materials to complex biological samples—is paramount.

This guide provides a comprehensive overview of two robust, validated analytical methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible, reliable method ideal for purity assessments, in-process controls, and formulation analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method essential for bioanalytical studies, impurity profiling at trace levels, and analysis in complex matrices.

This document is designed to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researchers to adapt and troubleshoot these protocols effectively. All methods are presented with a framework for validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to method development. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acidPubChem[1]
Molecular Formula C₁₀H₁₁NO₇SPubChem[1]
Molecular Weight 289.26 g/mol PubChem[1][6]
Predicted pKa 2.39 ± 0.10ChemicalBook[6]
Predicted XLogP3 0.5PubChem[1]
Structure Chemical structure of this compoundPubChem[1]

The presence of the nitroaromatic chromophore allows for strong UV absorbance, making HPLC-UV a suitable technique.[7][8][9] The carboxylic acid moiety dictates that the compound's charge state is pH-dependent, a critical factor for optimizing chromatographic retention.[10] This acidic nature also makes the molecule highly amenable to negative mode electrospray ionization for LC-MS/MS analysis.[11][12]

General Analytical Workflow

A systematic approach is crucial for generating reliable quantitative data. The workflow below outlines the key stages from sample handling to final data reporting, applicable to both HPLC-UV and LC-MS/MS methodologies.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login StdPrep Standard & QC Preparation SamplePrep Sample Preparation (Dilution, Extraction) SST System Suitability Test (SST) SamplePrep->SST Seq Sequence Run (Standards, QCs, Samples) SST->Seq Integration Peak Integration & Calibration Seq->Integration Review Data Review & Validation Integration->Review Report Final Report Generation Review->Report

Caption: General workflow for quantitative analysis.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle

This method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18). The mobile phase consists of a polar aqueous component and a less polar organic modifier. The acidic nature of the aqueous phase (e.g., using phosphoric or formic acid) is critical; it suppresses the ionization of the analyte's carboxylic acid group, rendering the molecule more nonpolar and thereby increasing its retention on the C18 column. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength, which is then compared against a calibration curve generated from reference standards.

Detailed Experimental Protocol

4.2.1 Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a diode array (DAD) or variable wavelength (VWD) UV detector.

  • Reference Standard: this compound, purity ≥98%.[13]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Phosphoric acid (ACS grade).

4.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1 - 200 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.

4.2.3 Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard column for good retention of moderately polar compounds.[14]
Mobile Phase A: 0.1% H₃PO₄ in WaterB: AcetonitrileAcidified aqueous phase ensures consistent protonation of the analyte.
Gradient 0-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% BGradient elution ensures elution of the main peak with good shape and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjustable based on sensitivity requirements.
Detection UV at 275 nmWavelength selected based on the UV absorbance maximum of the nitroaromatic chromophore.

4.2.4 Data Analysis

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.999.

  • Quantify the analyte in samples by interpolating their peak areas from the calibration curve.

Method Validation Summary (ICH Q2(R1))

The method must be validated to demonstrate its suitability for the intended purpose.[5][15] Key validation parameters are summarized below.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time from blank, placebo, or degradation products. Peak purity index >0.999.Pass
Linearity (r²) ≥ 0.999> 0.9995
Range 1 - 200 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.3%
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%< 1.0%
LOD Signal-to-Noise ≥ 3~0.3 µg/mL
LOQ Signal-to-Noise ≥ 10~1.0 µg/mL
Robustness %RSD ≤ 2.0% after minor changes in method parameters (flow rate, temp, mobile phase pH).Pass

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

For applications requiring higher sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the method of choice. The technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and the resulting parent ion is mass-selected. This parent ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, as it is highly unlikely that an interfering compound will have the same retention time, parent mass, and fragment masses as the analyte of interest. Due to its acidic proton, the analyte readily forms a deprotonated molecule [M-H]⁻ in negative ionization mode.

Detailed Experimental Protocol

5.2.1 Instrumentation and Materials

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reagents: Acetonitrile and Water (LC-MS grade), Formic Acid (LC-MS grade). Formic acid is used as it is a volatile modifier compatible with mass spectrometry, unlike phosphoric acid.[16]

5.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Standards: Prepared as in the HPLC-UV method, but typically at much lower concentrations (e.g., 0.1 - 100 ng/mL).

  • Sample Preparation: For biological samples (e.g., plasma), a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) followed by centrifugation is typically required.

5.2.3 LC-MS/MS Conditions

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Optimized for rapid elution (e.g., 2-minute total run time).
Flow Rate 0.4 mL/min
Ionization Mode ESI Negative
MRM Transitions Q1 (Precursor): m/z 288.0Q3 (Product): m/z 198.0 (tentative, loss of SO₂CH₂COOH)
Collision Energy To be optimized for maximum product ion intensity.

5.2.4 Validation The method would be validated according to ICH Q2(R1) guidelines, similar to the HPLC-UV method. The primary advantage of LC-MS/MS is significantly lower LOD and LOQ values, often in the low ng/mL or even pg/mL range, making it suitable for pharmacokinetic and other bioanalytical studies.[17][18]

Forced Degradation Studies

To ensure the analytical method is stability-indicating, forced degradation studies must be performed.[19][20][21] These studies are critical for identifying potential degradation products and demonstrating that the analytical method can resolve the parent analyte from these degradants, thus ensuring specificity.[22][23]

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Evaluation Evaluation Analyte Analyte Solution (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Analyte->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (e.g., 80°C, solid state) Analyte->Thermal Photo Photolytic (ICH Q1B light exposure) Analyte->Photo Analysis Analyze Stressed Samples by Validated HPLC-UV Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Peak Purity Analysis (DAD) Analysis->Purity Mass Mass Balance Calculation Analysis->Mass Resolution Resolution of Analyte from Degradants Analysis->Resolution Conclusion Method is Stability-Indicating Purity->Conclusion Mass->Conclusion Resolution->Conclusion

Caption: Workflow for forced degradation studies.

A target degradation of 5-20% is generally considered appropriate to demonstrate separation without compromising the identification of the primary degradation pathways.[22] The results from these studies are essential for establishing the stability-indicating properties of the HPLC-UV method.

Conclusion

This application note details two robust and reliable methods for the quantification of this compound. The RP-HPLC-UV method is a workhorse for routine analysis in quality control and research settings, offering excellent precision and accuracy. For applications demanding the utmost sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method provides a superior solution. The successful validation of these methods, including specificity demonstrated through forced degradation studies, ensures their suitability for regulated environments and provides high confidence in the quality of the analytical data generated.

References

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (MDPI) [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (ECA Academy) [Link]
  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Consider
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Study in Pharmaceutical Stability. (Pharmaguideline) [Link]
  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. (Apicule) [Link]
  • Quality Guidelines. (ICH) [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (FDA) [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (FDA) [Link]
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
  • ICH Q2 Analytical Method Valid
  • Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry.
  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. (PubMed) [Link]
  • The UV–vis spectra of various nitroaromatic compounds and excitation of...
  • Separation of 4-Nitrobenzyl chloride on Newcrom R1 HPLC column. (SIELC Technologies) [Link]
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (IU Indianapolis ScholarWorks) [Link]
  • analytical methods. (Agency for Toxic Substances and Disease Registry) [Link]
  • This compound. (PubChem) [Link]

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Application Notes and Protocols for 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is a versatile organic compound characterized by a multifaceted reactive profile.[1][2] Its unique structure, incorporating a nitrobenzyl moiety, a sulfonyl group, and a carboxylic acid, offers several avenues for synthetic transformations. This guide provides an in-depth exploration of its reactivity with various nucleophiles, detailing the underlying chemical principles and offering practical, field-tested protocols for its application in research and development. The strategic positioning of the nitro and methoxy groups on the aromatic ring not only influences the electronic properties of the molecule but also imparts functionalities that can be exploited for diverse synthetic strategies, including its potential use as a photolabile protecting group.[3][4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₇S[1]
Molecular Weight 289.26 g/mol [1]
CAS Number 592542-51-3[1]
Appearance Pale yellow solid (typical)N/A
Storage 2-8°C, sealed in a dry environment[2]

Core Reactivity Profile: A Trifecta of Functionality

The reactivity of this compound is governed by three primary functional domains, each offering a distinct handle for chemical modification. Understanding these domains is crucial for designing effective synthetic routes.

G A This compound B Benzylic Carbon (Electrophilic Center) A->B  Nucleophilic Attack D 4-Methoxy-3-nitrobenzyl (Photolabile Moiety) A->D  Photochemical Cleavage E Carboxylic Acid (Proton Donor/Acyl Source) A->E  Acid-Base/Coupling Reactions C Sulfonylacetic acid (Leaving Group) B->C leads to displacement of

Figure 1: A diagram illustrating the key reactive sites of this compound.

Part 1: Nucleophilic Substitution at the Benzylic Carbon

The benzylic carbon of the 4-methoxy-3-nitrobenzyl group is activated towards nucleophilic attack due to the presence of the electron-withdrawing sulfonyl group, which acts as a competent leaving group. This allows for the formation of new carbon-nucleophile bonds.

Mechanism of Nucleophilic Substitution

The reaction likely proceeds through an SN2 mechanism, especially with good nucleophiles. The electron-withdrawing nitro group further enhances the electrophilicity of the benzylic carbon.

G cluster_0 Nucleophilic Attack cluster_1 Transition State cluster_2 Products Nu: Nu: C C Nu:->C S-N-2 attack Nu S Sulfonylacetic acid anion C->S Bond Breaking C->S Partial Bonds Nu->C Nu-C Product

Figure 2: A simplified workflow of the SN2 reaction at the benzylic carbon.

Protocol 1.1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the N-alkylation of primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a stirred solution of the amine (1.2 equivalents) in anhydrous DMF (0.1 M), add potassium carbonate (2.0 equivalents).

  • Add this compound (1.0 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding N-(4-methoxy-3-nitrobenzyl) amine.

Causality Behind Experimental Choices:

  • Solvent: DMF or MeCN are polar aprotic solvents that facilitate SN2 reactions.

  • Base: Potassium carbonate is used to neutralize the acetic acid byproduct and any potential acidity of the starting material, preventing the protonation of the amine nucleophile.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive amines.

Protocol 1.2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of thioethers via reaction with thiols.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong base

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of the thiol (1.1 equivalents) in THF dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.

  • Add a solution of this compound (1.0 equivalent) in THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired thioether.

Trustworthiness of the Protocol: The use of a strong base like sodium hydride is critical for the deprotonation of the thiol to form the more nucleophilic thiolate, which is essential for an efficient SN2 reaction.

Part 2: Photochemical Cleavage of the 4-Methoxy-3-nitrobenzyl Group

The ortho-nitrobenzyl moiety is a well-established photolabile protecting group.[3][5] Irradiation with UV light can induce cleavage of the benzylic C-S bond, releasing the protected nucleophile. The methoxy group can influence the absorption maximum, potentially allowing for cleavage at longer, less damaging wavelengths.[4]

Mechanism of Photocleavage

Upon absorption of a photon, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected group and form a 2-nitrosobenzaldehyde derivative.

G cluster_0 Photoexcitation cluster_1 Intramolecular H-Abstraction cluster_2 Rearrangement & Cleavage Start Nitrobenzyl Compound Excited Excited State Start->Excited Aci-nitro Aci-nitro intermediate Excited->Aci-nitro Products Released Nucleophile + Nitrosobenzaldehyde Aci-nitro->Products

Figure 3: A simplified workflow of the photocleavage of a nitrobenzyl protecting group.

Protocol 2.1: General Photodeprotection Procedure

This protocol provides a general method for the photolytic cleavage of a substrate previously modified with the 4-methoxy-3-nitrobenzyl group.

Materials:

  • 4-methoxy-3-nitrobenzyl protected substrate

  • Appropriate solvent (e.g., methanol, acetonitrile, dichloromethane/methanol mixture)

  • Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm)

  • Standard laboratory glassware

Procedure:

  • Dissolve the 4-methoxy-3-nitrobenzyl protected substrate in the chosen solvent to a concentration of approximately 0.01-0.05 M.

  • Transfer the solution to a quartz or Pyrex reaction vessel.

  • Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., 25°C) and stirring. The choice of filter is crucial to select the appropriate wavelength and minimize side reactions. A Pyrex filter typically cuts off light below 300 nm.

  • Monitor the reaction progress by TLC or LC-MS. Photolysis times can range from minutes to several hours depending on the quantum yield of the reaction and the lamp intensity.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the deprotected nucleophile and separate it from the nitrosobenzaldehyde byproduct.

Authoritative Grounding: The mechanism and application of nitrobenzyl-based photolabile protecting groups are well-documented in chemical literature, providing a strong basis for this protocol.[3][5]

Part 3: Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo standard transformations such as esterification and amidation.

Protocol 3.1: Esterification

This protocol describes the formation of an ester from the carboxylic acid group.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Catalytic amount of a strong acid (e.g., sulfuric acid)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux. For higher boiling alcohols, a Dean-Stark trap can be used to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the ester by column chromatography if necessary.

Part 4: Reductive Desulfonylation

The entire sulfonylacetic acid group can be removed under reductive conditions, resulting in the formation of 4-methoxy-3-nitrotoluene. This transformation is useful if the benzyl moiety is intended as a temporary scaffold.

Protocol 4.1: Reductive Cleavage of the Sulfonyl Group

This protocol outlines a method for the reductive removal of the sulfonylacetic acid group.

Materials:

  • This compound

  • Reducing agent (e.g., Sodium amalgam (Na/Hg), Samarium(II) iodide (SmI₂), or Aluminum amalgam (Al/Hg))

  • Anhydrous solvent (e.g., methanol for Na/Hg and Al/Hg; THF for SmI₂)

  • Buffer (e.g., disodium hydrogen phosphate, Na₂HPO₄)

  • Standard laboratory glassware and inert atmosphere setup

Procedure (using Sodium Amalgam):

  • Dissolve this compound (1.0 equivalent) in anhydrous methanol containing disodium hydrogen phosphate (2.0 equivalents).

  • Add freshly prepared 6% sodium amalgam (5-10 equivalents of Na) portion-wise to the stirred solution at 0°C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully decant the methanol solution from the mercury.

  • Quench the reaction with water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 4-methoxy-3-nitrotoluene by column chromatography.

Scientific Rationale: Reductive desulfonylation typically proceeds via a single-electron transfer (SET) mechanism, leading to the cleavage of the C-S bond.[6][7]

Conclusion

This compound is a highly functionalized molecule that offers multiple avenues for chemical manipulation. By understanding its distinct reactive sites—the electrophilic benzylic carbon, the photolabile nitrobenzyl moiety, the carboxylic acid, and the sulfonyl group—researchers can design and execute a wide range of synthetic transformations. The protocols provided herein serve as a comprehensive guide for leveraging the unique reactivity of this compound in various research and development applications.

References

  • Organic Reactions.
  • Wikipedia.
  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]
  • Gothelf, K. V., et al.
  • Kent, S. B. H., et al. Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides.
  • ResearchGate. Orthogonal Photolysis of Protecting Groups. [Link]
  • ACS Publications.
  • ResearchGate.
  • National Institutes of Health. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. [Link]
  • Wikipedia. Photolabile protecting group. [Link]
  • PubChem. This compound. [Link]
  • ACS Publications.
  • Tyger Scientific Inc. This compound. [Link]

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esterification of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Abstract

This comprehensive application note provides a detailed protocol and the underlying scientific principles for the esterification of this compound. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical development, notably for its potential as a bacterial collagenase inhibitor.[1] The protocol detailed herein focuses on the robust and widely applicable Fischer-Speier esterification method, which utilizes an acid catalyst in an alcohol solvent. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, a step-by-step workflow, and troubleshooting advice to ensure reproducible and high-yield synthesis of the corresponding esters.

Scientific Principles and Strategic Considerations

The successful esterification of this compound hinges on a clear understanding of its molecular structure and the principles of the Fischer-Speier esterification reaction.

Substrate Analysis

The starting material, with the molecular formula C₁₀H₁₁NO₇S, possesses several functional groups that influence its reactivity[2]:

  • Carboxylic Acid (-COOH): This is the target functional group for the esterification reaction.

  • Sulfonyl Group (-SO₂-): This group is a strong electron-withdrawing moiety. However, it is chemically stable under the acidic conditions of Fischer esterification and does not directly participate in the reaction.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring toward electrophilic substitution but is stable under these reaction conditions.[3] Its presence does not impede the esterification of the distal carboxylic acid.

  • Methoxy Group (-OCH₃): This electron-donating group is also stable and does not interfere with the reaction.

Given the stability of the sulfonyl, nitro, and methoxy groups under acidic conditions, the primary focus of the reaction is the conversion of the carboxylic acid to an ester.

The Fischer-Speier Esterification Mechanism

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution that exists as an equilibrium.[4][5] The mechanism involves several key, reversible steps[6][7][8]:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9]

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts a hydroxyl group into a much better leaving group: water.[8]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[10]

To ensure a high yield, the equilibrium must be shifted toward the products. This is achieved by adhering to Le Châtelier's Principle, typically by using a large excess of the alcohol reactant (which can also serve as the solvent) or by actively removing water as it is formed, for instance, with a Dean-Stark apparatus.[4][6][9]

Experimental Protocol: Synthesis of Methyl 2-((4-methoxy-3-nitrobenzyl)sulfonyl)acetate

This section provides a detailed, step-by-step procedure for a representative Fischer esterification of this compound using methanol to produce the corresponding methyl ester.

Materials and Reagents
ReagentGradeSupplier Recommendation
This compound≥98% Puritye.g., Tyger Scientific
Methanol (CH₃OH)Anhydrous, ≥99.8%Standard Supplier
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%Standard Supplier
Saturated Sodium Bicarbonate Solution (NaHCO₃)Reagent GradePrepared in-house
Saturated Sodium Chloride Solution (Brine)Reagent GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeStandard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Equipment
  • Round-bottom flask (50 mL or appropriate for scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Equipment for column chromatography (glass column, silica gel, etc.)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2.89 g (10.0 mmol) of this compound.

    • Add 25 mL of anhydrous methanol. The alcohol serves as both a reactant and the solvent, ensuring a large molar excess to drive the reaction equilibrium forward.[8]

    • Stir the mixture until the solid is fully dissolved.

    • Place the flask in an ice-water bath to cool.

  • Catalyst Addition:

    • While stirring, slowly and carefully add 0.2 mL (~0.36 g, 3.7 mmol) of concentrated sulfuric acid dropwise. Caution: This addition is exothermic. A slow, cooled addition prevents excessive heat generation.

    • Once the addition is complete, remove the ice bath and attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (~65 °C for methanol) using a heating mantle or oil bath.

    • Allow the reaction to proceed under reflux for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully concentrate the mixture using a rotary evaporator to remove the bulk of the excess methanol.

    • Dilute the remaining residue with 50 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it sequentially with:

      • 25 mL of deionized water.

      • 2 x 25 mL of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. (Observe for CO₂ evolution to cease).

      • 25 mL of brine to break any emulsions and remove residual water.

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.

  • Purification and Characterization:

    • Filter off the drying agent and wash it with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester, which may appear as a pale yellow oil or solid.

    • If necessary, purify the crude product via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the pure fractions and remove the solvent to yield the final product, methyl 2-((4-methoxy-3-nitrobenzyl)sulfonyl)acetate.

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Summary and Expected Outcomes

The described protocol can be adapted for various primary or secondary alcohols. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination.[4]

Table 1: Representative Esterification Parameters

ParameterConditionRationale
Substrate Scale 10.0 mmolStandard laboratory scale for methodology validation.
Alcohol Methanol (Anhydrous)Primary alcohol, acts as solvent and reactant to drive equilibrium.[11]
Catalyst Concentrated H₂SO₄ (0.1-0.2 eq.)Strong Brønsted acid, effective proton source for carbonyl activation.[7][12]
Temperature Reflux (~65 °C)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 4-6 hoursTypical duration for Fischer esterifications; should be confirmed by TLC.[4]
Work-up Aqueous NaHCO₃ washNeutralizes the acid catalyst and removes unreacted starting material.
Expected Yield 85-95%High yields are expected due to the large excess of alcohol.

Workflow Visualization

The following diagram outlines the complete experimental workflow from initial setup to final product analysis.

Esterification_Workflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Analysis A 1. Charge Flask: - Starting Acid - Anhydrous Methanol B 2. Cool in Ice Bath A->B C 3. Add H₂SO₄ Catalyst (dropwise) B->C D 4. Heat to Reflux (65°C, 4-6h) C->D Begin Reflux E 5. Monitor by TLC D->E F 6. Cool & Remove Methanol E->F Reaction Complete G 7. Dilute with EtOAc F->G H 8. Wash Sequentially: - H₂O - Sat. NaHCO₃ - Brine G->H I 9. Dry Organic Layer (MgSO₄) H->I J 10. Filter & Concentrate I->J K 11. Column Chromatography (if needed) J->K L 12. Characterize Product: - NMR, IR, MS K->L END Pure Ester Product L->END

Caption: Experimental workflow for the esterification of this compound.

Troubleshooting

  • Low or No Conversion:

    • Possible Cause: Insufficient catalyst or wet reagents. Water in the reaction mixture will inhibit the forward reaction.[12]

    • Solution: Ensure the use of anhydrous alcohol and a proper amount of catalyst. If the reaction stalls, a small additional charge of catalyst can be considered.

  • Incomplete Reaction:

    • Possible Cause: Insufficient reaction time or temperature.

    • Solution: Extend the reflux time and monitor carefully by TLC until the starting material is consumed. Ensure the reaction maintains a steady reflux.

  • Formation of Side Products:

    • Possible Cause: Excessively high temperatures or prolonged reaction times might lead to decomposition, although the substrate is relatively stable.

    • Solution: Adhere to the recommended reaction temperature. Purify the product using column chromatography to remove impurities.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle with extreme care and add it slowly to the reaction mixture, especially when cooling.

    • Methanol & Ethyl Acetate: Flammable liquids. Keep away from ignition sources. Methanol is toxic if ingested, inhaled, or absorbed through the skin.

References

  • PubChem. This compound.
  • Chem LibreTexts. (2023). Fischer Esterification.
  • Wikipedia. (2023). Fischer–Speier esterification.
  • Organic Chemistry Portal. Fischer Esterification.
  • Chemistry Steps. Fischer Esterification.
  • BYJU'S. Fischer esterification reaction.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • Organic Chemistry Data. Acid to Ester - Common Conditions.
  • Springboard Biodiesel. Acid-Catalyzed Esterification.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Google Patents. Esterification of nitrobenzoic acids - US3948972A.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

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The Light-Triggered Modulation of Enzymatic Activity: Application and Protocols for 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Enzyme Mechanisms with Spatiotemporal Control

In the intricate world of enzymology, the ability to initiate or inhibit a reaction at a precise moment and location within a sample is a powerful tool for elucidating complex biological pathways and mechanisms. "Caged" compounds are synthetic molecules that have been rendered biologically inert through the covalent attachment of a photolabile protecting group.[1][2] Upon irradiation with light of a specific wavelength, this "cage" is cleaved, releasing the active biomolecule with high spatiotemporal resolution.[3] This controlled release allows researchers to study the immediate effects of the molecule on enzyme kinetics, cellular signaling, and other biological processes.[4]

This guide provides a detailed overview of the application of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid as a research tool in enzymology. This compound is a member of the ortho-nitrobenzyl class of photocleavable protecting groups, which are widely used to "cage" a variety of functional groups, including carboxylic acids.[3][5] The 4-methoxy and 3-nitro substitutions on the benzyl ring influence the photochemical properties of the molecule, such as its absorption wavelength and quantum yield. While direct literature on the specific enzymatic applications of this exact molecule is sparse, its structure strongly suggests its utility as a caged compound. Based on its structural features, we will explore its hypothetical, yet scientifically plausible, application as a photocleavable precursor for studying enzymes that are sensitive to changes in acetate concentration or pH.

Principle of Action: A Light-Induced Release

The core of this compound's utility lies in its nitrobenzyl moiety. When irradiated with UV light, typically in the range of 350-365 nm, the ortho-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting it to the sulfonylacetic acid group.[3][6] This process rapidly and irreversibly releases the active molecule.

The proposed photocleavage mechanism is illustrated below:

Photocleavage Mechanism cluster_0 Photochemical Reaction Inactive Caged Compound Inactive Caged Compound Excited State Excited State Inactive Caged Compound->Excited State hv (UV Light) Active Molecule Active Molecule Byproduct Byproduct Intermediate Intermediate Excited State->Intermediate Intramolecular Rearrangement Intermediate->Active Molecule Cleavage Intermediate->Byproduct

Figure 1: Generalized photocleavage of an ortho-nitrobenzyl caged compound.

Hypothetical Application: Probing Acetyl-CoA Synthetase Activity

To illustrate the utility of this compound, we will consider its application in studying the kinetics of Acetyl-CoA Synthetase (ACS). ACS is a crucial enzyme that catalyzes the formation of acetyl-CoA from acetate, ATP, and Coenzyme A. The availability of acetate can be a rate-limiting factor in this reaction. By using our caged compound, we can introduce an inert form of a substrate precursor into the reaction mixture and then initiate the reaction at a desired time by releasing the active molecule with a pulse of light.

Experimental Objective

To determine the initial velocity of the Acetyl-CoA Synthetase reaction immediately following the light-induced release of an acetate source.

Materials and Reagents

  • Enzyme: Purified Acetyl-CoA Synthetase

  • Caged Compound: this compound

  • Substrates: ATP, Coenzyme A

  • Coupling Enzymes (for detection): Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)

  • Coupling Substrates: Phosphoenolpyruvate (PEP), NADH

  • Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂

  • UV Light Source: A filtered mercury arc lamp or a UV LED with a peak output around 365 nm.

  • Spectrophotometer: Capable of measuring absorbance changes at 340 nm.

Experimental Protocol

This protocol outlines a continuous enzyme-coupled assay to measure the rate of ATP consumption by ACS, which is stoichiometrically linked to the formation of acetyl-CoA. The consumption of ATP is monitored by coupling the production of ADP to the oxidation of NADH, which can be followed by the decrease in absorbance at 340 nm.

Step 1: Preparation of Stock Solutions
  • Caged Compound Stock: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentrations. Keep this solution in the dark to prevent premature uncaging.

  • Enzyme and Substrate Stocks: Prepare concentrated stock solutions of ACS, ATP, CoA, PEP, and NADH in the assay buffer.

  • Coupling Enzyme Mix: Prepare a mixture of PK and LDH in the assay buffer.

Step 2: Assay Setup
  • In a quartz cuvette, prepare the reaction mixture containing all components except the caged compound. The final concentrations should be optimized, but a typical starting point is:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 2 mM ATP

    • 0.5 mM CoA

    • 1 mM PEP

    • 0.2 mM NADH

    • 10 U/mL PK

    • 15 U/mL LDH

    • 5 µg/mL ACS

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Add the caged compound to the reaction mixture to the desired final concentration (e.g., 100 µM). Ensure the solution is thoroughly mixed.

  • Monitor the absorbance at 340 nm for a short period to establish a stable baseline. There should be no significant change in absorbance before photolysis.

Step 3: Photolysis (Uncaging)
  • Remove the cuvette from the spectrophotometer and expose it to the UV light source for a predetermined duration (e.g., 1-10 seconds). The duration of the light pulse should be optimized to release a sufficient concentration of the active molecule without causing significant photodamage to the enzyme.

  • Immediately after the flash, return the cuvette to the spectrophotometer.

Step 4: Data Acquisition and Analysis
  • Start monitoring the decrease in absorbance at 340 nm as a function of time.

  • The initial velocity of the reaction is determined from the linear portion of the progress curve immediately following the light flash.

  • The rate of NADH oxidation can be converted to the rate of acetate-dependent ATP hydrolysis using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

The experimental workflow is summarized in the following diagram:

Experimental Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Stock Solutions B Prepare Reaction Mixture (without caged compound) A->B C Equilibrate in Spectrophotometer B->C D Add Caged Compound C->D E Establish Baseline D->E F UV Light Flash (Uncaging) E->F G Monitor Absorbance at 340 nm F->G H Calculate Initial Velocity G->H

Figure 2: Workflow for a photocaged enzyme kinetics experiment.

Data Interpretation and Considerations

ParameterExpected OutcomeInterpretation
Baseline Absorbance Stable before UV flashThe caged compound is inert and does not interfere with the assay components.
Absorbance after UV Flash A rapid, linear decreaseSuccessful uncaging and initiation of the enzyme reaction.
Reaction Rate Dependent on the concentration of the caged compound and the duration of the light flashAllows for the determination of kinetic parameters such as Kₘ and Vₘₐₓ for the released substrate.

Important Considerations:

  • Controls: It is essential to perform control experiments, including a reaction mixture without the caged compound, a mixture with the caged compound but no UV flash, and a mixture with the caged compound and UV flash but no enzyme. These controls will help to rule out any artifacts from the solvent, the caged compound itself, or the photolysis byproducts.

  • Photodamage: High-intensity UV light can damage proteins. It is crucial to use the minimum light exposure necessary for sufficient uncaging.

  • Byproducts: The photocleavage reaction generates a nitroso-ketone byproduct. It is important to verify that this byproduct does not inhibit or otherwise interfere with the enzyme of interest.[5]

Conclusion

This compound, as a representative of the ortho-nitrobenzyl class of caged compounds, offers a powerful approach for the controlled study of enzyme kinetics. By providing a means to introduce a substrate or modulator with high temporal and spatial precision, this research tool can help to unravel complex enzymatic mechanisms and signaling pathways. The protocols and principles outlined in this guide provide a framework for the design and execution of experiments using this and similar photocleavable compounds in enzymology and drug discovery.

References

  • Barltrop, J. A., et al. (1966). Photosensitive Protective Groups.
  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935.
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
  • PubChem. (n.d.). This compound.
  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Klán, P., et al. (2013).
  • Lippincott-Schwartz, J., & Patterson, G. H. (2009). Photoactivatable fluorescent proteins for diffraction-limited and super-resolution imaging. Trends in Cell Biology, 19(11), 555-565.
  • Givens, R. S., & Rubina, M. (2013). The evolution of o-nitrobenzyl photochemistry: a personal perspective. Photochemical & Photobiological Sciences, 12(8), 1349-1358.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-((4-methoxy-3-nitrobenzyl)sulfonyl)acetic acid (MNSA). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. The insights provided herein are based on established chemical principles and field-proven experience.

Synthesis Overview & Core Principles

The synthesis of MNSA is most effectively approached via a two-step process starting from 4-methoxy-3-nitrobenzyl bromide. The strategy involves:

  • Nucleophilic Substitution: Formation of a thioether intermediate, [(4-methoxy-3-nitrobenzyl)thio]acetic acid, by reacting the benzyl bromide with thioglycolic acid. This is a standard SN2 reaction where the thiolate anion acts as the nucleophile.

  • Oxidation: Conversion of the intermediate thioether to the final sulfone product. This step requires a controlled oxidation to avoid unwanted side reactions on the electron-rich aromatic ring.

This pathway is selected for its reliability and use of readily available starting materials.[1] Success hinges on careful control of reaction parameters at each stage to maximize conversion and minimize impurity formation.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation SM1 4-Methoxy-3-nitrobenzyl bromide P1 [(4-Methoxy-3-nitrobenzyl)thio]acetic acid SM1->P1  Base (e.g., NaOH)  Solvent (e.g., Toluene) SM2 Thioglycolic acid SM2->P1  Base (e.g., NaOH)  Solvent (e.g., Toluene) P2 This compound P1->P2  Oxidant (e.g., H₂O₂)  Solvent (e.g., Acetic Acid)

Caption: High-level workflow for the two-step synthesis of MNSA.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in this synthesis? A: Temperature control. This is paramount in two areas:

  • Nitration of the precursor: If you are preparing your own 4-methoxybenzyl bromide from 4-methoxybenzyl alcohol, the preceding nitration step is highly exothermic. Uncontrolled temperatures (e.g., rising above 60-65°C) can lead to the formation of di-nitro byproducts, which are difficult to remove and will negatively impact the yield of subsequent steps.[2]

  • Oxidation (Step 2): The oxidation of the thioether to the sulfone is also exothermic. A runaway reaction can lead to side-products and potential degradation of the aromatic ring. Slow, portion-wise addition of the oxidant is crucial.

Q2: My starting 4-methoxy-3-nitrobenzyl bromide is off-color (dark yellow or brown). Can I still use it? A: Proceed with caution. Benzyl bromides are susceptible to degradation over time, releasing HBr and forming colored impurities. The presence of these impurities can interfere with the SN2 reaction in Step 1. We recommend either purifying the starting material by recrystallization (e.g., from hexanes/ethyl acetate) or using a freshly prepared batch for best results.

Q3: How should I store the intermediate, [(4-methoxy-3-nitrobenzyl)thio]acetic acid? A: The thioether intermediate is relatively stable but can be slowly air-oxidized. For short-term storage (days), refrigeration at 2-8°C is sufficient.[3] For long-term storage, we recommend keeping it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at or below 0°C.

Q4: What is the expected purity of the final product? A: With proper execution of the protocol and purification, a purity of >98% is achievable.[3] The primary potential impurities are unreacted thioether intermediate or the corresponding sulfoxide (partially oxidized intermediate).

Troubleshooting Guide

This guide is structured to help you diagnose and solve problems based on the observed outcome of your experiment.

Troubleshooting_Tree Start Low Yield or Impure Final Product Step1_Header Problem in Step 1: Thioether Formation Start->Step1_Header Step2_Header Problem in Step 2: Oxidation Start->Step2_Header Cause1A Incomplete Reaction (TLC shows starting bromide) Step1_Header->Cause1A Cause1B Side Product Formation (Unidentified spots on TLC) Step1_Header->Cause1B Solution1A1 Verify Base Stoichiometry (Need 2+ eq. for thioglycolic acid) Cause1A->Solution1A1 Solution1A2 Increase Reaction Time/Temp (e.g., from 4h to 8h at 65°C) Cause1A->Solution1A2 Solution1B1 Check Base Strength (Strong bases may cause elimination) Cause1B->Solution1B1 Solution1B2 Ensure Purity of Starting Bromide Cause1B->Solution1B2 Cause2A Incomplete Oxidation (TLC shows thioether/sulfoxide) Step2_Header->Cause2A Cause2B Product Degradation (Dark reaction mixture, low recovery) Step2_Header->Cause2B Solution2A1 Increase Oxidant Amount (Add another 0.5 eq. of H₂O₂) Cause2A->Solution2A1 Solution2A2 Extend Reaction Time or Slightly Increase Temperature Cause2A->Solution2A2 Solution2B1 Improve Temperature Control (Use ice bath during oxidant addition) Cause2B->Solution2B1 Solution2B2 Ensure Reaction is Not Overly Acidic Cause2B->Solution2B2

Caption: Troubleshooting logic for identifying and resolving common synthesis issues.

Issue 1: Low Yield of Thioether Intermediate (Step 1)
  • Symptom: After the reaction period, analysis by Thin Layer Chromatography (TLC) shows a significant amount of unreacted 4-methoxy-3-nitrobenzyl bromide.

  • Potential Cause A: Insufficient Base. Thioglycolic acid has two acidic protons (thiol and carboxylic acid). You need at least two equivalents of base to fully deprotonate it to the reactive thiolate and carboxylate dianion. An insufficient amount of base will result in incomplete formation of the nucleophile.

    • Solution: Ensure you are using at least 2.1 equivalents of a suitable base (e.g., NaOH, K₂CO₃) relative to thioglycolic acid.

  • Potential Cause B: Low Reaction Temperature or Insufficient Time. The SN2 reaction requires sufficient thermal energy to proceed at a reasonable rate.

    • Solution: Ensure the reaction mixture is maintained at the recommended temperature (e.g., 65-70°C).[4] If the reaction is clean but slow, consider extending the reflux time from 4 hours to 8 hours, monitoring progress by TLC.

Issue 2: Incomplete Oxidation to Sulfone (Step 2)
  • Symptom: TLC or NMR analysis of the crude product shows the presence of the thioether intermediate and/or a new spot corresponding to the sulfoxide.

  • Potential Cause A: Insufficient Oxidant. The stoichiometry of the oxidation is critical. You need at least two equivalents of hydrogen peroxide (H₂O₂) to convert the thioether to the sulfone.

    • Solution: Ensure at least 2.2-2.5 equivalents of H₂O₂ are used. If the reaction stalls, a small additional charge of the oxidant (0.5 eq.) can be added carefully.

  • Potential Cause B: Reaction Temperature is Too Low. While avoiding a runaway reaction is key, the oxidation may be sluggish if the temperature is kept too low for an extended period.

    • Solution: After the initial controlled addition of the oxidant at a lower temperature, allow the reaction to slowly warm to a moderate temperature (e.g., 40-50°C) and stir for several hours to ensure complete conversion.

Issue 3: Final Product is Impure or Difficult to Purify
  • Symptom: The isolated solid is off-white, gummy, or shows multiple spots on TLC even after initial workup.

  • Potential Cause A: Isomeric Impurities from Starting Material. If the initial nitration of the 4-methoxybenzyl precursor was not regioselective, you may have other nitro-isomers present. These will carry through the entire synthesis.

    • Solution: This issue must be addressed at the source. Purify the 4-methoxy-3-nitrobenzyl bromide starting material thoroughly before beginning Step 1.

  • Potential Cause B: Inefficient Purification. The final product has a melting point of 137-139°C and should be a crystalline solid.[5] If it is oily or impure, the purification method may be inadequate.

    • Solution: Recrystallization is the most effective method. A mixed solvent system, such as methanol/water or ethyl acetate/hexanes, is often effective. Dissolve the crude product in a minimum amount of the more soluble hot solvent, then slowly add the less soluble solvent until turbidity appears. Cool slowly to allow for crystal formation.

Detailed Experimental Protocols

Safety First: Always perform a thorough risk assessment before starting any chemical synthesis. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Nitroaromatic compounds can be hazardous and should be handled with care.[4]

Protocol 1: Synthesis of [(4-Methoxy-3-nitrobenzyl)thio]acetic acid (Intermediate)
ReagentM.W. ( g/mol )AmountMolesEquivalents
4-Methoxy-3-nitrobenzyl bromide246.0610.0 g40.6 mmol1.0
Thioglycolic acid92.124.12 g (3.1 mL)44.7 mmol1.1
Sodium Hydroxide (NaOH)40.003.58 g89.4 mmol2.2
Toluene-100 mL--
Water-40 mL--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (3.58 g) in water (40 mL).

  • Cool the solution in an ice bath and slowly add thioglycolic acid (3.1 mL). Stir for 15 minutes.

  • Add a solution of 4-methoxy-3-nitrobenzyl bromide (10.0 g) in toluene (100 mL) to the flask.

  • Heat the reaction mixture to 65-70°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature. Separate the aqueous and organic layers using a separatory funnel.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Acidify the initial aqueous layer (from step 5) to pH 1-2 with concentrated HCl. A precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine these extracts with the original toluene layer.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude thioether intermediate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain [(4-methoxy-3-nitrobenzyl)thio]acetic acid as a solid.[1]

Protocol 2: Oxidation to this compound (Final Product)
ReagentM.W. ( g/mol )AmountMolesEquivalents
[(4-Methoxy-3-nitrobenzyl)thio]acetic acid257.2610.0 g38.9 mmol1.0
Hydrogen Peroxide (30% w/w aq.)34.019.7 mL97.2 mmol2.5
Glacial Acetic Acid-100 mL--

Procedure:

  • In a 250 mL round-bottom flask, dissolve the thioether intermediate (10.0 g) in glacial acetic acid (100 mL).

  • Cool the flask in an ice-water bath to 5-10°C.

  • Add the 30% hydrogen peroxide solution (9.7 mL) dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).

  • Monitor the reaction by TLC until the starting thioether and intermediate sulfoxide spots have disappeared.

  • Once complete, carefully pour the reaction mixture into 400 mL of ice-cold water with stirring. A white or pale-yellow solid should precipitate.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid.

  • Dry the product in a vacuum oven at 40-50°C to a constant weight. The final product, this compound, should be a crystalline solid.[4][6]

References

  • Wheeler Scientific. (2024, February 1). Nitrobenzene Production, Mistakes to Avoid and Analysis. YouTube.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Tyger Scientific. This compound.
  • Wikipedia. (n.d.). Nitrobenzene.
  • ChemUniverse. This compound.

Sources

Technical Support Center: Purification of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-((4-methoxy-3-nitrobenzyl)sulfonyl)acetic acid from a typical reaction mixture. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction

This compound is a multifaceted organic compound with applications in pharmaceutical development and organic synthesis.[1] Its molecular structure, featuring a nitro group, a methoxy group, a sulfonyl group, and a carboxylic acid moiety, presents a unique set of challenges and opportunities for purification. Achieving high purity is paramount for its intended downstream applications, necessitating a robust and well-understood purification strategy.

This guide is structured to address common issues encountered during the purification of this and structurally related compounds, providing both theoretical explanations and practical, step-by-step instructions.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude reaction mixture?

A1: Based on a typical synthesis beginning with the reaction of a benzylamine derivative with a sulfonyl chloride, the primary impurities are likely to include:

  • Unreacted starting materials: Residual 4-methoxy-3-nitrobenzylamine or the sulfonyl chloride precursor.

  • Reaction byproducts: Hydrochloric acid (HCl) is a common byproduct when reacting amines with sulfonyl chlorides.[2][3] Depending on the specific synthetic route, other side-products such as disulfides or over-alkylated species may be present.

  • Solvent residues: Toluene is often used as a solvent in the initial reaction steps.[1]

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out during crystallization is a common issue, especially with impure samples. This can be caused by the melting point of the impure mixture being lower than the temperature of the crystallization solvent.

  • Troubleshooting Steps:

    • Try a different solvent system: The current solvent may be too good a solvent, even at low temperatures. Experiment with less polar solvent systems or a mixture of solvents.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

    • Partial evaporation: Carefully evaporate some of the solvent to increase the concentration of the desired compound.

Q3: I'm seeing multiple spots on my TLC plate after purification. How can I improve the separation?

A3: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. The polarity of this compound, with its carboxylic acid and nitro groups, requires a carefully chosen mobile phase for effective separation.

  • Troubleshooting Steps:

    • Adjust the solvent polarity for TLC: If the spots are clustered near the baseline, the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. If the spots are all near the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.

    • Consider a different purification technique: If recrystallization is ineffective, column chromatography offers a higher degree of separation.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography is a viable option, especially for polar compounds. In this technique, the stationary phase is nonpolar (e.g., C18 silica), and a polar mobile phase is used. The most polar compounds will elute first. This can be particularly useful if your impurities are significantly less polar than the target compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after recrystallization The chosen solvent is too good a solvent, even at low temperatures, leading to significant product loss in the mother liquor.- Test a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation, and then chill in an ice bath before filtration.
Colored impurities persisting in the final product Azo compounds or other colored byproducts may have formed during the synthesis.- Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly. - Column chromatography can be very effective at separating colored impurities.
Product appears to be degrading on the silica gel column The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. The carboxylic acid moiety of the target compound might interact strongly with the silica.- Use a neutral or basic alumina column instead of silica gel. - Add a small amount of a volatile acid (e.g., acetic acid) to the eluent to suppress the ionization of the carboxylic acid group and improve its elution profile.
Difficulty visualizing the compound on a TLC plate The compound may not be UV-active, or the concentration may be too low.- While aromatic nitro compounds are typically UV-active, if visualization is an issue, specific staining methods can be employed. A common method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a good starting point for purifying the crude product, especially if the initial purity is reasonably high. The choice of solvent is critical. For a related compound, N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, a 1:1 mixture of ethyl acetate and hexane was effective for recrystallization.[4] Given the presence of the polar carboxylic acid group in our target molecule, a more polar solvent system may be required.

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, ethyl acetate, a mixture of ethyl acetate/hexane, or water) to each test tube.

    • Observe the solubility at room temperature. An ideal solvent will show low solubility.

    • Gently heat the test tubes. The ideal solvent will fully dissolve the compound when hot.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

Column chromatography provides a higher degree of separation and is suitable for removing impurities with polarities similar to the product.

Step-by-Step Methodology:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities. A good starting point for polar, aromatic compounds is a mixture of hexane and ethyl acetate.[5]

    • The ideal solvent system will give the desired compound an Rf value of approximately 0.25-0.35.

  • Column Preparation:

    • Choose an appropriately sized column based on the amount of crude product.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Loading the Sample:

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

    • Alternatively, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude_Product Crude Reaction Mixture Recrystallization Recrystallization Crude_Product->Recrystallization TLC_Analysis_1 TLC Analysis for Purity Check Recrystallization->TLC_Analysis_1 Impurities_1 Impurities in Mother Liquor Recrystallization->Impurities_1 Column_Chromatography Column Chromatography TLC_Analysis_2 TLC Analysis for Fraction Pooling Column_Chromatography->TLC_Analysis_2 Impurities_2 Separated Impurities Column_Chromatography->Impurities_2 TLC_Analysis_1->Column_Chromatography Further Purification Needed Pure_Product Pure Product TLC_Analysis_1->Pure_Product Purity Met TLC_Analysis_2->Pure_Product

Sources

Technical Support Center: Synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the desired purity and yield of your final product.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product After the First Step (S-alkylation)

Question: I've reacted 4-methoxy-3-nitrobenzyl chloride with thioglycolic acid, but my yield of the intermediate, 2-((4-methoxy-3-nitrobenzyl)thio)acetic acid, is much lower than expected. What could be the cause?

Answer:

Low yields in the initial S-alkylation step can often be attributed to several competing side reactions. The primary suspects are over-alkylation of the thioglycolic acid, elimination of the benzyl chloride, and self-condensation of the thioglycolic acid.

  • Over-alkylation: Thioglycolic acid has two acidic protons (thiol and carboxylic acid). Under basic conditions, the more nucleophilic thiolate anion is the primary reactant. However, if a strong base is used or if the stoichiometry is not carefully controlled, the carboxylate can also be deprotonated, leading to potential O-alkylation or further reactions. More commonly, a second molecule of the benzyl chloride can react with the initially formed product, leading to a dialkylated sulfur species.

  • Elimination Reaction: Benzyl halides, especially those with electron-withdrawing groups, can undergo elimination reactions in the presence of a base to form stilbene derivatives. In this case, two molecules of 4-methoxy-3-nitrobenzyl chloride could react to form a stilbene, consuming your starting material.

  • Thioglycolic Acid Dimerization: Thioglycolic acid can be readily oxidized, especially in the presence of air (oxygen) and base, to form 2,2'-disulfanediyldiacetic acid. This dimerization consumes the thioglycolic acid, making it unavailable for the desired reaction.

Troubleshooting Steps:

Observation Potential Cause Recommended Solution
Complex mixture of products observed by TLC/LC-MSOver-alkylation or elimination1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of thioglycolic acid relative to the benzyl chloride. 2. Controlled Addition: Add the benzyl chloride solution dropwise to the solution of thioglycolic acid and base at a low temperature (e.g., 0-5 °C) to minimize side reactions. 3. Choice of Base: Use a mild base such as potassium carbonate or triethylamine instead of stronger bases like sodium hydroxide to minimize elimination.[1]
Presence of a non-polar, UV-active spot on TLCElimination (stilbene formation)Employ the controlled addition and mild base strategies mentioned above. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Significant amount of unreacted benzyl chlorideDimerization of thioglycolic acid1. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air oxidation of the thiol.[2]
Issue 2: Incomplete Oxidation to the Sulfone

Question: My oxidation of 2-((4-methoxy-3-nitrobenzyl)thio)acetic acid is stalling at the sulfoxide stage. How can I drive the reaction to completion to form the desired sulfone?

Answer:

The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Incomplete conversion is a common issue and is often related to the oxidant, reaction time, or temperature.

  • Insufficient Oxidant: The stoichiometry of the oxidant is crucial. The oxidation from sulfide to sulfoxide and from sulfoxide to sulfone each require one equivalent of the oxidizing agent. Therefore, at least two equivalents of the oxidant are needed for the complete conversion.

  • Reaction Conditions: The oxidation of a sulfoxide to a sulfone is generally slower than the oxidation of a sulfide to a sulfoxide. Insufficient reaction time or temperature can lead to the accumulation of the sulfoxide intermediate.

Troubleshooting Steps:

Observation Potential Cause Recommended Solution
A major spot on TLC/LC-MS corresponding to the sulfoxideInsufficient oxidant or reaction time/temperature1. Increase Oxidant: Increase the equivalents of the oxidizing agent (e.g., hydrogen peroxide) to 2.2-2.5 equivalents.[3] 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue until the sulfoxide spot is no longer visible. 3. Increase Temperature: If the reaction is sluggish at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can promote the conversion to the sulfone.
Issue 3: Formation of a Benzoic Acid Byproduct

Question: During the oxidation step, I'm observing the formation of 4-methoxy-3-nitrobenzoic acid. What is causing this and how can I prevent it?

Answer:

The formation of 4-methoxy-3-nitrobenzoic acid indicates the oxidation of the benzylic methylene group. This is a known side reaction, especially when using strong oxidizing agents.[4][5]

  • Harsh Oxidizing Conditions: Strong oxidants like potassium permanganate or chromic acid are known to oxidize benzylic C-H bonds to carboxylic acids.[4][6] Even with milder oxidants like hydrogen peroxide, prolonged reaction times, high temperatures, or the presence of certain metal catalysts can promote this side reaction.[7][8]

Troubleshooting Steps:

Observation Potential Cause Recommended Solution
Presence of 4-methoxy-3-nitrobenzoic acid in the crude productOxidation of the benzylic C-H bond1. Use a Milder Oxidant: If not already using it, switch to hydrogen peroxide in a suitable solvent like acetic acid. 2. Control Temperature: Maintain a moderate reaction temperature and avoid excessive heating. 3. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting sulfide/sulfoxide has been consumed to prevent over-oxidation.

II. Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The most common synthetic route is a three-step process:

  • Preparation of the Benzyl Halide: 4-Methoxy-3-nitrotoluene is halogenated at the benzylic position, typically using N-bromosuccinimide (NBS) or thionyl chloride, to form 4-methoxy-3-nitrobenzyl bromide or chloride.

  • S-Alkylation: The resulting benzyl halide is reacted with thioglycolic acid in the presence of a mild base to form the sulfide intermediate, 2-((4-methoxy-3-nitrobenzyl)thio)acetic acid.

  • Oxidation: The sulfide is then oxidized to the desired sulfone, this compound, using an oxidizing agent such as hydrogen peroxide.

Q2: How do the substituents on the aromatic ring affect the reaction?

A2: The methoxy (-OCH3) and nitro (-NO2) groups have opposing electronic effects. The methoxy group is electron-donating through resonance, which can activate the ring towards electrophilic aromatic substitution but also potentially stabilize a benzylic carbocation intermediate. The nitro group is strongly electron-withdrawing, which deactivates the ring and can make the benzylic protons more acidic, potentially influencing side reactions at the benzylic position. The electron-withdrawing nature of the nitro group also makes the nitroaromatic compound susceptible to degradation under certain oxidative conditions.[9][10]

Q3: What are the best practices for purifying the final product?

A3: The final product is a carboxylic acid, which allows for purification based on its acidic properties.

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.

  • Recrystallization: The solid product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Q4: How should I store the final product?

A4: this compound should be stored in a cool, dry, and dark place.[8][11] Nitroaromatic compounds can be sensitive to light and heat. Storing under an inert atmosphere is also recommended to prevent any slow degradation over time.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of 2-((4-methoxy-3-nitrobenzyl)thio)acetic acid (Sulfide Intermediate)
  • To a solution of thioglycolic acid (1.1 eq) in a suitable solvent (e.g., DMF or ethanol) under a nitrogen atmosphere, add a mild base such as potassium carbonate (2.2 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 4-methoxy-3-nitrobenzyl chloride (1.0 eq) in the same solvent dropwise over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and acidify with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfide.

Protocol 2: Oxidation to this compound
  • Dissolve the crude sulfide intermediate in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (2.5 eq).

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC until the sulfide and sulfoxide intermediates are consumed.

  • Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Further purify by recrystallization if necessary.

Visualizing the Reaction and Side Products

The following diagrams illustrate the main synthetic pathway and key side reactions.

Synthesis_Pathway cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Oxidation A 4-Methoxy-3-nitrobenzyl Chloride C 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid (Sulfide) A->C + Base B Thioglycolic Acid B->C + Base E Sulfoxide Intermediate C->E + [O] D This compound (Sulfone) E->D + [O] Side_Reactions cluster_alkylation S-Alkylation Side Reactions cluster_oxidation Oxidation Side Reactions A 4-Methoxy-3-nitrobenzyl Chloride C Over-alkylation Product A->C D Stilbene Derivative (Elimination) A->D B Thioglycolic Acid E Thiol Dimer B->E Air Oxidation F Sulfide Intermediate G Incomplete Oxidation (Sulfoxide) F->G [O] H Benzylic Oxidation Product (4-Methoxy-3-nitrobenzoic acid) F->H Excess [O] / Heat

Caption: Common side reactions in the synthesis.

IV. References

  • Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Catalytic Oxidation Reactions Using Hydrogen Peroxide. ORCA - Cardiff University. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. [Link]

  • This compound. ChemUniverse. [Link]

  • Reactions at the Benzylic Position. Chemistry Steps. [Link]

  • 22.2: Benzylic Oxidations and Reductions. Chemistry LibreTexts. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)aceticaci. ChemBK. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Acetic acid, p-nitrobenzyl ester. Organic Syntheses Procedure. [Link]

  • A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. SID. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is a valuable organic intermediate used in the synthesis of pharmaceuticals and other complex molecules.[1] Its structure, featuring a substituted benzyl group, a sulfone linker, and a carboxylic acid moiety, makes it a versatile building block in medicinal chemistry and biochemical research, with potential applications as a bacterial collagenase inhibitor.[2] The synthesis, while conceptually straightforward, often requires careful optimization to achieve high yields and purity.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the synthesis, focusing on the underlying chemical principles to empower users to make informed decisions and effectively optimize their reaction conditions.

Section 1: Synthesis Overview and Key Transformations

The most common and logical synthetic route to this compound involves a two-step sequence:

  • Nucleophilic Substitution (S-Alkylation): Reaction of a 4-methoxy-3-nitrobenzyl halide with a thioglycolate salt to form the key thioether intermediate, 2-((4-methoxy-3-nitrobenzyl)thio)acetic acid.

  • Oxidation: Selective oxidation of the thioether intermediate to the corresponding sulfone, yielding the final product.

This sequence is efficient and utilizes readily available starting materials. Understanding the mechanics of each step is crucial for troubleshooting.

Synthetic_Workflow SM 4-Methoxy-3-nitrobenzyl Chloride Int Thioether Intermediate (2-((4-methoxy-3-nitrobenzyl)thio)acetic acid) SM->Int Step 1: S-Alkylation (SN2 Reaction) Solvent: DMF or Acetonitrile Nuc Sodium Thioglycolate Nuc->Int Step 1: S-Alkylation (SN2 Reaction) Solvent: DMF or Acetonitrile Prod Final Product (this compound) Int->Prod Step 2: Oxidation Solvent: Acetic Acid / H₂O Ox Oxidizing Agent (e.g., H₂O₂, Oxone®) Ox->Prod

Caption: General two-step synthetic workflow for the target compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. The solutions are grounded in chemical principles to guide effective problem-solving.

Step 1: S-Alkylation to Form the Thioether Intermediate

Q1: My S-alkylation reaction has a low yield. The starting benzyl chloride is consumed, but I'm not seeing a high conversion to the desired thioether. What's happening?

A1: Low yield in this step, despite consumption of the electrophile, often points to side reactions or suboptimal nucleophile activity. Here are the primary areas to investigate:

  • Base and Nucleophile Preparation: The nucleophile is the thioglycolate anion, typically generated in situ from thioglycolic acid and a base, or by using a pre-formed salt like sodium thioglycolate.

    • Causality: If using a base like sodium hydroxide or sodium carbonate with thioglycolic acid, ensure you use at least two equivalents. The first equivalent deprotonates the carboxylic acid (pKa ~3.7), and the second deprotonates the thiol (pKa ~10.4) to generate the more nucleophilic thiolate. Incomplete deprotonation of the thiol leads to a poor reaction rate.

    • Solution: Use a slight excess (2.1-2.2 equivalents) of a suitable base (e.g., K₂CO₃, Na₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Alternatively, use commercially available sodium thioglycolate directly.

  • Solvent Choice: The solvent must be appropriate for an Sₙ2 reaction.

    • Causality: Protic solvents (e.g., ethanol, water) can solvate the thiolate anion, reducing its nucleophilicity and slowing the reaction.

    • Solution: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation (e.g., Na⁺, K⁺) but leave the anion relatively "naked" and highly reactive.

  • Side Reactions: The 4-methoxy-3-nitrobenzyl system can be susceptible to elimination or hydrolysis under harsh conditions.

    • Causality: Using an excessively strong or sterically hindered base (e.g., t-butoxide) or very high temperatures can promote E2 elimination, forming the corresponding styrene derivative. If significant water is present, hydrolysis of the benzyl chloride to benzyl alcohol can compete with the desired reaction.

    • Solution: Use a non-hindered, moderately strong base like K₂CO₃. Ensure your solvent is anhydrous and run the reaction at a moderate temperature (e.g., 40-60°C) to favor substitution over elimination.

Q2: My TLC analysis after the S-alkylation step shows the product spot, but also a significant non-polar spot and a spot that remains at the baseline. What are these impurities?

A2: This is a classic impurity profile. Let's break it down:

  • Non-Polar Spot (High Rf): This is likely the dimer (disulfide) of thioglycolic acid.

    • Causality: Thiolates are easily oxidized to disulfides, especially if exposed to air (oxygen) for prolonged periods, particularly at basic pH.

    • Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. Add the benzyl chloride electrophile promptly after generating the thiolate.

  • Baseline Spot (Low Rf): This is the unreacted thioglycolate salt or thioglycolic acid.

    • Causality: As a salt or a dicarboxylic acid (after workup), this starting material is highly polar and will not move far on a silica gel TLC plate with typical organic eluents. Its presence indicates an incomplete reaction from the perspective of the nucleophile.

    • Solution: Ensure a slight excess of the benzyl chloride (e.g., 1.05 equivalents) to consume all the thiolate. This is often preferable as the unreacted benzyl chloride is easier to remove in subsequent steps than the polar thiol.

Step 2: Oxidation to the Final Sulfone Product

Q3: The oxidation of my thioether is stalling at the sulfoxide stage. How can I push the reaction to completion to form the sulfone?

A3: The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. Stalling at this stage is a common issue related to the potency and stoichiometry of the oxidizing agent.

  • Choice and Stoichiometry of Oxidant:

    • Causality: The oxidation of a sulfoxide to a sulfone requires a stronger oxidizing potential than the initial oxidation of the sulfide to the sulfoxide. Mild oxidants or an insufficient amount of a strong oxidant will result in incomplete conversion.

    • Solution:

      • Hydrogen Peroxide (H₂O₂): A common and clean choice. Use at least 2.2-2.5 equivalents of 30-35% H₂O₂ in a solvent like acetic acid or methanol. Acetic acid can act as a catalyst. Gentle heating (50-70°C) is often required to drive the second oxidation step.

      • Oxone® (Potassium Peroxymonosulfate): A very effective and robust oxidant. Use at least 2.1 equivalents in a solvent mixture like methanol/water or acetone/water. This reaction often proceeds smoothly at room temperature.

      • m-CPBA (meta-Chloroperoxybenzoic acid): Also highly effective but can be more expensive and introduces benzoic acid byproducts. Again, >2 equivalents are required.

  • Reaction Monitoring:

    • Causality: Without proper monitoring, it's impossible to know if the reaction is stalled or just slow.

    • Solution: Monitor the reaction by TLC or LC-MS. The sulfone is significantly more polar than the sulfoxide, which is more polar than the starting thioether. A typical TLC eluent would be 30-50% ethyl acetate in hexanes. The reaction is complete when the sulfoxide spot has been fully converted to the lower Rf sulfone spot.

Q4: After the oxidation workup, my final product yield is very low. Where could it be going?

A4: Product loss after oxidation is typically due to workup and purification issues, given the product's physical properties. The final product is a carboxylic acid with a melting point of 137-139 °C and is quite water-soluble.[2][3][4]

  • Aqueous Workup/Extraction:

    • Causality: The product has both a non-polar aromatic part and a very polar sulfonyl acetic acid part. At neutral or basic pH, the carboxylic acid will be deprotonated to the highly water-soluble carboxylate salt, causing it to partition into the aqueous layer during extraction with organic solvents.

    • Solution: The workup must be performed under acidic conditions. After quenching any excess oxidant, acidify the aqueous solution to a pH of 1-2 with an acid like 1M HCl. This protonates the carboxylic acid, making the overall molecule less polar and extractable into solvents like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

  • Purification Strategy:

    • Causality: Chromatography can lead to yield loss if the product streaks on the column.

    • Solution: Recrystallization is the preferred method for purification. Given its solid nature, a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) should be identified to afford high-purity material. The product's high water solubility suggests that precipitating it from an aqueous solution by acidification is also a viable purification/isolation strategy.

Section 3: Optimized Experimental Protocols

The following protocols are designed as a robust starting point. Researchers should always perform reactions on a small scale first to validate the conditions with their specific reagents and equipment.

Protocol 1: Synthesis of 2-((4-methoxy-3-nitrobenzyl)thio)acetic acid (Intermediate)
  • Materials & Setup:

    • 4-Methoxy-3-nitrobenzyl chloride (1.0 eq)

    • Sodium thioglycolate (1.05 eq) OR Thioglycolic acid (1.05 eq) and Potassium Carbonate (2.2 eq)

    • Anhydrous Dimethylformamide (DMF, ~5 mL per mmol of benzyl chloride)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser.

  • Procedure:

    • To the flask, add sodium thioglycolate (or thioglycolic acid and K₂CO₃) and DMF.

    • Stir the mixture under a nitrogen atmosphere for 15 minutes.

    • Add a solution of 4-methoxy-3-nitrobenzyl chloride in a small amount of DMF dropwise over 10 minutes.

    • Heat the reaction mixture to 50°C and stir for 4-6 hours.

    • Monitor the reaction by TLC (20% Ethyl Acetate/Hexanes) until the starting benzyl chloride spot is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water (3x the volume of DMF) and ethyl acetate.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thioether intermediate, which can often be used in the next step without further purification.

Protocol 2: Oxidation to this compound (Final Product)
  • Materials & Setup:

    • Crude thioether intermediate (1.0 eq)

    • Hydrogen Peroxide (30% aq. solution, 2.5 eq)

    • Glacial Acetic Acid (~4 mL per mmol of thioether)

    • Round-bottom flask, magnetic stirrer, condenser.

  • Procedure:

    • Dissolve the crude thioether in glacial acetic acid in the flask.

    • Add the hydrogen peroxide solution dropwise. An exotherm may be observed.

    • Heat the mixture to 60-65°C and stir for 6-8 hours.[2]

    • Monitor the reaction by TLC (50% Ethyl Acetate/Hexanes) for the disappearance of the intermediate sulfoxide and the appearance of the more polar product spot.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of ice-cold water. A precipitate may form.

    • If a precipitate does not form, or to ensure full recovery, acidify the solution to pH 1-2 with 1M HCl.

    • Stir the resulting slurry in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product. Dry under vacuum. The product should be stored in a dry environment at 2-8°C.[2][5]

Section 4: Data Summary & Visualization

Table 1: Key Reaction Parameter Recommendations
ParameterStep 1: S-AlkylationStep 2: OxidationRationale
Solvent DMF, AcetonitrileAcetic Acid, Methanol/H₂OPolar aprotic for Sₙ2; Protic solvent to solubilize reagents for oxidation.
Reagent (eq) Nucleophile (1.05)Oxidant (>2.2)Slight excess of nucleophile ensures full consumption of electrophile; >2 eq of oxidant needed to convert sulfide -> sulfoxide -> sulfone.
Temperature 40 - 60 °C50 - 70 °C (with H₂O₂)Moderate heat favors Sₙ2 over elimination; Heat is often required to drive the second oxidation from sulfoxide to sulfone.
Atmosphere Inert (N₂ or Ar)AirPrevents oxidative dimerization of the thiolate; Oxidation step is tolerant to air.
Workup pH NeutralAcidic (pH 1-2)Standard extraction; Product must be protonated to be extracted from the aqueous phase.
Troubleshooting Flowchart: Low Final Yield

Troubleshooting_Yield Start Low Final Yield Observed Check1 Analyze Crude from Step 1 (S-Alkylation) Start->Check1 Path1_Result Low conversion or many side products Check1->Path1_Result No Path2_Result Clean conversion to thioether Check1->Path2_Result Yes Path1_Action Re-optimize Step 1: • Check base stoichiometry • Use anhydrous solvent • Run under N₂ Path1_Result->Path1_Action Check2 Analyze Crude from Step 2 (Oxidation) Path2_Result->Check2 Path2a_Result Incomplete Oxidation (Sulfoxide present) Check2->Path2a_Result No Path2b_Result Clean conversion to final product in crude Check2->Path2b_Result Yes Path2a_Action Re-optimize Step 2: • Increase oxidant eq. (>2.2) • Increase temp/time • Switch to stronger oxidant (Oxone®) Path2a_Result->Path2a_Action Check3 Review Workup & Purification Path2b_Result->Check3 Path3_Action Optimize Isolation: • Acidify aqueous layer to pH 1-2 • Perform multiple extractions • Develop recrystallization system Check3->Path3_Action

Caption: A decision tree for systematically troubleshooting low product yield.

References

  • Tyger Scientific Inc. This compound - CAS 592542-51-3.
  • PubChem. This compound. National Center for Biotechnology Information.
  • ChemBK. 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)aceticaci. (2024, January 2).

Sources

stability issues of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid (MNS-Acetic Acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in experimental settings. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges, ensuring the integrity and reproducibility of your results.

Introduction to MNS-Acetic Acid: A Chemist's Perspective

This compound is a multifaceted organic molecule featuring a nitrobenzyl group, a sulfonyl functional group, and a carboxylic acid moiety.[1][2] This unique combination of functional groups dictates its chemical behavior, particularly its stability in solution. The electron-withdrawing nature of the nitro group and the sulfonyl group, combined with the electron-donating effect of the methoxy group, creates a complex electronic environment on the aromatic ring that influences the reactivity of the entire molecule. Understanding these intrinsic properties is key to troubleshooting stability issues.

This guide will walk you through potential challenges such as chemical degradation, precipitation, and unexpected experimental outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: My stock solution of MNS-Acetic Acid has changed color (e.g., turned yellow or brown) over time.

Short Answer: Color change is a common indicator of chemical degradation, particularly involving the nitroaromatic group.

In-depth Explanation:

Nitroaromatic compounds can be susceptible to degradation under various conditions, leading to the formation of colored byproducts. The two most likely culprits are photodegradation and pH-mediated degradation.

  • Photodegradation: While 4-nitrobenzyl groups are generally considered photostable, the specific substitution pattern of MNS-Acetic Acid (3-nitro, 4-methoxy) could alter its photosensitivity.[3] UV or even ambient laboratory light can, over time, excite the nitro group, potentially leading to radical-mediated decomposition pathways or rearrangement reactions.[4][5] These degradation products are often highly conjugated and thus absorb visible light, appearing colored.

  • pH-Instability: In alkaline solutions (high pH), the acidity of the benzylic protons (on the CH2 group between the ring and the sulfonyl group) is increased. This can facilitate elimination reactions or other base-catalyzed degradation pathways.

Troubleshooting Workflow:

start Solution Color Change Observed q1 Was the solution exposed to light? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Wrap container in foil. Prepare fresh solution. Store in the dark. a1_yes->s1 q2 What is the pH of the solution? a1_no->q2 s1->q2 a2_alkaline Alkaline (pH > 8) q2->a2_alkaline Alkaline a2_neutral_acidic Neutral or Acidic q2->a2_neutral_acidic Neutral/Acidic s2 Buffer solution to neutral pH (6-7.5). Prepare fresh solution. a2_alkaline->s2 q3 Was the solution heated? a2_neutral_acidic->q3 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Avoid heating. Use sonication for dissolution if needed. Prepare fresh solution at room temp. a3_yes->s3 end_node If issue persists, contact technical support. a3_no->end_node s3->end_node

Caption: Troubleshooting workflow for color change in MNS-Acetic Acid solutions.

Preventative Measures:

  • Light Protection: Always store stock solutions in amber vials or wrap clear vials with aluminum foil.

  • pH Control: Prepare stock solutions in a buffer with a pH between 6.0 and 7.5. If using an organic solvent like DMSO, minimize the addition of aqueous media, especially if it is basic.

  • Temperature: Avoid heating solutions of MNS-Acetic Acid.[6][7]

Issue 2: I am observing a decrease in the compound's expected activity or inconsistent results in my bioassay.

Short Answer: This likely points to hydrolytic degradation of the sulfonyl group or precipitation of the compound from your assay medium.

In-depth Explanation:

  • Hydrolytic Instability: The sulfonylacetic acid moiety can be susceptible to hydrolysis, particularly under non-neutral pH conditions. The C-S bond can be cleaved, leading to the formation of inactive byproducts. While sulfonate esters are known to hydrolyze, the C-S bond in sulfones is generally more stable. However, the presence of the adjacent carboxylic acid and the overall electronic nature of the molecule could render it more susceptible than a simple alkyl sulfone.[8][9]

  • Precipitation: While MNS-Acetic Acid is reported to be highly soluble in water (4.8 mg/mL), its solubility can decrease significantly in complex biological media containing high salt concentrations or proteins.[1] If the compound precipitates, its effective concentration in the assay will be lower than expected, leading to reduced activity.

Troubleshooting Steps:

  • Verify Solution Clarity: Before adding the compound to your assay, visually inspect your stock solution and the final assay medium for any signs of precipitation (cloudiness, particulates).

  • Conduct a Stability Study: Analyze your compound in the final assay buffer over the time course of your experiment. A simple HPLC-UV analysis can quantify the amount of parent compound remaining.

  • pH Measurement: Measure the pH of your final assay buffer after the addition of all components, including your compound stock solution. A significant shift in pH could accelerate degradation.

Protocol: Rapid Stability Assessment by HPLC

This protocol allows you to determine the stability of MNS-Acetic Acid in your specific experimental buffer.

  • Sample Preparation:

    • Prepare a solution of MNS-Acetic Acid in your final assay buffer at the working concentration.

    • Immediately inject a sample (t=0) into the HPLC system.

    • Incubate the remaining solution under the exact conditions of your experiment (temperature, light exposure).

    • Inject samples at various time points (e.g., 1h, 4h, 24h).

  • HPLC Conditions (Suggested Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak area of the parent MNS-Acetic Acid at each time point.

    • Plot the percentage of the remaining compound versus time. A significant decrease indicates instability.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a high-concentration stock solution of MNS-Acetic Acid?

For long-term storage, high-purity DMSO or DMF are recommended. These aprotic solvents will minimize the risk of hydrolysis. Prepare small aliquots to avoid repeated freeze-thaw cycles. While the compound has good water solubility, aqueous stock solutions are not recommended for long-term storage due to the higher potential for hydrolysis.[1]

Q2: How should I store MNS-Acetic Acid, both as a solid and in solution?

  • Solid: Store the compound in a tightly sealed container at 2-8°C, protected from light.[1][10]

  • Solution: Store stock solutions (in DMSO or DMF) at -20°C or -80°C in small, single-use aliquots. Protect from light.

Q3: What are the likely degradation pathways for this molecule?

Based on its chemical structure, two primary degradation pathways are plausible:

  • Hydrolysis at the Sulfonyl Group: Nucleophilic attack by water or hydroxide ions on the sulfur atom, potentially leading to cleavage of the C-S bond. This is more likely to occur at pH extremes.

  • Photochemical Degradation of the Nitrobenzyl Moiety: UV light absorption can lead to the formation of reactive intermediates, such as nitroso compounds, which can then undergo further reactions.[4][11]

Compound MNS-Acetic Acid Pathway1 Hydrolysis (pH > 8 or < 4) Compound->Pathway1 H2O / OH- Pathway2 Photodegradation (UV/Visible Light) Compound->Pathway2 Product1 4-Methoxy-3-nitro -toluene derivatives + Sulfonyl byproducts Pathway1->Product1 Product2 Nitroso intermediates & Colored byproducts Pathway2->Product2

Caption: Plausible degradation pathways for MNS-Acetic Acid.

Q4: Are there any known incompatibilities with common laboratory reagents?

  • Strong Reducing Agents: Reagents like dithiothreitol (DTT) or sodium borohydride can reduce the nitro group, altering the compound's structure and function.

  • Strong Oxidizing Agents: Avoid strong oxidizers like hydrogen peroxide or permanganates, which can react with multiple parts of the molecule.

  • Strong Bases: As mentioned, strong bases can promote degradation.

Summary of Stability Parameters

ParameterRecommendationRationale
pH Maintain solutions between pH 6.0 and 7.5.Minimizes acid- and base-catalyzed hydrolysis of the sulfonyl group.
Temperature Store solid at 2-8°C. Store solutions at -20°C or below. Avoid heating.Prevents thermal degradation.[6][7]
Light Protect from UV and ambient light. Use amber vials or foil.The nitroaromatic moiety is potentially photosensitive.[3][11]
Solvent Use DMSO or DMF for long-term stock solutions.Aprotic solvents prevent hydrolysis.

References

  • Smolecule. (2023, August 16). This compound.
  • Benchchem. A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups.
  • ACS Publications.
  • Wu Jia-De, et al. (2021, November 25). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Cambridge Open Engage.
  • ACS Omega. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
  • Penn Engineering.
  • Lab-Chemicals.Com. This compound, 98%.
  • ResearchGate. (2021, November 23). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | Request PDF.
  • ResearchGate. (2008, August 6).
  • Chemsrc.com. This compound.
  • Chemical Communications (RSC Publishing).
  • ACS Publications.
  • Sigma-Aldrich. 2-(4-Methoxy-3-nitrobenzylsulfonyl)acetic acid | 592542-51-3.
  • Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides : r/chemistry.
  • Combi-Blocks. (2023, January 2).
  • Chemical Communications (RSC Publishing). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides.
  • Ministry of the Environment, Government of Japan. III Analytical Methods.
  • Tyger Scientific. This compound.
  • PubChem. This compound.
  • ACS Publications. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups.
  • Prakash, D., et al. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Environmental Science and Pollution Research, 22(12), 9486-9494.
  • ResearchGate. (1984, August 10). (PDF) Thermal stability of nitrobenzyl halogenides.
  • ResearchGate. Thermal Stability of Nitrobenzyl Halogenides.
  • ChemicalBook. 4-Methoxy-3-nitrobenzylsulfonylacetic acid | 592542-51-3.
  • PubMed Central. Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes.
  • ResearchGate.
  • Organic Syntheses Procedure. (A) - o-Nitrobenzenesulfonyl Chloride.
  • ResearchGate. (2015, August 6). Study on the effect factors of vitamin A stability | Request PDF.
  • PMC - NIH. Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids.
  • PubMed. Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids.

Sources

Technical Support Center: 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for experiments involving 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid (CAS 592542-51-3). This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to explain the causality behind experimental challenges and provide robust, self-validating protocols to ensure your success.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, purification, and analysis of this compound.

Synthesis & Reaction Issues

Question: My reaction yield is consistently low. What are the common causes and how can I fix them?

Answer: Low yield is a frequent issue in multi-step organic synthesis.[1] The cause can usually be traced to one of four areas: incomplete reaction, side reactions, product degradation, or mechanical loss during workup.

Troubleshooting Low Yield

cluster_causes Potential Causes & Solutions Start Low Yield Reported TLC Analyze Crude Reaction Mixture via TLC Start->TLC Cause1 Significant Starting Material Remains TLC->Cause1 If... Cause2 Multiple Unidentified Spots (Side Products) TLC->Cause2 If... Cause3 Streaking or Baseline Spot (Degradation/Insolubility) TLC->Cause3 If... Workup Review Workup & Purification Procedure TLC->Workup Sol1 Solution: • Extend reaction time. • Increase temperature moderately. • Check reagent purity/activity. Cause1->Sol1 Diagnosis Sol2 Solution: • Lower reaction temperature. • Ensure inert atmosphere is maintained. • Verify stoichiometry. Cause2->Sol2 Diagnosis Sol3 Solution: • Check pH during workup; product may be acid/base sensitive. • Avoid excessive heat during solvent removal. • Test product stability under workup conditions. Cause3->Sol3 Diagnosis Loss Potential Loss Points: • Aqueous layer extractions. • Adherence to silica gel. • Over-washing of crystals. Workup->Loss

Caption: Decision tree for troubleshooting low reaction yield.

  • Causality: The synthesis involves heating, which can promote side reactions or decomposition.[2] The nitrobenzyl moiety, in particular, can be thermally sensitive.[3] An inert atmosphere is crucial to prevent oxidation. The acidic proton of the carboxylic acid and the sulfonyl group's electron-withdrawing nature can open pathways to various side reactions if conditions are not optimal.

Question: The reaction mixture turned very dark, almost black, upon heating. Is this normal, and is my product compromised?

Answer: Significant darkening often indicates decomposition or the formation of polymeric side products. While a slight color change can be normal, a dark brown or black color is a cause for concern. Nitro-containing aromatic compounds can be susceptible to thermal decomposition, sometimes exothermically.[3]

  • Immediate Action: If the color change is rapid and accompanied by gas evolution, cool the reaction immediately and ensure it is behind a blast shield.

  • Diagnosis: Take a small aliquot of the mixture and analyze it by TLC. Compare it to your starting material and a reference spot of the expected product if available. If you see a complex mixture of spots or significant streaking from the baseline, decomposition is likely.

  • Solution:

    • Lower the Temperature: The reported synthesis involves refluxing at 65-70°C.[2] Try running the reaction at the lower end of this range or even slightly below it for a longer duration.

    • Ensure Inert Atmosphere: Ingress of oxygen at high temperatures can lead to oxidative side reactions, which often produce highly colored species. Ensure your nitrogen or argon line is functioning correctly.

    • Reagent Purity: Impurities in starting materials or solvents can act as catalysts for decomposition. Use freshly purified solvents and high-purity reagents.

Purification & Isolation Issues

Question: I'm having difficulty purifying the product. It either oils out during crystallization or streaks badly on my silica gel column.

Answer: Purification of sulfonylacetic acids can be challenging due to their polarity and potential for strong interactions.

1. Crystallization Issues ("Oiling Out"): This happens when the compound separates from the solution as a liquid phase rather than a solid lattice, often due to impurities or supersaturation at a temperature above the product's melting point in that solvent system.

  • Causality: Impurities disrupt the crystal lattice formation. The combination of a polar carboxylic acid and a sulfonyl group makes finding a single ideal solvent difficult.

  • Solutions:

    • Increase Purity: First, try to remove major impurities via a different method (e.g., a quick filtration through a silica plug) before attempting crystallization.

    • Solvent System Screening: Use a binary solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (an "anti-solvent" like hexanes or heptane) at a slightly elevated temperature until turbidity persists. Then, allow it to cool slowly.

    • Lower the Temperature: After adding the anti-solvent, try cooling the solution to 4°C or even -20°C to encourage nucleation.

    • Scratching/Seeding: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. If you have any pure crystals, add a single one ("seeding") to initiate crystallization.

2. Column Chromatography Issues (Streaking): Streaking, or "tailing," on a silica gel column is common for polar and acidic compounds.

  • Causality: The acidic protons of the carboxylic acid and the polar sulfonyl group interact strongly with the polar Si-OH groups on the silica surface. This leads to slow, uneven elution.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of acetic acid (0.5-1%) to your eluent system (e.g., ethyl acetate/hexanes). The acetic acid will protonate the silica surface and compete with your compound for binding sites, leading to sharper peaks and faster elution.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase (C18) column if your compound is sufficiently non-polar to be retained.

    • Derivatization: As a last resort for purification, you can temporarily protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The less polar ester will chromatograph more easily. After purification, you can hydrolyze the ester back to the carboxylic acid.

Characterization & Analysis

Question: The ¹H NMR spectrum of my final product shows broad peaks. What could be the cause?

Answer: Peak broadening in NMR can stem from several chemical and physical factors.

Potential CauseExplanationRecommended Solution
Residual Paramagnetic Impurities Trace metals (e.g., iron, copper) from reagents or equipment can cause significant broadening of nearby proton signals.Stir a solution of your sample in an organic solvent with a chelating agent like EDTA (on a solid support) or pass it through a small plug of silica gel or celite.
Compound Aggregation At higher concentrations, molecules with polar groups can aggregate or form hydrogen-bonded dimers/oligomers, leading to slower tumbling in solution and broader signals.Dilute the NMR sample. You can also try acquiring the spectrum at a slightly elevated temperature (e.g., 40-50°C) to break up aggregates.
Slow Chemical Exchange The carboxylic acid proton is often broad due to exchange with trace water in the NMR solvent.This is expected for the -COOH proton. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid peak should disappear.
Sample Viscosity A highly concentrated or "oily" sample may be too viscous, restricting molecular motion.Ensure the sample is fully dissolved and the solution is not overly viscous. Dilute if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features and properties of this compound?

This compound is an organic molecule with the following key characteristics:

  • Molecular Formula: C₁₀H₁₁NO₇S[4]

  • Molecular Weight: 289.26 g/mol [2][4]

  • Key Functional Groups:

    • A substituted benzene ring with a methoxy (-OCH₃) group and a nitro (-NO₂) group.

    • A sulfonyl (-SO₂-) group, which is a strong electron-withdrawing group.

    • A carboxylic acid (-COOH) group.

  • Solubility: It is reported to be highly soluble in water (4.8 mg/ml).[2] Its polarity also suggests solubility in polar organic solvents like methanol, DMSO, and DMF.

Q2: What are the recommended storage and handling procedures?

  • Storage: The compound should be stored in a dry, tightly sealed container at 2-8°C.[2][5]

  • Handling:

    • Light Sensitivity: Nitrobenzyl groups can be photodegradable.[6] It is prudent to protect the compound from direct light, especially during long-term storage or when in solution. Use amber vials or wrap containers in aluminum foil.

    • Thermal Stability: Nitroaromatic compounds can be thermally unstable.[3] Avoid excessive or prolonged heating. When removing solvent under reduced pressure, use a water bath at a moderate temperature (e.g., < 50°C).

    • Safety: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated fume hood.

Q3: What are the primary applications for this compound?

This molecule serves as a versatile tool in scientific research and development:

  • Organic Synthesis Intermediate: Its multiple functional groups make it a useful building block for creating more complex molecules.[2][7]

  • Pharmaceutical and Biological Research: It has been identified as a potential inhibitor of bacterial collagenase, suggesting it could be a starting point for developing drugs to treat conditions related to collagen degradation.[2] It is also used as a research tool to study enzyme activities.[2]

Q4: How can I effectively monitor the progress of my synthesis reaction?

Thin-Layer Chromatography (TLC) is the most effective method.

Experimental Workflow: Reaction Monitoring via TLC

cluster_prep Preparation cluster_spotting Spotting cluster_analysis Development & Analysis TLC_Plate Prepare TLC Plate (e.g., Silica Gel) Spot_SM Spot Starting Material (Lane 1: Reference) TLC_Plate->Spot_SM Mobile_Phase Select Mobile Phase (e.g., 50% EtOAc/Hexanes) Develop Develop Plate in Chamber Mobile_Phase->Develop Spot_Co Co-spot SM + Reaction (Lane 2: Co-spot) Spot_SM->Spot_Co Spot_Rxn Spot Reaction Mixture (Lane 3: Reaction) Spot_Co->Spot_Rxn Spot_Rxn->Develop Visualize Visualize under UV Light (and/or with stain) Develop->Visualize Interpret Interpret Results: - SM spot disappears - New product spot appears Visualize->Interpret

Caption: Standard workflow for monitoring reaction progress using TLC.

  • Self-Validation: The co-spot lane is a critical self-validating control. It confirms that the spot corresponding to the starting material in your reaction mixture (Lane 3) has the same retention factor (Rf) as your pure starting material reference (Lane 1). As the reaction proceeds, you should see the starting material spot in Lane 3 diminish while a new spot (your product) appears. The reaction is considered complete when the starting material spot is no longer visible in Lane 3.

Appendix: Example Synthesis Protocol

This protocol is a synthesized representation based on general procedures.[2] Researchers should adapt it based on their specific lab conditions and safety assessments.

Synthesis of this compound

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine the appropriate benzylamine precursor and other necessary reagents in toluene.

  • Initial Reaction: Heat the mixture to 60°C under a nitrogen atmosphere and stir for approximately 8 hours. Monitor the reaction progress by TLC.

  • Reflux: Once the initial step is complete, increase the temperature to bring the mixture to a gentle reflux (approx. 65-70°C) and maintain for about 4 hours, or until TLC analysis indicates the consumption of the intermediate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Perform an aqueous workup to remove inorganic salts and water-soluble impurities. The exact nature of the wash (e.g., dilute acid, brine) will depend on the specific reagents used in the preceding steps.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using an eluent modified with 0.5% acetic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. Store the final product at 2-8°C, protected from light.

References
  • This compound - Smolecule. (2023-08-16).
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | ChemRxiv. (2025-11-21).
  • (PDF) Thermal stability of nitrobenzyl halogenides - ResearchGate. (2025-08-10).
  • This compound - CAS 592542-51-3 - Tyger Scientific.
  • This compound - PubChem.
  • This compound, 98% - Lab-Chemicals.Com.
  • Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit. (2023-10-27).

Sources

Technical Support Center: Synthesis of Sulfonylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sulfonylacetic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of organic compounds. Here, we address common pitfalls and provide practical, field-proven troubleshooting strategies to help you achieve successful outcomes in your experiments.

Introduction to Sulfonylacetic Acid Synthesis

Sulfonylacetic acids (R-SO₂-CH₂-COOH) are valuable building blocks in organic synthesis, finding applications in medicinal chemistry and materials science. Their synthesis, while conceptually straightforward, is often plagued by challenges related to over-oxidation, purification, and competing side reactions. This guide provides in-depth solutions to specific issues you may encounter during your synthetic work.

Troubleshooting Guide: Common Pitfalls & Solutions

This section is structured in a question-and-answer format to directly address specific problems encountered during the synthesis of sulfonylacetic acids.

Route 1: Oxidation of β-Ketosulfones

The oxidation of a β-ketosulfone is a common route to sulfonylacetic acids. However, this reaction can be challenging.

Question 1: My oxidation of the β-ketosulfone is giving a complex mixture of products, and I'm not isolating the desired sulfonylacetic acid. What could be going wrong?

Answer:

This is a frequent issue stemming from the choice of oxidant and reaction conditions, which can lead to undesired side reactions like oxidative cleavage.[1]

  • Causality: Strong oxidizing agents can cleave the C-C bond between the carbonyl and the sulfonyl group, leading to the formation of arenecarboxylic acids and sulfinic acids instead of the desired sulfonylacetic acid.[1] For instance, the reaction of 1-aryl-2-(arylsulfonyl)ethanones with nitrous acid has been shown to yield arenecarboxylic acids through an oxidative cleavage pathway.[1]

  • Troubleshooting Steps:

    • Choice of Oxidant: Avoid harsh oxidants. Instead, consider milder and more selective reagents. A common and often successful method is the use of hydrogen peroxide in acetic acid.[2]

    • Reaction Conditions: Carefully control the reaction temperature. Oxidative cleavage reactions are often promoted at higher temperatures. Running the reaction at a lower temperature may favor the desired Baeyer-Villiger-type oxidation.

    • Protecting Groups: If the starting material contains other sensitive functional groups, consider using protecting groups to prevent their oxidation.

  • Experimental Protocol: Oxidation of a β-Ketosulfone using Hydrogen Peroxide

    • Dissolve the β-ketosulfone in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Add a 30% solution of hydrogen peroxide dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Upon completion, pour the reaction mixture into cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]

    • Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining peroxide, followed by brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

Route 2: S-Alkylation of a Thiol followed by Oxidation

This two-step approach involves the initial reaction of a thiol with a haloacetic acid derivative, followed by oxidation of the resulting thioacetic acid to the sulfonylacetic acid.

Question 2: I'm getting low yields in the S-alkylation of my thiol with chloroacetic acid. What are the likely causes?

Answer:

Low yields in this step are often due to a combination of factors including base choice, reaction conditions, and side reactions of the thiol.

  • Causality:

    • Thiol Oxidation: Thiols are susceptible to oxidation to disulfides, especially in the presence of air and a basic medium. This dimerization consumes the starting material and reduces the yield of the desired product.

    • Incomplete Deprotonation: The thiol must be converted to the more nucleophilic thiolate for the reaction to proceed efficiently. Inadequate base or a base that is not strong enough will result in incomplete deprotonation and a sluggish reaction.

    • Hydrolysis of Haloacetic Acid Derivative: If using an ester of haloacetic acid, hydrolysis can occur under basic conditions, leading to the formation of the haloacetate salt, which is less reactive.

  • Troubleshooting Steps:

    • Degas Solvents: To minimize thiol oxidation, use degassed solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Base Selection: Use a strong enough base to ensure complete deprotonation of the thiol. Sodium hydroxide or potassium carbonate are commonly used. Add the base to the thiol solution before adding the chloroacetic acid.

    • Temperature Control: While some heat may be required to drive the reaction to completion, excessive heat can promote side reactions. Monitor the reaction by TLC to find the optimal temperature.

Question 3: The oxidation of my thioacetic acid to the sulfonylacetic acid is not clean, and I'm having trouble purifying the final product. What are the best practices?

Answer:

The oxidation of the sulfide to the sulfone is a critical step that can lead to a mixture of the sulfoxide and the sulfone if not controlled properly. Purification of the highly polar sulfonylacetic acid can also be challenging.

  • Causality:

    • Incomplete Oxidation: Using an insufficient amount of oxidizing agent or mild conditions may result in the formation of the intermediate sulfoxide.

    • Over-oxidation: While less common for the sulfide moiety, harsh oxidizing conditions can affect other functional groups in the molecule.

    • Purification Issues: Sulfonylacetic acids are often highly polar and water-soluble, making purification by standard silica gel chromatography difficult.[4] They can also be contaminated with inorganic salts from the workup.[4]

  • Troubleshooting Steps & Best Practices:

    • Oxidation:

      • Choice of Oxidant: A common and effective oxidant is meta-chloroperoxybenzoic acid (m-CPBA). Typically, a slight excess (around 2.2 equivalents) is used to ensure complete oxidation to the sulfone. Hydrogen peroxide in acetic acid is another viable option.[2]

      • Monitoring the Reaction: Carefully monitor the reaction by TLC. The sulfoxide and sulfone will have different Rf values.

    • Purification:

      • Recrystallization: If the product is a solid, recrystallization is often the best method for purification.

      • Ion-Exchange Chromatography: For removing inorganic salt impurities, ion-exchange chromatography can be very effective.[5]

      • Reverse-Phase Chromatography: If normal-phase chromatography is not feasible due to the high polarity of the product, reverse-phase chromatography (e.g., C18) may be a suitable alternative.

Oxidizing Agent Pros Cons
m-CPBA Highly effective, predictable stoichiometry.Can be hazardous, byproduct (m-CBA) needs to be removed.
H₂O₂ / Acetic Acid Inexpensive, environmentally friendly.Can require heating, may lead to side reactions with sensitive substrates.[2]
Oxone® Easy to handle solid, aqueous workup.Can be less selective, may require buffered conditions.
Route 3: Reaction of a Sulfinate Salt with a Haloacetic Acid

This is a direct method involving the nucleophilic substitution of a haloacetic acid with a sulfinate salt.

Question 4: My reaction between sodium sulfinate and chloroacetic acid is not proceeding to completion, or I'm observing unexpected byproducts. What should I investigate?

Answer:

While this route is direct, its success is highly dependent on the reactivity of the specific sulfinate and the reaction conditions.

  • Causality:

    • Nucleophilicity of the Sulfinate: The nucleophilicity of the sulfinate anion can be influenced by the nature of the R group. Electron-withdrawing groups can decrease its reactivity.[6]

    • Solvent Effects: The choice of solvent is crucial. A polar aprotic solvent like DMF or DMSO is often preferred to solvate the cation and enhance the nucleophilicity of the sulfinate anion.

    • Side Reactions of Sulfinates: Sulfinate salts can undergo disproportionation, especially under acidic conditions.[7][8]

    • Leaving Group: The nature of the leaving group on the acetic acid derivative is important. Iodoacetic acid will be more reactive than bromoacetic acid, which is more reactive than chloroacetic acid.

  • Troubleshooting Steps:

    • Use a More Reactive Haloacetic Acid: If the reaction with chloroacetic acid is sluggish, consider using bromoacetic acid or iodoacetic acid. The use of a catalyst like sodium iodide or tetrabutylammonium iodide (TBAI) can also facilitate the reaction with chloro- or bromoacetic acid through an in situ Finkelstein reaction.[6]

    • Optimize the Solvent: If the reaction is not proceeding in a particular solvent, try switching to another polar aprotic solvent.

    • Temperature: Gently heating the reaction mixture can increase the reaction rate, but should be done with caution to avoid decomposition of the starting materials or products.

    • pH Control: Ensure the reaction medium is not acidic to prevent the disproportionation of the sulfinate.

Workflow Diagrams

Synthesis of Sulfonylacetic Acids: Common Routes and Pitfalls

G cluster_0 Route 1: Oxidation of β-Ketosulfone cluster_1 Route 2: Thiol Alkylation & Oxidation cluster_2 Route 3: From Sulfinate Salt A1 β-Ketosulfone A2 Oxidation (e.g., H₂O₂, m-CPBA) A1->A2 A3 Sulfonylacetic Acid A2->A3 A_pitfall Pitfall: Oxidative Cleavage A2->A_pitfall Harsh Conditions B1 Thiol + Haloacetic Acid B2 S-Alkylation B1->B2 B3 Thioacetic Acid B2->B3 B_pitfall1 Pitfall: Disulfide Formation B2->B_pitfall1 Presence of O₂ B4 Oxidation (e.g., m-CPBA) B3->B4 B5 Sulfonylacetic Acid B4->B5 B_pitfall2 Pitfall: Incomplete Oxidation (Sulfoxide Formation) B4->B_pitfall2 Insufficient Oxidant C1 Sulfinate Salt + Haloacetic Acid C2 Nucleophilic Substitution C1->C2 C3 Sulfonylacetic Acid C2->C3 C_pitfall Pitfall: Low Reactivity/ Disproportionation C2->C_pitfall Sub-optimal Conditions

Caption: Common synthetic routes to sulfonylacetic acids and their associated pitfalls.

Frequently Asked Questions (FAQs)

Q1: Why is my isolated sulfonylacetic acid an oil when it is expected to be a solid?

A1: This is often due to the presence of impurities, such as residual solvent or inorganic salts, which can depress the melting point.[4] Ensure your product is thoroughly dried under high vacuum. If impurities are suspected, attempt purification by recrystallization from a suitable solvent system or by using ion-exchange chromatography to remove salts.[5]

Q2: Can I use sulfonyl chloride as a starting material?

A2: Yes, you can prepare a sulfinate salt from a sulfonyl chloride, which can then be used in the synthesis of sulfonylacetic acids. The reduction of a sulfonyl chloride, typically with sodium sulfite, is a common method for preparing sodium sulfinates.[9] However, be aware that sulfonyl chlorides are moisture-sensitive and can hydrolyze.[10]

Q3: How can I confirm the formation of the sulfonylacetic acid?

A3: A combination of spectroscopic methods should be used for characterization.

  • ¹H NMR: Look for the characteristic singlet for the -CH₂- group adjacent to the sulfonyl group, typically in the range of 3.5-4.5 ppm. The carboxylic acid proton will appear as a broad singlet at a much higher chemical shift (>10 ppm).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be in the range of 170-180 ppm.

  • IR Spectroscopy: Look for strong absorptions corresponding to the S=O stretches of the sulfonyl group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Q4: My reaction is very slow. What are some general strategies to increase the reaction rate?

A4:

  • Increase the temperature: This is often the most straightforward approach, but be mindful of potential side reactions or decomposition.

  • Change the solvent: Ensure you are using an appropriate solvent that dissolves the reactants and facilitates the desired reaction mechanism.

  • Use a catalyst: Depending on the reaction, a phase-transfer catalyst or other specific catalysts can significantly increase the rate. For example, using TBAI in the reaction of a sulfinate with a chloro- or bromoalkane.[6]

  • Increase the concentration of reactants: Within reasonable limits, increasing the concentration can lead to a faster reaction rate.

References

  • Bari, L. D., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 27(23), 8448. [Link]
  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. [Link]
  • Bloch, H. S. (1970). U.S. Patent No. 3,496,224. Washington, DC: U.S.
  • Shawali, A. S., et al. (2013). Oxidative Cleavage of β-Keto Sulfones via Nitrous Acid. Journal of Chemistry, 2013, 1-6. [Link]
  • Isidro-Llobet, A., et al. (2009). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 15(8), 529-535. [Link]
  • Jones, G. D., & Barnes, C. E. (1952). U.S. Patent No. 2,619,452. Washington, DC: U.S.
  • Trost, B. M., & Rao, M. (2008). Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 reactions of Tertiary Mesylates. Tetrahedron Letters, 49(35), 5209-5211. [Link]
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  • Wang, C., et al. (2018). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Organic & Biomolecular Chemistry, 16(34), 6232-6236. [Link]
  • Reddit. (2023).
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  • ResearchGate. (n.d.). The strategies for the synthesis of β‐keto sulfones/vinyl sulfones. [Link]
  • Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 58(19), 5011-5016. [Link]
  • Shishkina, L. O., et al. (2016). Synthesis and chemical properties of cyclic β-keto sulfones (review). Chemistry of Heterocyclic Compounds, 52(8), 536-555. [Link]
  • Gaggero, N. (2011). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. Molecules, 16(11), 9192-9207. [Link]
  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361. [Link]
  • Monga, A., & Nandini, D. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(4), 1-22. [Link]
  • Chemistry Stack Exchange. (2015). Failed synthesis of aspirin due to excess sulfuric acid. [Link]
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Technical Support Center: Purification of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid (CAS No. 592542-51-3). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this versatile organic reagent.[1] Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications, such as in pharmaceutical development where it shows potential as a bacterial collagenase inhibitor.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling, analysis, and common impurity profiles for this compound.

Q1: What are the common impurities I should expect from the synthesis of this compound?

A1: Based on typical synthetic routes for nitroaromatic sulfonyl compounds, impurities generally fall into three categories:

  • Unreacted Starting Materials: This includes the precursor 4-methoxy-3-nitrobenzyl halide and the sulfur source (e.g., a thioglycolate salt).

  • Reaction Byproducts: The most common byproduct is the disulfide, formed by the oxidation of a thiol intermediate. You may also encounter the corresponding sulfoxide, resulting from incomplete oxidation to the desired sulfone.

  • Reagents and Solvents: Residual acids, bases, or inorganic salts from the workup, as well as high-boiling point solvents like toluene which may be used during synthesis, can persist in the crude product.[1]

Q2: What analytical techniques are recommended for assessing the purity of my sample?

A2: A multi-technique approach is always recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the gold standard for quantitative purity analysis of organic acids. It can effectively separate the target compound from most organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides confirmation of the parent mass (289.26 g/mol ) and helps in the tentative identification of impurity peaks observed in the HPLC chromatogram.[1][2][3]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. The presence of unexpected signals, particularly in the aliphatic region or distortions in the aromatic proton ratios, can indicate specific impurities.

  • Melting Point: A sharp melting point within the expected range (137-139 °C) is a good indicator of high purity.[3][4] A broad or depressed melting range suggests the presence of significant impurities.

Q3: My crude product is a sticky, dark-colored oil, not the expected solid. What is the likely cause?

A3: This is a common issue and typically points to the presence of significant impurities that act as a eutectic mixture, depressing the melting point of your product. The most likely culprits are residual high-boiling point solvents (e.g., toluene) or oily, non-crystalline byproducts. An initial purification step, such as an acid-base extraction, is strongly recommended before attempting crystallization.

Section 2: Troubleshooting and Purification Protocols

This section provides a problem-solving framework for common purification challenges, complete with detailed experimental protocols.

Problem 1: Crude product is of low purity and fails to crystallize.

This scenario often occurs when the crude material contains a complex mixture of byproducts and residual reagents. A preliminary liquid-liquid extraction is the most effective first step to remove grossly impure components.

Workflow: Initial Purification Strategy

start Crude Oily Product dissolve Dissolve in Ethyl Acetate start->dissolve wash_base Wash with sat. NaHCO₃ (aq) (Removes acidic impurities) dissolve->wash_base wash_acid Wash with 1M HCl (aq) (Removes basic impurities) wash_base->wash_acid wash_brine Wash with Brine wash_acid->wash_brine dry Dry (Na₂SO₄ or MgSO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate solid Crude Solid concentrate->solid recrystallize Proceed to Recrystallization solid->recrystallize

Caption: Initial workup via acid-base extraction.

Protocol 1: Acid-Base Extraction for Crude Product Cleanup
  • Rationale: This protocol exploits the acidic nature of the target compound. The carboxylic acid will be deprotonated by a weak base (sodium bicarbonate) and move into the aqueous layer, leaving neutral organic impurities behind in the organic layer. The product is then recovered by re-acidifying the aqueous layer.

  • Step-by-Step Procedure:

    • Dissolve the crude oil/solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL). Combine the aqueous layers.

      • Expert Tip: The product is now in the aqueous layer as its sodium salt. Retain the organic layer until you have successfully recovered your product, in case of incomplete extraction.

    • Cool the combined aqueous layers in an ice bath.

    • Slowly acidify the aqueous solution with 2M hydrochloric acid (HCl) while stirring. Monitor the pH with litmus paper or a pH meter until it is ~pH 2.

    • A precipitate of your purified product should form. If the product oils out, continue stirring vigorously in the ice bath to induce solidification.

    • Collect the solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 15 mL) and then a small amount of cold diethyl ether to aid in drying.

    • Dry the purified solid under high vacuum. Assess purity via HPLC or NMR before proceeding.

Problem 2: Recrystallization yields are low or purity does not improve.

This indicates that the chosen solvent system is not optimal. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.

Table 1: Recommended Solvents for Recrystallization Screening
Solvent System (v/v)PolarityBoiling Point (°C)Rationale & Comments
Ethanol/Water High78-100The compound is reported to be very soluble in water.[1] Ethanol can be used as the primary solvent, with water added dropwise as the anti-solvent until turbidity is observed.
Ethyl Acetate/Hexane Medium77 / 69A classic combination for moderately polar compounds. This system was successful for a structurally similar nitrobenzenesulfonamide.[5] Dissolve in minimal hot EtOAc and add hexane.
Isopropanol (IPA) Medium82A single solvent system that is often effective for compounds with both polar and non-polar character.
Toluene Low111Useful for removing more polar impurities. However, ensure complete removal during drying due to its high boiling point.
Protocol 2: Optimized Recrystallization
  • Rationale: Slow cooling is critical for forming pure, well-defined crystals. Rapid crashing from solution will trap impurities within the crystal lattice. Hot filtration removes any insoluble impurities.

  • Step-by-Step Procedure:

    • Place the semi-purified solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen primary solvent (e.g., Ethyl Acetate) and bring the mixture to a gentle boil on a hot plate with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

    • If any insoluble material remains, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • If using a co-solvent system, add the anti-solvent (e.g., Hexane) dropwise to the hot solution until a persistent cloudiness appears. Add a few drops of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least 1 hour to maximize crystal formation.[6]

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold anti-solvent, and dry under high vacuum.

Problem 3: Compound purity is still insufficient after recrystallization.

When impurities have solubility properties very similar to the product, column chromatography is the most powerful purification technique.

Workflow: Chromatographic Purification

start Recrystallized Product (Purity < 98%) tlc TLC Analysis to Determine Eluent start->tlc column Prepare Silica Gel Column tlc->column load Load Sample (Dry or Wet Loading) column->load elute Elute with Chosen Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool concentrate Concentrate in vacuo pool->concentrate final High Purity Product (>99%) concentrate->final

Caption: Workflow for purification by column chromatography.

Protocol 3: Silica Gel Column Chromatography
  • Rationale: The stationary phase (silica gel) is highly polar. Non-polar compounds will travel through the column quickly, while polar compounds will have longer retention times. The carboxylic acid and sulfone groups make the target compound quite polar, so a polar mobile phase will be required for elution. Adding a small amount of acid to the mobile phase suppresses deprotonation of the carboxylic acid, leading to sharper peaks and preventing streaking on the column.

  • Step-by-Step Procedure:

    • Select Eluent: Use Thin Layer Chromatography (TLC) to find a suitable mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). A system of 95:5 DCM:MeOH with 0.5% acetic acid often works well. Aim for a retention factor (Rf) of ~0.3 for your product.

    • Pack Column: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a glass column.

    • Load Sample: Pre-adsorb your compound onto a small amount of silica gel ("dry loading") for best results. To do this, dissolve the compound in a minimal amount of a low-boiling solvent (like DCM or acetone), add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the column.

    • Elute: Run the column, collecting fractions.

    • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

    • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the final, high-purity compound.

References

  • Tyger Scientific Inc. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40427067, this compound.
  • Rose, M. D., Byrnes, J., & Cheung, J. (1995). Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies. Journal of AOAC International, 78(5), 1265-1271.
  • ChemUniverse. (n.d.). This compound.
  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1999). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses, 76, 226.
  • Bloch, H. S. (1970). U.S. Patent No. 3,496,224. Washington, DC: U.S. Patent and Trademark Office.
  • Leary, D. H., & Toth, E. A. (2012). Synthesis, separation, and characterization of amphiphilic sulfated oligosaccharides enabled by reversed-phase ion pairing LC and LC-MS methods. Carbohydrate Research, 349, 48-57.
  • LCGC International. (2011). Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. LCGC International, 24(s11), 28-29.
  • Patsnap. (2024). How Sulfamic Acid Aids in Analytical Chromatography Techniques.
  • ChemBK. (2024, January 2). 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)aceticaci.

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Technical Support Center: Solubilization Strategies for 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights and troubleshooting protocols for effectively solubilizing 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid (CAS 592542-51-3) for use in a wide range of biological assays.

Understanding the Challenge

This compound is an organic compound with a molecular weight of 289.26 g/mol [1][2][3][4]. Its structure, featuring a carboxylic acid group, a nitro group, and a sulfonyl moiety, presents a common challenge in drug discovery: poor aqueous solubility. While one source notes a water solubility of 4.8 mg/ml, this can be highly dependent on pH and may not reflect solubility in complex assay buffers[1]. Low solubility can lead to significant experimental artifacts, including underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR)[5][6].

This guide will walk you through a logical, step-by-step process to overcome these challenges, ensuring your experimental results are both accurate and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving the powdered compound. What is the best starting solvent?

A1: Start with Dimethyl Sulfoxide (DMSO).

For nearly all poorly water-soluble compounds in discovery research, the recommended starting point is a concentrated stock solution in high-purity, anhydrous DMSO[7][8][9].

Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds[7][10]. It is miscible with water and most cell culture media, making it an ideal vehicle for introducing hydrophobic compounds into aqueous assay systems[7][9]. Storing compounds in DMSO is standard practice for high-throughput screening libraries[11].

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Calculate Required Mass: For 1 mL of a 10 mM stock solution of this compound (MW = 289.26 g/mol ), you will need 2.89 mg of the compound.

  • Weigh Compound: Accurately weigh the powder and place it in a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO.

  • Promote Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids persist, gently warm the solution to 37°C for 5-10 minutes.

    • As a final step, sonication in a water bath for 5-10 minutes can help break up any remaining particulates or aggregates[8][12].

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[13].

Q2: My compound dissolves in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening and how do I fix it?

A2: This phenomenon is called "crashing out" and it's caused by the drastic change in solvent polarity. The core issue is that your compound is an acid. The key to keeping it soluble in an aqueous environment is to control the pH.

Causality: The Role of pKa and pH

This compound is a carboxylic acid. The solubility of carboxylic acids is highly dependent on pH[14][15][16].

  • At low pH (acidic): The carboxylic acid group is protonated (-COOH). In this uncharged state, the molecule is less polar and therefore less soluble in water.

  • At high pH (basic): The carboxylic acid group is deprotonated (-COO⁻). In this charged, or salt, form, the molecule is significantly more polar and more soluble in water[16][17][18].

Workflow for Preventing Precipitation

G cluster_prep Preparation cluster_dilution Dilution Strategy cluster_result Outcome cluster_troubleshoot Troubleshooting Loop A Prepare High-Concentration Stock in 100% DMSO (e.g., 10-30 mM) B Perform Intermediate Dilution in 100% DMSO A->B Step 1 C Add DMSO Dilution to Pre-warmed (37°C) Aqueous Assay Buffer B->C Step 2: Slow, dropwise addition while vortexing buffer D Final Assay Concentration (e.g., 10 µM) C->D Step 3 E Vortex Gently Immediately After Addition D->E Step 4 F No Precipitation: Proceed with Assay E->F G Precipitation Occurs: Troubleshoot E->G H Increase Buffer pH (e.g., from 7.4 to 8.0) G->H Primary Fix I Decrease Final Compound Concentration G->I Secondary Fix J Introduce a Co-solvent (See Q3) G->J Advanced Fix H->C Re-attempt I->C Re-attempt

Recommended Protocol: Serial Dilution

To avoid "solvent shock," never perform a large, single-step dilution. Use a serial dilution method[22][23][24][25][26].

  • Prepare Assay Buffer: Ensure your final assay buffer (e.g., PBS, Tris, HEPES) is prepared and its pH is confirmed to be at a suitable level (typically ≥ 7.4). Pre-warm the buffer to the assay temperature (e.g., 37°C)[27][28].

  • Create Intermediate Dilution (in DMSO): From your 10 mM stock, create an intermediate dilution series in 100% DMSO. For example, to test concentrations from 100 µM down to 1 µM, you might prepare a 1 mM intermediate stock.

  • Final Dilution (into Buffer): Add a small volume of the DMSO intermediate to the pre-warmed aqueous buffer. For instance, add 10 µL of a 1 mM DMSO stock to 990 µL of buffer to achieve a 10 µM final concentration. Crucially, add the DMSO stock to the buffer while gently vortexing the buffer [27]. This ensures rapid dispersal.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5% (v/v) to minimize solvent-induced artifacts or cytotoxicity[13][29][30]. Some robust cell lines may tolerate up to 1%, but this must be validated.

Q3: I've tried adjusting the pH and using serial dilution, but I still see some precipitation over time. Are there other options?

A3: Yes, you can incorporate a co-solvent into your final assay buffer.

Causality: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solution, thereby increasing the solubility of hydrophobic compounds[10][17][31]. They can be a powerful tool but must be used judiciously as they can impact protein function and cell viability[5][32].

Common Co-solvents for Biological Assays

Co-SolventTypical Max Concentration (v/v)Notes
Ethanol 1-2%Can have biological effects and cause protein denaturation at higher concentrations[30].
Polyethylene Glycol 400 (PEG 400) 1-5%Generally well-tolerated and shows minimal inhibition of many metabolic enzymes[32].
Glycerol 1-10%Often used as a protein stabilizer and can be a good choice for enzyme assays[33].

Protocol: Using a Co-solvent

  • Select a Co-solvent: Choose a co-solvent compatible with your assay system. PEG 400 is often a good starting point.

  • Prepare Modified Buffer: Add the co-solvent to your primary assay buffer to the desired final concentration (e.g., 1% PEG 400 in PBS).

  • Validate Assay Performance: Before testing your compound, run a control experiment to ensure the co-solvent itself does not interfere with your assay readout (e.g., enzyme activity, cell viability, fluorescence signal).

  • Perform Dilution: Follow the serial dilution protocol described in A2, but use your new co-solvent-modified buffer as the final diluent.

Troubleshooting Decision Tree

G Start Compound Solubility Issue Q1 Is the compound fully dissolved in 100% anhydrous DMSO? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Does it precipitate when diluted into aqueous buffer? A1_Yes->Q2 Action1 Vortex, gently warm (37°C), or sonicate the DMSO stock. A1_No->Action1 Action1->Q1 Re-evaluate A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Troubleshoot1 Is the final buffer pH ≥ 7.4? Are you using serial dilution into pre-warmed buffer? A2_Yes->Troubleshoot1 Success Problem Solved. Proceed with Assay. A2_No->Success T1_Yes Yes Troubleshoot1->T1_Yes T1_No No Troubleshoot1->T1_No Troubleshoot2 Precipitation still occurs. Consider advanced options. T1_Yes->Troubleshoot2 Action2 Implement serial dilution. Ensure buffer is at assay temp. Confirm buffer pH. T1_No->Action2 Action2->Q2 Re-attempt Action3 Increase buffer pH to 8.0-8.5 (if assay tolerates it). Troubleshoot2->Action3 Option 1 Action4 Add a co-solvent (e.g., 1-2% PEG 400) to the final assay buffer. Troubleshoot2->Action4 Option 2 Action5 Lower the final working concentration of the compound. Troubleshoot2->Action5 Option 3 Action3->Q2 Re-attempt Action4->Q2 Re-attempt Action5->Q2 Re-attempt

References
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. (n.d.).
  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (2025).
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  • Serial Dilutions - University of Massachusetts. (n.d.).
  • This compound - CAS 592542-51-3 - Tyger Scientific. (n.d.).
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  • In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. (n.d.).
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  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? - ResearchGate. (2014).
  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.).
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006).
  • Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? - Quora. (2018).
  • Serial Dilution | Definition, Purpose & Calculation - Lesson - Study.com. (n.d.).
  • The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
  • The effect of different pH-adjusting acids on the aqueous solubility of... - ResearchGate. (n.d.).
  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012).
  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. (2024).
  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? - ResearchGate. (2025).
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (n.d.).
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (2025).
  • Carboxylic acid - Properties, Structure, Reactions - Britannica. (n.d.).
  • Acidity of Carboxylic Acids - Harish Chandra PG College Varanasi. (n.d.).
  • How to prevent compound precipitation during flash column chromatography - Biotage. (2023).
  • pKa Chart - University of Illinois Urbana-Champaign. (n.d.).
  • Troubleshooting Immunoprecipitation - Hycult Biotech. (n.d.).
  • (Phenylsulfonyl)acetic acid | C8H8O4S | CID 59543 - PubChem - NIH. (n.d.).
  • 20.4: Substituent Effects on Acidity - Chemistry LibreTexts. (2024).
  • This compound - ChemUniverse. (n.d.).
  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca - OWL. (n.d.).
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handling explosive potential of nitroaromatic compounds in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and synthesis of nitroaromatic compounds. This guide is designed for researchers, chemists, and drug development professionals who work with these energy-rich molecules. The inherent risks associated with nitroaromatic compounds, stemming from their potential for rapid and highly exothermic decomposition, demand a rigorous and proactive approach to safety.[1][2]

This resource is structured to provide not just protocols, but the fundamental principles behind them. Understanding the "why" is critical to developing the intuition needed to handle these materials safely and effectively. We will cover hazard assessment, practical mitigation strategies, and emergency preparedness in a comprehensive question-and-answer format.

Section 1: Understanding the Hazard - Why Are Nitroaromatics Potentially Explosive?

Q1: What makes a nitroaromatic compound potentially explosive?

A1: The explosive potential of a nitroaromatic compound arises from its molecular structure. These molecules contain both a fuel source (the carbon-rich aromatic ring) and an internal oxidizer (one or more nitro groups, -NO₂).[1] The C-NO₂ bond is thermodynamically unstable, and its cleavage can initiate a rapid, self-sustaining decomposition reaction that releases a large amount of energy (heat) and gas in a very short period.[2] This rapid release of energy and gas can lead to a detonation or deflagration if not properly controlled.

Several factors influence the stability and explosive power of a nitroaromatic compound:

  • Number of Nitro Groups: Generally, the explosive potential increases with the number of nitro groups attached to the aromatic ring. For example, trinitrotoluene (TNT) is a well-known explosive, whereas nitrobenzene is less so.

  • Oxygen Balance: This is a critical concept. Oxygen Balance (OB) is a measure of the degree to which a molecule can be oxidized.[3] A compound with a zero oxygen balance has enough oxygen to completely convert all carbon to CO₂ and all hydrogen to H₂O.[3][4] Explosives are often most powerful when their oxygen balance is close to zero.[5] Compounds with a highly negative oxygen balance may be less energetic on their own but can form explosive mixtures with external oxidizers.

  • Molecular Structure: The position of the nitro groups and the presence of other functional groups can significantly impact stability. Steric hindrance between nitro groups can strain the molecule, making it more sensitive. Conversely, some groups can help to stabilize the molecule.

Diagram 1: Relationship Between Molecular Structure and Explosive Potential

This diagram illustrates the key molecular features that contribute to the energetic potential of nitroaromatic compounds.

G cluster_factors Contributing Factors A Explosive Potential B Number of Nitro Groups B->A Increases C Oxygen Balance (Closer to Zero) C->A Increases D Molecular Strain (Steric Hindrance) D->A Increases Sensitivity E Presence of Sensitizing Groups (e.g., -OH, -NH2) E->A Increases Sensitivity F Thermal Stability F->A Decreases (Inversely Proportional)

Caption: Key factors influencing the explosive hazard of nitroaromatics.

Section 2: Proactive Risk Assessment - Before You Begin

A thorough risk assessment is the most critical step in ensuring a safe experiment.[6][7] It is not a bureaucratic exercise but a scientific investigation into what could go wrong and how to prevent it.

Q2: I have designed a synthesis for a novel nitroaromatic compound. How do I assess its potential hazard?

A2: A multi-step approach is necessary, starting with theoretical calculations and progressing to small-scale experimental testing.

Step-by-Step Risk Assessment Protocol:

  • Literature Review & Computational Screening:

    • Thoroughly search the literature for data on analogous compounds. Have similar structures been synthesized? Were any safety incidents reported?

    • Calculate the Oxygen Balance (OB) . A value more positive than -200 should be treated as a potential risk.[5]

      • Formula for CₐHₙOₒNₙ: OB% = [-1600 * (2a + b/2 - c)] / Molecular Weight[3]

    • Use computational tools to predict the heat of formation and decomposition energy. While not definitive, these can provide an initial warning.

  • Small-Scale Thermal Analysis (DSC/TGA):

    • Differential Scanning Calorimetry (DSC) is one of the most effective methods for screening for exothermic behavior.[8] It measures the heat flow into or out of a sample as it is heated. A sharp, significant exotherm is a major red flag.

    • Procedure:

      • Synthesize a very small amount of the compound (typically < 50 mg) behind a blast shield.

      • Carefully prepare a sample (1-5 mg) for DSC analysis.

      • Run the DSC from ambient temperature to a temperature well above the expected decomposition, at a heating rate of 10°C/min.[8]

      • Look for:

        • Onset Temperature (Tₒ): The temperature at which the exothermic decomposition begins.[9]

        • Heat of Decomposition (ΔHₔ): The total energy released. A high ΔHₔ indicates a more powerful decomposition.

    • Thermogravimetric Analysis (TGA) measures mass change as a function of temperature and can help distinguish between simple evaporation and decomposition.[10]

  • Impact and Friction Sensitivity Testing:

    • If DSC/TGA results indicate a high potential for decomposition, or if the compound belongs to a class known for sensitivity (e.g., polynitrated aromatics), impact and friction testing may be necessary. These tests determine how the material behaves under mechanical stimuli.[11]

    • CAUTION: These tests are inherently hazardous and should only be performed by trained personnel in specialized facilities.

Diagram 2: Risk Assessment Decision Tree for Nitroaromatic Synthesis

This decision tree provides a logical workflow for assessing the risk of a new synthesis.

G Start Plan Synthesis of New Nitroaromatic Calc Calculate Oxygen Balance (OB) & Review Analogous Compounds Start->Calc CheckOB OB > -200 or Hazardous Analogs? Calc->CheckOB SmallScale Synthesize < 50 mg Behind Blast Shield CheckOB->SmallScale Yes LowRisk Low Risk: Proceed with Standard Good Laboratory Practices CheckOB->LowRisk No DSCTGA Perform DSC/TGA Analysis SmallScale->DSCTGA CheckDSC Sharp Exotherm? High ΔHₔ? DSCTGA->CheckDSC HighRisk High Risk Compound: - Consider Redesign - Use Flow Chemistry - Specialist Consultation CheckDSC->HighRisk Yes ModerateRisk Moderate Risk: Proceed with Strict Controls (Small Scale, Temp Monitoring) CheckDSC->ModerateRisk No

Caption: A workflow for evaluating the risk of synthesizing nitroaromatics.

Section 3: Troubleshooting & FAQs in the Lab

This section addresses common issues and questions that arise during the synthesis of nitroaromatic compounds.

Q3: My nitration reaction is showing an unexpected color change and a rapid temperature increase. What should I do?

A3: This is a potential sign of a runaway reaction. A runaway reaction occurs when the heat generated by the reaction exceeds the rate at which it can be removed, leading to an uncontrolled acceleration of the reaction rate.[12][13]

Immediate Actions for a Suspected Runaway Reaction:

  • Alert Personnel: Immediately alert everyone in the lab.

  • Remove Heat Source: If applicable, immediately remove any heating mantle or bath.

  • Initiate Cooling: If it is safe to do so, increase cooling to the reactor (e.g., add more ice to the cooling bath).

  • Stop Reagent Addition: Immediately stop the addition of any reagents, especially the nitrating agent.

  • Prepare to Quench: If the temperature continues to rise uncontrollably and you have a pre-planned quenching procedure, be prepared to execute it. This typically involves adding a large volume of a cold, inert solvent or a specific quenching agent.

  • Evacuate: If the temperature rise cannot be controlled, evacuate the immediate area, close the fume hood sash, and follow your lab's emergency procedures.[14] Do not prioritize the experiment over personal safety.

Q4: How can I prevent a runaway reaction from happening in the first place?

A4: Prevention is key and relies on the principles of Inherently Safer Design (ISD) .[15][16][17] This philosophy focuses on eliminating or reducing hazards at their source.

  • Minimization: Always work on the smallest practical scale. The smaller the scale, the lower the total energy that can be released.

  • Substitution: Can a less hazardous reagent be used? For example, are there alternatives to the classic mixed acid (sulfuric/nitric) nitration?[18]

  • Moderation (Controlling Reaction Conditions):

    • Temperature Control: Use a cooling bath with a large thermal mass (e.g., ice/water or a cryocooler) to absorb heat. Never rely solely on ambient cooling.

    • Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure it reacts quickly and does not accumulate. An accumulation of unreacted reagents is a recipe for a runaway.[19]

    • Efficient Stirring: Ensure the reaction mixture is well-stirred to promote heat transfer and prevent localized "hot spots."

  • Simplification: Keep the experimental setup as simple as possible to minimize potential points of failure.

Q5: What is "Flow Chemistry," and how can it improve the safety of nitration reactions?

A5: Flow chemistry is a powerful technique that represents a significant safety improvement over traditional batch chemistry for hazardous reactions.[20][21] Instead of mixing all reagents in a large flask, reagents are pumped through narrow-gauge tubing where they mix and react in a very small, well-defined reaction zone.[22]

Key Safety Advantages of Flow Chemistry:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of the tubing allows for extremely efficient removal of heat, virtually eliminating the risk of thermal runaways.[21][22]

  • Small Reaction Volume: At any given moment, only a tiny amount of material is in the reaction zone, minimizing the potential consequences of any unexpected event.[21]

  • Precise Control: Flow rates, stoichiometry, and temperature can be controlled with high precision, leading to better reproducibility and often higher yields.[20][23]

  • Safer Quenching: The reaction stream can be immediately quenched as it exits the reactor, providing precise control over the reaction time.[21][22]

Diagram 3: Workflow for Safe Batch Nitration

This diagram outlines the critical control points for performing a nitration reaction safely in a batch reactor.

G Start Setup Reactor: - Mechanical Stirrer - Thermocouple - Addition Funnel Cool Cool Substrate in Inert Solvent to 0°C Start->Cool Add Slow, Sub-surface Addition of Nitrating Agent Cool->Add Monitor Monitor Temperature Continuously. Maintain T < 5°C Add->Monitor Monitor->Add Adjust Addition Rate Stir Stir at Reaction Temperature Until Complete Monitor->Stir Addition Complete Quench Carefully Quench by Pouring onto Ice Stir->Quench Workup Extraction and Purification Quench->Workup End Isolate Product Workup->End

Caption: Critical steps and controls for a safe batch nitration procedure.

Section 4: Data Tables for Quick Reference

Table 1: Thermal Hazard Indicators for Common Nitroaromatic Compounds

This table provides reference data for common nitroaromatics. Note that these values can be influenced by purity and experimental conditions.

CompoundMolecular FormulaOnset of Decomposition (Tₒ, °C)Heat of Decomposition (J/g)Hazard Rating (NFPA 704 Instability)[24][25][26][27]
NitrobenzeneC₆H₅NO₂~300 °CLow1
2,4-Dinitrotoluene (DNT)C₇H₆N₂O₄~250 °C~22003
2,4,6-Trinitrotoluene (TNT)C₇H₅N₃O₆~240 °C~45004
Picric Acid (2,4,6-Trinitrophenol)C₆H₃N₃O₇~290 °C~42004

Data compiled from various safety literature sources. Exact values may vary.

Section 5: Emergency Procedures

Q6: What are the essential steps to take in case of an explosion or fire involving nitroaromatic compounds?

A6: In any emergency, personal safety is the absolute first priority.[28]

Emergency Protocol:

  • Evacuate: Immediately evacuate the laboratory. Activate the nearest fire alarm to alert others in the building.[14][29]

  • Call for Help: From a safe location, call your institution's emergency number and provide the exact location of the incident and the nature of the materials involved (specifically mention "nitroaromatic compounds" or "potential explosives").[30][31]

  • Assist Injured Persons (If Safe): Only if it does not put you at risk, attend to injured persons and remove them from the area of immediate danger.[30]

  • Do Not Fight Large Fires: Do not attempt to extinguish a fire that is large, spreading, or involves explosive materials.[29] Professional emergency responders are trained and equipped for these situations.

  • Inform Responders: Meet the emergency responders and provide them with as much information as possible, including the specific chemicals involved, their location in the lab, and a copy of the Safety Data Sheet (SDS) if available.[14][30]

References

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. [Link]
  • Ju, X., & Li, J. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 471–495. [Link]
  • NFPA 704: Standard System for the Identification of the Hazards of Materials for Emergency Response. Wikipedia. [Link]
  • Muşuc, A. M., Rîzuş, D., & Oancea, D. (2002). investigation of thermal stability of some nitroaromatic derivatives by dsc. Analele Universității din București - Chimie, 11(1), 131-136. [Link]
  • Nitration Reactions | Continuous Flow Processing. Vapourtec. [Link]
  • Review on Greener and Safer Synthesis of Nitro Compounds.
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  • Muşuc, A. M., Rîzuş, D., & Oancea, D. (2002). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. Annals of the University of Bucharest-Chemistry, 11(1), 131-136. [Link]
  • NFPA 704 Standard Development.
  • Lei, X., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 19, 1338–1364. [Link]
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  • Khan, F. I., & Amyotte, P. R. (2003). Progress in Inherently Safer Design for Chemical Processes. Journal of Loss Prevention in the Process Industries, 16(5), 381-392.
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  • Major mechanisms of toxicity of nitroaromatic compounds.
  • Orita, A., et al. (2018).
  • Oxygen Balance Calcul
  • NFPA 704 GUIDANCE DOCUMENT FREQUENTLY ASKED QUESTIONS (FAQ). Riverside County Department of Environmental Health. [Link]
  • Lei, X., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • Emergency Response Guide for Labor
  • Section IV Risk Management: 7 Inherently Safer Design.
  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 545-551. [Link]
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  • Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Reaction Chemistry & Engineering. [Link]
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  • Lab Safety Manual: Emergency Planning and Procedures. Hampshire College. [Link]
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  • The role of inherently safer design in process safety.
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Validation & Comparative

A Senior Application Scientist's Comparative Guide to Collagenase Inhibitors: Evaluating 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in targeting collagen-rich microenvironments, the selection of an appropriate collagenase inhibitor is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid, a compound of emerging interest, with established collagenase inhibitors. We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed, field-proven experimental protocols for their evaluation. Our focus is on empowering you to make informed decisions based on a robust understanding of the underlying science and practical experimental considerations.

The Critical Role of Collagenases in Physiology and Disease

Collagen, the most abundant protein in the extracellular matrix (ECM), provides structural integrity to tissues. Its degradation is a tightly regulated process mediated by a family of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs), particularly the collagenases (MMP-1, MMP-8, MMP-13).[1] Dysregulation of collagenase activity is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and fibrosis.[2] Consequently, the development and application of specific and potent collagenase inhibitors are of significant therapeutic and research interest.

An ideal collagenase inhibitor should exhibit high potency, specificity for collagenases over other proteases, good bioavailability, and low cytotoxicity. This guide will use these parameters to compare our target molecule with a selection of widely used inhibitors.

A New Contender: this compound

This compound is a synthetic compound that has garnered attention for its potential as a bacterial collagenase inhibitor. While comprehensive data on its activity against mammalian MMPs is still emerging, its sulfonylacetic acid moiety suggests a potential zinc-chelating mechanism, a common feature among MMP inhibitors. For the purpose of this guide, and to illustrate a comparative framework, we will work with a hypothetical IC50 value, acknowledging the need for empirical validation.

Established Collagenase Inhibitors: A Comparative Overview

To provide a comprehensive comparison, we will evaluate this compound against three classes of well-characterized collagenase inhibitors:

  • Broad-Spectrum Synthetic Inhibitors:

    • Batimastat (BB-94): One of the first synthetic broad-spectrum MMP inhibitors to enter clinical trials.[3] It is a potent inhibitor of several MMPs, including the collagenases.[4][5]

    • Marimastat (BB-2516): Another broad-spectrum MMP inhibitor with a similar mechanism to Batimastat.[6][7]

  • Tetracycline-Based Inhibitor:

    • Doxycycline: A tetracycline antibiotic that, independent of its antimicrobial activity, inhibits MMPs.[8][9] It is an FDA-approved treatment for periodontal disease due to its collagenase-inhibiting properties.

  • Natural Product Inhibitor:

    • Quercetin: A flavonoid found in many plants that has been shown to inhibit collagenase activity.[10]

Mechanism of Action: A Tale of Zinc Chelation and Beyond

The primary mechanism of action for most synthetic MMP inhibitors, including Batimastat and Marimastat, involves the chelation of the catalytic zinc ion in the active site of the enzyme.[11] This interaction prevents the binding and cleavage of the collagen substrate. Doxycycline also functions in part through zinc chelation, though its mechanism is more complex and may involve indirect effects on MMP expression and activation.[12] Natural inhibitors like quercetin are thought to chelate the zinc ion as well, but can also exert antioxidant and anti-inflammatory effects that indirectly modulate collagenase activity. The sulfonyl group in this compound suggests a similar zinc-binding potential.

cluster_collagen Collagen Degradation Pathway cluster_inhibitors Inhibitor Mechanisms Collagen Collagen Collagen_Fragments Collagen_Fragments Collagen->Collagen_Fragments Collagenases (MMPs) Inhibitor Collagenase Inhibitor (e.g., this compound) MMPs Collagenases (MMPs) - Active Site with Zn2+ Inhibitor->MMPs Chelates Zn2+ Inhibited_MMPs Inactive Collagenase

Caption: Mechanism of collagenase inhibition.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The table below summarizes the reported IC50 values for the selected inhibitors against relevant collagenases.

InhibitorTarget Enzyme(s)Reported IC50Citation(s)
This compound Bacterial Collagenase(Hypothetical for comparison)
Batimastat (BB-94) MMP-1, MMP-2, MMP-93 nM, 4 nM, 4 nM[4][5]
Marimastat (BB-2516) MMP-1, MMP-2, MMP-95 nM, 6 nM, 3 nM[6][7][13]
Doxycycline MMP-1~100-280 µM[8][9][12][14][15]
Quercetin Collagenase~19.91 µg/mL[10]

Note: The IC50 value for this compound is posited for illustrative purposes and requires experimental determination.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison, we present two detailed experimental protocols. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: In Vitro Collagenase Activity Assay (Fluorometric)

This assay provides a direct measure of an inhibitor's ability to block the enzymatic activity of purified collagenase. The use of a fluorogenic substrate allows for sensitive and continuous monitoring of the reaction.[16][17][18]

Principle: A quenched, fluorescently labeled collagen substrate is cleaved by active collagenase, releasing a fluorescent signal. The rate of fluorescence increase is proportional to collagenase activity. Inhibitors will reduce this rate.

Materials:

  • Purified human recombinant MMP-1 (or other collagenase of interest)

  • Fluorogenic collagenase substrate (e.g., DQ™ gelatin from Thermo Fisher Scientific)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

  • Test inhibitors (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Ex/Em ~495/515 nm)

Procedure:

  • Enzyme Preparation:

    • Reconstitute and dilute the purified collagenase in Assay Buffer to a working concentration that yields a linear increase in fluorescence over 30-60 minutes. Rationale: This ensures the assay is in the kinetic range for accurate measurement of inhibition.

  • Inhibitor Preparation:

    • Prepare a serial dilution of each inhibitor in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v) to avoid solvent-induced artifacts. Rationale: A dose-response curve is essential for determining the IC50 value.

  • Assay Setup:

    • In the 96-well plate, add 50 µL of the diluted inhibitors to their respective wells.

    • Include a "no inhibitor" control (Assay Buffer with solvent) and a "no enzyme" control (Assay Buffer only).

    • Add 25 µL of the diluted collagenase to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes. Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.

    • Add 25 µL of the substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in the fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Start Start Prep_Enzyme Prepare Collagenase Dilution Start->Prep_Enzyme Prep_Inhibitor Prepare Inhibitor Serial Dilutions Start->Prep_Inhibitor Plate_Setup Add Inhibitors and Enzyme to Plate Prep_Enzyme->Plate_Setup Prep_Inhibitor->Plate_Setup Pre_Incubate Pre-incubate at 37°C for 15 min Plate_Setup->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure Measure Fluorescence Kinetically Add_Substrate->Measure Analyze Calculate Reaction Rates and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro collagenase activity assay.

Protocol 2: Cell-Based Collagen Degradation Assay

This assay provides a more physiologically relevant assessment of inhibitor efficacy by measuring the ability of cells to degrade a collagen matrix.[19][20][21]

Principle: Cells are cultured on a fluorescently labeled collagen matrix. As the cells degrade the collagen, fluorescent fragments are released into the culture medium. The amount of fluorescence in the medium is a measure of collagen degradation.

Materials:

  • Human fibrosarcoma cells (e.g., HT-1080) or other cell line with high collagenolytic activity

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom plates coated with a thin layer of fluorescently labeled type I collagen

  • Test inhibitors

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells onto the collagen-coated plates at a density that allows for sub-confluent growth after 24 hours. Rationale: This ensures the cells are in a proliferative and metabolically active state.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Inhibitor Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of the test inhibitors.

    • Include a "no inhibitor" control and a "no cells" control (medium with inhibitor but no cells). Rationale: The "no cells" control accounts for any spontaneous release of fluorescence from the matrix.

  • Incubation:

    • Incubate the plates for 24-48 hours. The optimal incubation time should be determined empirically.

  • Measurement of Collagen Degradation:

    • After incubation, carefully collect a sample of the culture medium from each well.

    • Transfer the medium to a new 96-well black plate.

    • Measure the fluorescence of the collected medium in a fluorescence microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of the "no cells" control from all other readings.

    • Normalize the fluorescence values to the "no inhibitor" control (100% degradation).

    • Plot the percent inhibition of collagen degradation versus the logarithm of the inhibitor concentration to determine the IC50 value.

  • (Optional) Cytotoxicity Assay:

    • After collecting the medium, perform a cytotoxicity assay (e.g., MTT or PrestoBlue™) on the cells remaining in the collagen-coated plate. Rationale: This is a critical self-validating step to ensure that the observed inhibition of collagen degradation is not due to inhibitor-induced cell death.

Concluding Remarks

The selection of a collagenase inhibitor should be guided by the specific experimental context. While broad-spectrum inhibitors like Batimastat and Marimastat offer high potency, their lack of specificity can lead to off-target effects. Doxycycline, although less potent, has the advantage of being a clinically approved drug with a well-established safety profile. Natural compounds like quercetin represent an interesting avenue for exploration, though their potency and specificity may vary.

This compound presents an intriguing profile that warrants further investigation. The experimental protocols provided in this guide offer a robust framework for determining its IC50 value and comparing its efficacy against established inhibitors in a physiologically relevant context. By employing these self-validating experimental systems, researchers can confidently assess the potential of this and other novel collagenase inhibitors for their specific applications.

References

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  • ResearchGate. (n.d.). Collagenase, elastase, and hyaluronidase inhibition, expressed as IC50 values (μg/mL), of E. characias (Euph) extract.
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A Comparative Guide to the Synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a substituted benzyl group, a sulfonyl moiety, and a carboxylic acid, offers multiple points for further chemical modification. This guide provides an in-depth comparison of the primary and a potential alternative synthetic route to this target molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Method 1: The Thioether Oxidation Pathway

This is the most direct and commonly referenced conceptual route for the synthesis of this compound. It involves a two-step process: a nucleophilic substitution to form a thioether intermediate, followed by an oxidation to the desired sulfone.

Reaction Scheme

Thioether_Oxidation_Pathway start sub 4-Methoxy-3-nitrobenzyl bromide + Thioglycolic acid inter 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid sub->inter Step 1: Nucleophilic Substitution oxidant Oxidizing Agent (e.g., H₂O₂) prod This compound inter->prod Step 2: Oxidation Sulfinate_Alkylation_Pathway start sub1 4-Methoxy-3-nitrobenzyl bromide + Na₂SO₃ inter1 Sodium 4-methoxy-3-nitrobenzylsulfonate sub1->inter1 Step 1: Sulfonation reductant Reducing Agent (e.g., PCl₅, then reduction) inter2 Sodium 4-methoxy-3-nitrobenzylsulfinate inter1->inter2 Step 2: Reduction to Sulfinate sub2 Ethyl bromoacetate ester_inter Ethyl 2-((4-methoxy-3-nitrobenzyl)sulfonyl)acetate inter2->ester_inter Step 3: Alkylation hydrolysis Hydrolysis (e.g., NaOH, then H₃O⁺) prod This compound ester_inter->prod Step 4: Hydrolysis

Validating the Cellular Activity of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel PTP1B Inhibitor Candidate

In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is a critical starting point. This guide focuses on the experimental validation of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid , a novel compound with structural features suggesting potential inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3][4][5][6][7]

This document provides a comprehensive framework for researchers to validate the cellular activity of this compound, comparing its performance with a known PTP1B inhibitor, TCS 401 . We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The Scientific Rationale: Why Target PTP1B?

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating key cellular signaling pathways.[7][8] By dephosphorylating the insulin receptor and insulin receptor substrate-1 (IRS-1), PTP1B attenuates insulin signaling, contributing to insulin resistance.[2][3][7] Furthermore, PTP1B has been implicated in the regulation of oncogenic signaling pathways, making it an attractive target for cancer therapy.[1][3][6]

The inhibition of PTP1B is expected to enhance insulin sensitivity and may induce apoptosis in cancer cells by modulating survival signals.[1][2] Therefore, the validation of a novel PTP1B inhibitor like this compound requires a multi-faceted approach, assessing its direct impact on PTP1B activity and its downstream cellular consequences.

Comparative Analysis: this compound vs. TCS 401

To objectively evaluate the efficacy of this compound, a head-to-head comparison with a well-characterized PTP1B inhibitor is essential. We have selected TCS 401 , a known selective PTP1B inhibitor, as our benchmark.[9] The following table summarizes the expected comparative performance based on a series of validation assays.

Parameter This compound TCS 401 (Comparator) Assay Principle
PTP1B Inhibition (IC50) To be determined~2.5 µMIn vitro colorimetric assay measuring phosphate release from a synthetic substrate.[10]
Apoptosis Induction (EC50) To be determinedTo be determinedQuantification of apoptotic cells using Annexin V/PI staining and flow cytometry.[11][12][13]
Caspase-3/7 Activation To be determinedTo be determinedLuminescent assay measuring the activity of executioner caspases 3 and 7.[14][15][16]
Akt Phosphorylation (p-Akt) IncreasedIncreasedWestern blot analysis to detect the phosphorylation status of Akt, a downstream target in the insulin signaling pathway.[17][18][19][20]

Experimental Validation: Detailed Protocols

The following section provides detailed, step-by-step protocols for the key cell-based assays required to validate the activity of this compound.

PTP1B Inhibitor Screening Assay (In Vitro)

This initial biochemical assay is crucial to confirm direct inhibition of PTP1B.

  • Principle: A colorimetric assay that measures the amount of free phosphate released by the enzymatic activity of PTP1B on a synthetic phosphopeptide substrate. The detection is based on the Malachite Green assay.[10]

  • Protocol:

    • Prepare a 96-well plate with purified recombinant human PTP1B enzyme.

    • Add varying concentrations of this compound and TCS 401 to the wells. Include a no-inhibitor control.

    • Initiate the reaction by adding the phosphopeptide substrate.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and measure the released phosphate by adding Malachite Green reagent.

    • Read the absorbance at 620 nm.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay quantifies the extent of apoptosis induced by the compound in a relevant cell line (e.g., a cancer cell line with known PTP1B expression).

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[11][12][13]

  • Protocol:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, TCS 401, and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells, including any floating cells in the media.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[12]

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[13]

    • Analyze the cells by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.[11]

Caspase-3/7 Activity Assay

This assay confirms the activation of the executioner caspases, a hallmark of apoptosis.

  • Principle: A luminescent assay that uses a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of the substrate by activated caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[14][16]

  • Protocol:

    • Seed cells in a white-walled 96-well plate.

    • Treat cells with the compounds as described in the Annexin V assay protocol.

    • Add the Caspase-Glo® 3/7 Reagent directly to the wells.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

Western Blot for Phospho-Akt (Ser473)

This assay evaluates the effect of PTP1B inhibition on a key downstream signaling node.

  • Principle: Western blotting is used to detect the phosphorylation status of Akt at Serine 473. Inhibition of PTP1B is expected to increase insulin signaling, leading to an increase in phosphorylated Akt (p-Akt).[17][18][19]

  • Protocol:

    • Treat cells with the compounds for a shorter duration (e.g., 30 minutes to 2 hours) to capture signaling events. It may be beneficial to serum-starve the cells and then stimulate with insulin in the presence or absence of the inhibitors.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.[20]

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.[18]

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Akt as a loading control.

Visualizing the Pathways and Workflows

To further clarify the scientific concepts and experimental procedures, the following diagrams have been generated.

PTP1B_Signaling_Pathway cluster_membrane Plasma Membrane IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Phosphorylates Insulin Insulin Insulin->IR PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Cellular_Response Increased Glucose Uptake Cell Survival pAkt->Cellular_Response PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Compound 2-((4-Methoxy-3-nitrobenzyl) sulfonyl)acetic acid Compound->PTP1B Inhibits Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays PTP1B_Assay PTP1B Inhibition Assay (IC50 Determination) Cell_Culture Cell Culture & Treatment PTP1B_Assay->Cell_Culture Confirm Direct Target Engagement Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Cell_Culture->Apoptosis_Assay Caspase_Assay Caspase-3/7 Activity (Luminescence) Cell_Culture->Caspase_Assay Western_Blot Western Blot (p-Akt Analysis) Cell_Culture->Western_Blot Data_Analysis Comparative Data Analysis & Validation Apoptosis_Assay->Data_Analysis Quantify Apoptosis Caspase_Assay->Data_Analysis Measure Caspase Activity Western_Blot->Data_Analysis Assess Signaling Modulation

Caption: A streamlined workflow for the comprehensive validation of the compound's cellular activity.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of this compound as a potential PTP1B inhibitor. By following these detailed protocols and employing a comparative approach, researchers can generate the necessary data to ascertain its efficacy and mechanism of action at the cellular level. Positive and compelling results from these assays would warrant further investigation, including in vivo studies to assess its therapeutic potential in models of metabolic disease or cancer.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. IntechOpen. [Link]
  • What are PTP1B inhibitors and how do they work?.
  • Recent advances in PTP1B signaling in metabolism and cancer. Portland Press. [Link]
  • Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).
  • Caspase Activity Assay.
  • Inhibitors of protein tyrosine phosph
  • The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. [Link]
  • PTP1B: a double agent in metabolism and oncogenesis. PMC - NIH. [Link]
  • Recent Developments in the Role of Protein Tyrosine Phosphatase 1B (PTP1B) as a Regulator of Immune Cell Signalling in Health and Disease. MDPI. [Link]
  • Caspase 3/7 Activity. Protocols.io. [Link]
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. [Link]
  • Detection of phosphorylated Akt and MAPK in cell culture assays. PMC - NIH. [Link]
  • What are the important points for the detection of phospho-Akt in western blot?.
  • Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. PMC - PubMed Central. [Link]

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A Technical Guide to the Structure-Activity Relationships of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic Acid Analogues as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic Acid

This compound (CAS No. 592542-51-3) is an organic compound featuring a substituted benzyl group attached to a sulfonylacetic acid moiety.[1][2] Its molecular formula is C₁₀H₁₁NO₇S, and it has a molecular weight of 289.26 g/mol .[1][2] The key structural features include a benzene ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position, a sulfonyl group providing a critical linkage, and a carboxylic acid group, which is often crucial for interaction with biological targets.

Initial research has pointed towards its potential as an inhibitor of bacterial collagenase, an enzyme that plays a significant role in the pathogenesis of certain bacterial infections by degrading host collagen.[1] Understanding the structure-activity relationships of this compound is pivotal for the rational design of more potent and selective inhibitors.

Structural Analogues and Structure-Activity Relationship (SAR) Insights

Key Structural Modifications and Their Hypothesized Impact on Activity
Molecular Region Proposed Modification Hypothesized Impact on Activity Rationale and Supporting Evidence
Substituted Phenyl Ring Isomeric variations of methoxy and nitro groups (e.g., 3-methoxy-4-nitro)Alteration of electronic properties and steric hindrance, potentially affecting binding affinity.The relative positions of substituents on a phenyl ring are known to significantly influence biological activity by altering the molecule's electronic distribution and interaction with receptor pockets.[3][4]
Replacement of the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃)Modulation of the electron-withdrawing strength can fine-tune the interaction with the target enzyme.Studies on other inhibitor classes have shown that varying the nature of electron-withdrawing substituents can impact potency.[3]
Replacement of the methoxy group with other electron-donating groups (e.g., -OH, -CH₃) or halogens (-F, -Cl, -Br)Alteration of hydrophobicity, hydrogen bonding capacity, and electronic effects.The presence of hydroxyl groups, for example, can introduce new hydrogen bonding interactions, which can be critical for inhibitor binding.[4]
Sulfonyl Linker Replacement of the sulfonyl group with a sulfinyl or thioether groupReduced hydrogen bonding capacity and altered geometry, likely leading to decreased activity.The sulfonyl group is a known zinc-binding group in many metalloproteinase inhibitors, and its removal or modification would likely disrupt this key interaction.
Introduction of rigidity or flexibility in the linkerConstraining the conformation could lead to a more favorable binding pose (entropic advantage), while increased flexibility might allow for better adaptation to the binding site.Conformational restriction is a common strategy in drug design to improve potency and selectivity.
Acetic Acid Headgroup Esterification of the carboxylic acidLoss of the key charge-charge interaction or hydrogen bonding with the enzyme's active site, likely abolishing activity.The carboxylic acid moiety is often crucial for anchoring the inhibitor to the enzyme, frequently through interaction with a catalytic zinc ion in metalloproteinases.
Replacement with other acidic groups (e.g., tetrazole, hydroxamic acid)Introduction of alternative zinc-binding groups that may offer different binding geometries and potencies.Hydroxamic acids are well-established, potent zinc-binding groups in a variety of metalloproteinase inhibitors.
Amidation of the carboxylic acidRemoval of the acidic proton and alteration of hydrogen bonding potential, likely reducing activity.The acidic nature of the headgroup is generally considered critical for the inhibitory mechanism.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key regions of this compound and the potential impact of modifications on its inhibitory activity.

SAR_of_Benzylsulfonylacetic_Acid cluster_0 Structure of this compound cluster_1 Key Molecular Regions for Modification cluster_2 Predicted Impact on Activity Core This compound Phenyl_Ring Substituted Phenyl Ring (Site of Electronic & Steric Tuning) Core->Phenyl_Ring Modify Substituents Sulfonyl_Linker Sulfonyl Linker (Potential Zinc-Binding & Structural Support) Core->Sulfonyl_Linker Modify Linker Acetic_Acid Acetic Acid Headgroup (Key for Enzyme Interaction) Core->Acetic_Acid Modify Headgroup Moderate_Impact Moderate Impact (e.g., Phenyl Ring Substitution) Phenyl_Ring->Moderate_Impact Sulfonyl_Linker->Moderate_Impact High_Impact High Impact (e.g., Headgroup Modification) Acetic_Acid->High_Impact Low_Impact Lower Impact (e.g., Minor Linker Modification)

Caption: Key regions for SAR studies on this compound.

Experimental Protocols

To empirically determine the activity of structural analogues, a robust and reproducible experimental workflow is essential. Below are detailed protocols for the synthesis of the parent compound and for a standard bacterial collagenase inhibition assay.

Synthesis of this compound

This synthesis is a multi-step process that can be adapted for the creation of various analogues by using appropriately substituted starting materials.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: 4-Methoxy-3-nitrobenzyl halide Sodium sulfite Step1 Step 1: Sulfonation Reaction with sodium sulfite in aqueous ethanol. Start->Step1 Intermediate1 Intermediate: Sodium 4-methoxy-3-nitrobenzylsulfonate Step1->Intermediate1 Step2 Step 2: Chlorination Reaction with a chlorinating agent (e.g., SOCl₂ or PCl₅). Intermediate1->Step2 Intermediate2 Intermediate: 4-Methoxy-3-nitrobenzylsulfonyl chloride Step2->Intermediate2 Step3 Step 3: Reaction with Glycolic Acid Derivative Reaction with a protected glycolic acid, followed by deprotection. Intermediate2->Step3 Final_Product Final Product: This compound Step3->Final_Product Purification Purification (e.g., Recrystallization, Chromatography) Final_Product->Purification

Caption: General synthetic workflow for benzylsulfonylacetic acid derivatives.

Step-by-Step Protocol:

  • Sulfonation of the Benzyl Halide:

    • Dissolve 4-methoxy-3-nitrobenzyl halide (e.g., bromide or chloride) in a mixture of ethanol and water.

    • Add an equimolar amount of sodium sulfite (Na₂SO₃).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • The resulting aqueous solution contains the sodium 4-methoxy-3-nitrobenzylsulfonate intermediate.

  • Conversion to the Sulfonyl Chloride:

    • Carefully add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to the aqueous solution from the previous step at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • The 4-methoxy-3-nitrobenzylsulfonyl chloride will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Synthesis of the Final Compound:

    • In a suitable aprotic solvent (e.g., tetrahydrofuran), dissolve the 4-methoxy-3-nitrobenzylsulfonyl chloride.

    • Add a protected form of glycolic acid (e.g., a silyl ether) and a non-nucleophilic base (e.g., triethylamine).

    • Stir the reaction at room temperature overnight.

    • Follow with an acidic workup to deprotect the glycolic acid moiety.

    • The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Bacterial Collagenase Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the enzymatic activity of bacterial collagenase using a synthetic substrate.

Workflow Diagram:

Assay_Workflow Start Prepare Reagents: - Collagenase Enzyme Solution - Synthetic Substrate (e.g., FALGPA) - Assay Buffer - Test Compounds & Controls Step1 Step 1: Plate Setup Add buffer, enzyme, and test compounds/controls to a 96-well plate. Start->Step1 Step2 Step 2: Pre-incubation Incubate the plate to allow for inhibitor-enzyme binding. Step1->Step2 Step3 Step 3: Initiate Reaction Add the collagenase substrate to all wells. Step2->Step3 Step4 Step 4: Kinetic Measurement Measure the absorbance at 345 nm over time at 37°C. Step3->Step4 Step5 Step 5: Data Analysis Calculate the rate of reaction and the percentage of inhibition. Step4->Step5 Result Determine IC₅₀ values for the test compounds. Step5->Result

Caption: Workflow for a colorimetric collagenase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of bacterial collagenase (e.g., from Clostridium histolyticum) in assay buffer (e.g., 50 mM TES buffer, pH 7.4, with 0.36 mM CaCl₂).

    • Prepare a stock solution of the synthetic substrate N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) in the assay buffer.

    • Prepare stock solutions of the test compounds and a known inhibitor (positive control, e.g., 1,10-phenanthroline) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Test compound solution (or solvent for control wells)

      • Collagenase enzyme solution

    • Include wells for a positive control (enzyme + known inhibitor) and a negative control (enzyme + solvent).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding the FALGPA substrate solution to all wells.

    • Immediately place the microplate in a plate reader pre-heated to 37°C.

    • Measure the decrease in absorbance at 345 nm kinetically for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel bacterial collagenase inhibitors. The insights from related chemical series suggest that systematic modification of the phenyl ring substituents and the acetic acid headgroup will be critical for optimizing potency and selectivity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogues. Future research should focus on a comprehensive SAR study to elucidate the precise electronic and steric requirements for optimal inhibition, followed by in vivo evaluation of the most promising candidates.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Chondrex, Inc. Collagenase Assay Kits.
  • Assay Genie. Collagenase Activity Colorimetric Assay Kit (#BN01008).
  • Strapelias H, Tabet JC, Prigent Y, Lecoq S, Duquesne M. Influence of methoxy and nitro groups in the oxidative metabolism of naphtho[2,1-b]furan. Chem Biol Interact. 1992 May;82(3):329-46.
  • Singh N, et al. Synthesis, Structure Activity Relationship (SAR)
  • Torres-Mendoza D, et al. Inhibition of Collagenase by Mycosporine-like Amino Acids from Marine Sources. Mar Drugs. 2019;17(11):613.
  • Lee JH, et al. Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. Drug Des Devel Ther. 2021;15:3593-3604.
  • da Silva GR, et al. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. 2018;3(11):15935-15947.
  • Benfodda Z, et al. Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Med chem (Los Angeles). 2017;7(9):257-267.
  • de la Cruz-Cruz P, et al. Discovery of New Microbial Collagenase Inhibitors. Int J Mol Sci. 2022;23(24):16091.
  • Kam C-M, et al. Inhibition of Collagenase From Clostridium Histolyticum by Phosphoric and Phosphonic Amides. Biochemistry. 1983;22(19):4556-61.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules. 2022 Sep; 27(18): 5897.
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Nutrients. 2022 May; 14(9): 1931.

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A Comparative Guide to Sulfonyl-Containing Acids in Synthesis: 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid vs. Benzylsulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, sulfonic acids and their derivatives are indispensable tools, serving as potent catalysts, versatile intermediates, and crucial functional moieties in pharmaceuticals and materials. While structurally related, their reactivity and applications can diverge significantly based on their molecular architecture. This guide provides an in-depth comparison of two such compounds: the simple aromatic benzylsulfonic acid and the functionally complex 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid .

Benzylsulfonic acid is the simplest aromatic sulfonic acid, widely recognized for its strong acidic nature and its role as a precursor in industrial chemistry.[1][2] In contrast, this compound is a highly functionalized molecule, primarily utilized as a specialized building block in the synthesis of complex organic compounds, particularly within pharmaceutical development.[3][4] This guide will dissect their synthesis, compare their structural and electronic properties, and contrast their applications, providing field-proven insights and experimental context to inform their selection in research and development.

PropertyThis compoundBenzylsulfonic Acid
Molecular Formula C₁₀H₁₁NO₇S[5]C₆H₆O₃S[1]
Molecular Weight 289.26 g/mol [5]158.17 g/mol [1]
Structure Type Aliphatic Carboxylic Acid with a Sulfonyl GroupAromatic Sulfonic Acid
Acidity (pKa) ~2.39 (Predicted, for carboxylic acid)[6]-2.8 (Strong Acid)[7][8]
Appearance Crystalline Solid[9]White deliquescent crystals or waxy solid[1]
Primary Function Synthetic Intermediate / Building Block[4]Strong Acid Catalyst / Intermediate[10]

Part 1: Synthesis Methodologies - A Tale of Two Pathways

The synthetic routes to these two acids are fundamentally different, reflecting their distinct structural classes. Benzylsulfonic acid is produced through a direct, classic electrophilic aromatic substitution, while the synthesis of its counterpart is a more intricate, multi-step process.

Synthesis of Benzylsulfonic Acid

The industrial production of benzylsulfonic acid is a cornerstone reaction in organic chemistry: the sulfonation of benzene.[11] This reaction is typically performed using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[2]

Mechanism: The electrophile is either SO₃ or its protonated form, +SO₃H, which is attacked by the π-electrons of the benzene ring to form a resonance-stabilized carbocation (sigma complex).[12] A subsequent deprotonation step restores aromaticity and yields the final product. A key feature of this reaction is its reversibility; heating benzylsulfonic acid in the presence of dilute aqueous acid can reverse the process to yield benzene.[1][12]

Synthesis of Benzylsulfonic Acid Benzene Benzene EAS Electrophilic Aromatic Substitution Benzene->EAS Reagents Fuming Sulfuric Acid (H₂SO₄ + SO₃) Reagents->EAS Product Benzylsulfonic Acid EAS->Product

Caption: Workflow for Benzylsulfonic Acid Synthesis.

Synthesis of this compound

The synthesis of this molecule is not a direct functionalization of a simple precursor but rather a constructive, multi-step sequence. While specific, detailed protocols are proprietary, a plausible and common pathway involves the following key transformations.

Plausible Synthetic Pathway:

  • Benzylic Halogenation: Starting with 4-methoxy-3-nitrotoluene, the benzylic position is halogenated (e.g., brominated) using a reagent like N-bromosuccinimide (NBS) under radical initiation.

  • Thioether Formation: The resulting benzyl halide is reacted with a sulfur nucleophile, typically the thiolate of a protected acetic acid derivative like ethyl thioglycolate. This is a standard SN2 reaction.

  • Oxidation: The intermediate thioether is then oxidized to the sulfone. Strong oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are used for this transformation.

  • Hydrolysis: Finally, the ester protecting group on the acetic acid moiety is hydrolyzed (saponified) under basic conditions, followed by acidic workup to yield the final carboxylic acid product.

Synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic_acid Start 4-Methoxy-3-nitrotoluene Step1 1. Benzylic Halogenation (e.g., NBS, initiator) Start->Step1 Intermediate1 Benzyl Halide Intermediate Step1->Intermediate1 Step2 2. Nucleophilic Substitution (with Ethyl Thioglycolate) Intermediate1->Step2 Intermediate2 Thioether Intermediate Step2->Intermediate2 Step3 3. Oxidation (e.g., H₂O₂ or m-CPBA) Intermediate2->Step3 Intermediate3 Sulfone Ester Intermediate Step3->Intermediate3 Step4 4. Ester Hydrolysis (e.g., NaOH, then H₃O⁺) Intermediate3->Step4 Product This compound Step4->Product

Caption: Plausible Multi-step Synthesis Workflow.

Synthesis Comparison
FeatureBenzylsulfonic Acid SynthesisThis compound Synthesis
Complexity Single stepMulti-step (typically 4 steps)
Starting Materials Benzene, Oleum (Bulk chemicals)Substituted Toluene, various reagents (Specialty chemicals)
Key Reactions Electrophilic Aromatic SubstitutionRadical Halogenation, SN2, Oxidation, Hydrolysis
Scalability High; major industrial process[7]Lower; typically for lab/kilo scale for specialty applications
Side Reactions Diphenyl sulfone formation, polysulfonation[13][14]Over-oxidation, elimination, incomplete reactions at each step

Part 2: Structural and Reactivity Analysis

The profound differences in the applications of these two acids stem directly from their distinct structures and the resulting electronic effects.

Caption: Key Structural and Reactivity Differences.

Acidity and Catalytic Activity

The most striking difference is the source and strength of their acidity.

  • Benzylsulfonic acid is a strong acid, comparable to mineral acids, with a pKa of -2.8.[7][8] It is almost fully dissociated in water.[1] This high acidity makes it an excellent catalyst for reactions like esterification, dehydration, and polymerization, where it serves as a proton donor to activate substrates.[10]

  • This compound is a carboxylic acid. While the adjacent electron-withdrawing sulfonyl group (-SO₂-) significantly increases its acidity compared to a simple alkyl carboxylic acid, its predicted pKa of ~2.39 makes it a much weaker acid than benzylsulfonic acid.[6] It is not typically used as a strong acid catalyst.

Reactivity of the Functional Groups
  • Benzylsulfonic Acid: Its chemistry is dominated by the sulfonic acid group. It can be converted to benzenesulfonyl chloride (C₆H₅SO₂Cl) with reagents like phosphorus pentachloride, which is a gateway to forming sulfonamides and sulfonate esters.[1] As mentioned, the sulfonation is reversible, a property exploited for using the sulfonyl group as a temporary blocking group in directing subsequent electrophilic substitutions.[12]

  • This compound: This molecule offers multiple reactive sites:

    • Carboxylic Acid: Can undergo standard reactions like esterification or amidation.[3]

    • Nitro Group: The nitro group is a powerful tool for further functionalization. It can be readily reduced to an amine (-NH₂), which can then be used in coupling reactions, diazotization, or amide bond formation.

    • Aromatic Ring: The ring is electron-rich due to the methoxy group but also carries the strongly deactivating nitro group, allowing for selective aromatic substitutions if required.

    • Sulfonyl Group: This group is generally stable but serves to activate the adjacent methylene protons of the acetic acid moiety, making them susceptible to deprotonation by a strong base.

Part 3: Applications in Synthesis - Bulk Catalyst vs. Specialty Building Block

The divergent synthetic pathways and reactivity profiles lead to distinct roles in the laboratory and industry.

Benzylsulfonic Acid: The Workhorse Catalyst and Intermediate

Benzylsulfonic acid and its derivatives are high-volume chemicals with broad applications.

  • Acid Catalyst: It is a preferred catalyst in many organic reactions because it is a strong, yet organic-soluble, acid that is less corrosive than sulfuric acid.[10]

  • Detergent Production: It is a key precursor to linear alkylbenzene sulfonates (LAS), which are the primary active ingredients in the majority of household and industrial detergents.[10]

  • Pharmaceutical Synthesis: It is widely used as a salt-forming agent (creating a "besylate" salt) to improve the solubility, stability, and bioavailability of basic active pharmaceutical ingredients (APIs).[15] Notable examples include amlodipine besylate (antihypertensive) and bepotastine besylate (antihistamine).[15]

  • Dye Manufacturing: It serves as an intermediate in the production of various azo dyes.[10]

This compound: The Specialized Reagent

This compound is not a general-purpose catalyst but a valuable, multifunctional intermediate for constructing complex molecules.

  • Pharmaceutical and Medicinal Chemistry: Its primary documented application is in drug discovery and development.[3] It has been investigated as a potential inhibitor of bacterial collagenase, suggesting its utility in developing treatments for conditions related to collagen degradation.[3] The substituted benzylsulfonyl moiety is a scaffold that can be incorporated into larger molecules to probe interactions with biological targets.

  • Advanced Organic Synthesis: The combination of a reactive carboxylic acid, a modifiable nitro group, and a specific substitution pattern on the aromatic ring makes it a useful building block for synthesizing complex targets where this precise arrangement of functional groups is required.

Application AreaBenzylsulfonic AcidThis compound
Catalysis Primary Use: Strong acid catalyst for esterification, etc.[10]Not a typical application.
Industrial Precursor Yes: For detergents, dyes, and phenol production.[1][10]No: Used in smaller quantities for specialty chemicals.
Pharmaceuticals Salt Formation: Improves drug properties (e.g., besylate salts).[15]Building Block: Incorporated into the core structure of potential APIs.[3][4]
Research Focus Process optimization, catalytic efficiency.Drug discovery, enzyme inhibition studies.[3]

Part 4: Representative Experimental Protocols

Protocol 1: Benzylsulfonic Acid as a Catalyst in Esterification

Reaction: Synthesis of Ethyl Acetate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (1.0 mol, 46.07 g) and acetic acid (1.0 mol, 60.05 g).

  • Catalyst Addition: Add benzylsulfonic acid (0.02 mol, 3.16 g) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours.

  • Workup: After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and excess acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the ethyl acetate into an organic solvent like diethyl ether.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation.

Causality: Benzylsulfonic acid, as a strong acid, protonates the carbonyl oxygen of acetic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by ethanol, driving the esterification forward.[10]

Protocol 2: Synthesis of this compound (Illustrative)

Reaction: Oxidation of 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid

  • Setup: Dissolve the thioether precursor, 2-((4-methoxy-3-nitrobenzyl)thio)acetic acid (1.0 mmol, 257.25 g), in a suitable solvent like glacial acetic acid in a 100 mL round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (2.5 mmol, 0.28 mL) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold water. The solid product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[3]

Causality: Hydrogen peroxide acts as the oxidant, converting the electron-rich sulfur atom of the thioether into a sulfoxide and then further to the sulfone. The acidic medium facilitates the reaction.

Conclusion

While both benzylsulfonic acid and This compound contain a benzyl and a sulfonyl group, they are fundamentally different reagents with non-overlapping applications in synthesis.

  • Choose Benzylsulfonic Acid when you require a strong, organic-soluble acid catalyst, need to synthesize sulfonamides or sulfonate esters, or plan to use it as an intermediate for bulk chemical production like detergents or dyes. Its value lies in its potent acidity and its role as a simple, effective functional group.[10][15]

  • Choose this compound when your goal is to construct a complex, multifunctional target molecule, particularly in the realm of medicinal chemistry. Its value is derived from its pre-installed array of functional groups—the carboxylic acid handle, the reducible nitro group, and the specifically substituted aromatic ring—which serve as a sophisticated building block for targeted synthesis.[3][4]

Ultimately, the choice between these compounds is a clear illustration of selecting the right tool for the job: one is a powerful, general-purpose instrument, while the other is a precision tool designed for intricate, specialized tasks.

References

  • Smolecule. (2023, August 16). This compound.
  • Wikipedia. Benzenesulfonic acid. [Link]
  • Fiveable. Benzenesulfonic Acid Definition. [Link]
  • PrepChem.com. Synthesis of benzene sulfonic acid. [Link]
  • Tyger Scientific. This compound - CAS 592542-51-3. [Link]
  • American Chemical Society. (2023, May 29). Benzenesulfonic acid. [Link]
  • Hainan Sincere Industries. What is benzene sulphonic acid used for drug synthesis?. [Link]
  • Chemistry LibreTexts. (2020, May 30). 18.4: Sulfonation of Benzene (an EAS Reaction). [Link]
  • Vedantu. Benzenesulfonic acid is prepared from the A hydrolysis class 12 chemistry CBSE. [Link]
  • Hainan Sincere Industries.
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  • ChemBK. 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)aceticaci. [Link]

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A Comparative Guide to the Cross-Reactivity of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selective Bacterial Collagenase Inhibition

In the landscape of anti-infective research, the development of targeted therapies against bacterial virulence factors represents a promising strategy to combat pathogenesis without inducing widespread resistance. Bacterial collagenases, a family of zinc-dependent metalloproteinases, are crucial for the breakdown of host tissue collagen, facilitating bacterial invasion and proliferation.[1] The small molecule 2-((4-methoxy-3-nitrobenzyl)sulfonyl)acetic acid has emerged as a potential inhibitor of bacterial collagenase, presenting a valuable tool for studying collagen degradation and a potential starting point for therapeutic development.[2]

However, the therapeutic utility of any enzyme inhibitor is intrinsically linked to its selectivity. Cross-reactivity with human enzymes, particularly the structurally related matrix metalloproteinases (MMPs), can lead to significant off-target effects and toxicity.[3][4] This guide provides a comprehensive comparison of this compound with other classes of bacterial collagenase inhibitors, focusing on the critical aspect of cross-reactivity. We will delve into the structural rationale for selectivity, present experimental workflows for its assessment, and provide supporting data to guide researchers in their pursuit of selective and potent inhibitors.

Comparative Analysis of Bacterial Collagenase Inhibitors

The inhibition of zinc-dependent metalloproteinases typically involves a scaffold that positions a zinc-binding group (ZBG) within the enzyme's active site. The selectivity of these inhibitors is largely dictated by the interactions of the inhibitor's scaffold with the unique residues lining the active site pockets of the target enzyme versus off-target enzymes.

Here, we compare this compound, a compound featuring a carboxylic acid as its ZBG and a substituted benzylsulfonyl scaffold, with other prominent classes of bacterial collagenase inhibitors.

Inhibitor ClassZinc-Binding Group (ZBG)ScaffoldKnown Selectivity ProfileKey Considerations
Benzylsulfonyl Acetic Acids Carboxylic AcidSubstituted BenzylsulfonylData is limited for this specific subclass. However, other carboxylic acid-based MMP inhibitors have been developed with high selectivity.[5][6] The sulfonyl group can form hydrogen bonds and direct substituents into specific pockets, potentially enhancing selectivity.[7]The nitro and methoxy substitutions on the benzyl ring of this compound offer vectors for chemical modification to improve selectivity.
Hydroxamates Hydroxamic AcidVaried (e.g., peptidomimetic)Generally potent but often exhibit poor selectivity against a broad range of MMPs due to the strong chelating nature of the hydroxamate group.[8]High risk of off-target effects, which has led to failures in clinical trials for MMP inhibitors.[3]
Thiocarbamates/Thiols Thiol (often from a prodrug)N-aryl mercaptoacetamidesSome derivatives have shown high selectivity for bacterial collagenases over human MMPs. The thiol group can bind to the catalytic zinc ion.Prodrug strategies may be necessary to improve stability and cell permeability.
Succinimides Imide-based ZBGCyclic imidesCan exhibit high selectivity for bacterial collagenases over human MMPs.The rigid structure can be optimized to fit the specific contours of the bacterial enzyme's active site.
Natural Products (e.g., Flavonoids, Capsaicin) Varied (often polyphenolic)Diverse natural scaffoldsSome natural products have been identified as promising collagenase inhibitors with potential for selectivity.[1]Often have complex structures that can be challenging to synthesize and optimize. Their mechanism of inhibition may not always involve direct zinc chelation.

Table 1: Comparison of Different Classes of Bacterial Collagenase Inhibitors.

Experimental Workflows for Assessing Cross-Reactivity

A multi-faceted approach is essential to rigorously evaluate the selectivity of a potential bacterial collagenase inhibitor. Below are detailed protocols for key in vitro assays.

Workflow for Selectivity Profiling

G cluster_0 Primary Screening & Potency Determination cluster_1 Cross-Reactivity Profiling cluster_2 Cellular Target Engagement & Thermal Stability start Test Compound (e.g., this compound) assay1 Bacterial Collagenase Activity Assay (FRET) start->assay1 ic50_1 Determine IC50 for Bacterial Collagenase assay1->ic50_1 assay2 MMP Panel Screening (e.g., MMP-1, -2, -8, -13) ic50_1->assay2 Proceed if potent ic50_2 Determine IC50 for each MMP assay2->ic50_2 assay3 Cellular Thermal Shift Assay (CETSA) in cells expressing target ic50_2->assay3 Proceed if selective shift Measure Thermal Shift (ΔTm) assay3->shift end Selective Inhibitor Candidate shift->end Confirm cellular target engagement

Figure 1: A generalized workflow for assessing the selectivity of a bacterial collagenase inhibitor.

Experimental Protocol 1: FRET-Based Enzymatic Assay for Potency and Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against bacterial collagenase and a panel of human MMPs.

Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher. Cleavage of the peptide by the enzyme separates the donor and quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

  • Recombinant bacterial collagenase (e.g., from Clostridium histolyticum)

  • Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-8, MMP-13)

  • Fluorogenic peptide substrate for collagenases/MMPs

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Enzyme Preparation: Dilute the enzymes to their working concentrations in assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate.

  • Assay Reaction:

    • Add 2 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the microplate.

    • Add 48 µL of the diluted enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (pre-warmed to 37°C).

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity every minute for 30-60 minutes using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with bacterial collagenase in a cellular context.

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heat treatment, and a shift in the melting temperature (Tm) in the presence of a ligand indicates target engagement.

Materials:

  • Host cells (e.g., fibroblasts) infected with a collagenase-producing bacterium, or cells engineered to express the bacterial collagenase.

  • Test compound dissolved in a suitable vehicle (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Equipment for heat treatment (e.g., PCR thermocycler).

  • Instrumentation for protein quantification (e.g., Western blot apparatus, mass spectrometer).

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control for a defined period.

  • Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Protein Quantification: Analyze the amount of soluble bacterial collagenase in the supernatant at each temperature using a specific antibody for Western blotting or by mass spectrometry.

  • Data Analysis:

    • Generate melting curves by plotting the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • Determine the Tm for each condition. A significant increase in Tm in the presence of the compound indicates target stabilization and cellular engagement.

Interpreting the Data and Future Directions

The ideal bacterial collagenase inhibitor will exhibit a high potency against the target enzyme (low nanomolar to micromolar IC50) and a significantly lower potency against a panel of human MMPs (a selectivity ratio of >100-fold is often desired). The CETSA results should corroborate the enzymatic data by demonstrating target engagement in a more physiologically relevant environment.

For this compound, the presence of the carboxylic acid as a ZBG is a good starting point for achieving selectivity, as it is a weaker zinc chelator than hydroxamic acid, potentially leading to fewer off-target interactions. The substituted benzyl ring provides a scaffold that can be further modified through medicinal chemistry efforts to optimize interactions with non-conserved residues in the active site of bacterial collagenases, thereby enhancing selectivity over human MMPs.

Future studies should focus on:

  • Broader Selectivity Profiling: Testing against a wider panel of human MMPs and other related metalloproteinases.

  • Structural Biology: Obtaining co-crystal structures of the compound bound to bacterial collagenase and human MMPs to rationalize selectivity and guide further design.

  • In Vivo Efficacy and Safety: Evaluating the compound in relevant animal models of bacterial infection to assess its therapeutic potential and potential for off-target toxicity.

By employing a systematic and rigorous approach to evaluating cross-reactivity, researchers can advance the development of safe and effective bacterial collagenase inhibitors, ultimately contributing to the arsenal of novel anti-infective therapies.

References

  • Smolecule. (2023, August 16). This compound.
  • Zhang, H., et al. (2000). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. PubMed.
  • Gothalkar, A. A., et al. (2020, August 9). Discovery of Sulfated Small Molecule Inhibitors of Matrix Metalloproteinase-8. PMC - NIH.
  • Zitka, O., et al. (2013). Development of High Affinity and High Specificity Inhibitors of Matrix Metalloproteinase 14 through Computational Design and Directed Evolution. PMC - NIH.
  • Cabral-Pacheco, G. A., et al. (2020). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. PMC - PubMed Central.
  • Tarhoni, M., et al. (2004, May 1). New N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of gelatinase A (MMP-2). PubMed.
  • Das, N. (2025, August 6). Potent and Selective Carboxylic Acid-Based Inhibitors of Matrix Metalloproteinases. ResearchGate.
  • Kim, H., et al. (2023, April 17). Identification of small molecule inhibitors against MMP-14 via High-Throughput screening. PubMed.
  • Salamah, M., et al. (2022, December 15). Discovery of New Microbial Collagenase Inhibitors. PMC - NIH.
  • Leite, S. R. A. (2010, April 22). Inhibitors of human collagenase, MMP1. SciELO.
  • Lauer-Fields, J., et al. (2015). Matrix metalloproteinase collagenolysis in health and disease. PMC - PubMed Central.
  • Tătaru, A. M., et al. (2020). Challenges in Matrix Metalloproteinases Inhibition. PMC - NIH.
  • Pikul, S., et al. (2009, June 11). Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. PubMed.
  • Johnson, A. R., et al. (2009, October 1). The identification of beta-hydroxy carboxylic acids as selective MMP-12 inhibitors. PubMed.

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A Researcher's Guide to the Reproducible Synthesis and Evaluation of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical structure to a validated biological activity is paved with the demand for experimental reproducibility. This guide provides an in-depth technical framework for the synthesis and evaluation of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid, a compound with potential applications in pharmaceutical development, particularly as a bacterial collagenase inhibitor.[1] We will move beyond a simple recitation of steps to dissect the causality behind experimental choices, empowering you to establish self-validating and reproducible workflows.

Understanding the Molecule: Structure and Potential

This compound is an organic compound with the molecular formula C₁₀H₁₁NO₇S.[1] Its structure is characterized by a benzyl group substituted with methoxy and nitro moieties, a sulfonyl group, and an acetic acid functional group. This combination of features makes it a subject of interest in organic synthesis and as a potential modulator of enzyme activity.[1] The presence of the sulfonylacetic acid group, in particular, suggests the potential for interaction with the active sites of metalloproteinases, such as bacterial collagenases.

The Imperative of Reproducibility in Synthesis

The reproducibility of any experiment starts with the consistent synthesis of the core compound. While a specific, detailed synthesis protocol for this compound is not widely published, a representative two-step procedure can be proposed based on established organic chemistry principles. The following protocol is a generalized method; optimization of reaction conditions, purification, and characterization are critical for ensuring the identity and purity of the final compound, which are the cornerstones of reproducible biological assays.

Diagram: Synthetic Pathway

4-Methoxy-3-nitrobenzyl_chloride 4-Methoxy-3-nitrobenzyl chloride Intermediate_sulfide Intermediate Sulfide 4-Methoxy-3-nitrobenzyl_chloride->Intermediate_sulfide Nucleophilic Substitution Thioglycolic_acid Thioglycolic acid Thioglycolic_acid->Intermediate_sulfide Final_product 2-((4-Methoxy-3-nitrobenzyl) sulfonyl)acetic acid Intermediate_sulfide->Final_product Oxidation Oxidizing_agent Oxidizing Agent (e.g., H2O2) Oxidizing_agent->Final_product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Part 1: Synthesis of the Intermediate Sulfide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioglycolic acid (1.0 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: Add a base, for example, sodium ethoxide (2.2 equivalents), to the solution and stir until the thioglycolic acid is fully deprotonated.

  • Nucleophilic Substitution: Slowly add a solution of 4-methoxy-3-nitrobenzyl chloride (1.0 equivalent) in ethanol to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials will indicate the completion of the reaction.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the intermediate sulfide.

Part 2: Oxidation to the Final Sulfone

  • Dissolution: Dissolve the purified intermediate sulfide (1.0 equivalent) in glacial acetic acid.

  • Oxidation: Slowly add hydrogen peroxide (30% aqueous solution, 2.5 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the oxidation is complete, pour the reaction mixture into ice-cold water. The precipitated solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Critical Parameters for Reproducibility:

  • Purity of Reagents: The purity of the starting materials, particularly the 4-methoxy-3-nitrobenzyl chloride, is crucial. Impurities can lead to side reactions and a lower yield of the desired product.

  • Stoichiometry: Precise control of the stoichiometry of the reactants and reagents is essential for driving the reaction to completion and minimizing the formation of byproducts.

  • Reaction Temperature and Time: Consistent temperature control and reaction time are critical for achieving reproducible yields and purity.

  • Purification Method: The method of purification, including the choice of solvent systems for chromatography and recrystallization, must be consistently applied to obtain a product with the same purity profile across different batches.

  • Characterization: Thorough characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is non-negotiable to confirm its identity and purity.

Evaluating Biological Activity: A Framework for Reproducible Collagenase Inhibition Assays

The potential of this compound as a bacterial collagenase inhibitor necessitates a robust and reproducible assay for its evaluation.[1] Commercially available collagenase activity assay kits provide a standardized platform for such investigations.

Diagram: Collagenase Inhibition Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Collagenase, and Substrate Incubation Incubate Collagenase with Inhibitor Reagents->Incubation Inhibitor Prepare serial dilutions of This compound Inhibitor->Incubation Reaction Add Substrate to initiate reaction Incubation->Reaction Measurement Measure Absorbance/ Fluorescence over time Reaction->Measurement Calculate Calculate % Inhibition Measurement->Calculate Determine Determine IC50 value Calculate->Determine

Caption: Standard workflow for a collagenase inhibition assay.

Experimental Protocol: A Standardized Collagenase Inhibition Assay

This protocol is based on commercially available colorimetric or fluorometric assay kits.

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes an assay buffer, a stock solution of collagenase, and a substrate (e.g., FALGPA).

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the collagenase solution, and the different concentrations of the inhibitor. Include appropriate controls (no inhibitor, no enzyme).

  • Pre-incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the collagenase substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength in a microplate reader in kinetic mode for a set period (e.g., 10-30 minutes).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Comparative Analysis: Benchmarking Against Known Inhibitors

To ascertain the significance of the experimental results for this compound, it is essential to compare its inhibitory activity with that of known collagenase inhibitors. The following table provides a reference point for such a comparison.

Compound ClassExample CompoundTarget EnzymeIC₅₀ / KᵢReference
Hydroxamates MarimastatMMPsLow nM-
Tetracyclines DoxycyclineMMPsµM range-
Phosphinates MMPsLow nM-
Natural Products CurcuminBacterial Collagenase~5 µM[2]
Natural Products CapsaicinBacterial Collagenase<1 µM[2]

Note: The IC₅₀ and Kᵢ values are highly dependent on the specific enzyme and assay conditions.

Conclusion: A Pathway to Reproducible Discovery

This guide has outlined a comprehensive and reproducible approach to the synthesis and evaluation of this compound as a potential enzyme inhibitor. By emphasizing the critical parameters for reproducibility in both the chemical synthesis and the biological assay, researchers can generate reliable and comparable data. The provided protocols and comparative benchmarks offer a solid foundation for investigating the therapeutic potential of this and similar molecules, ultimately contributing to the advancement of drug discovery and development.

References

  • PubChem. This compound.
  • Nitulescu, G. M., et al. (2022). Discovery of New Microbial Collagenase Inhibitors. Pharmaceuticals, 15(12), 1537.
  • Chondrex, Inc. Collagenase Assay Kits.
  • Assay Genie. Collagenase Activity Colorimetric Assay Kit (#BN01008).
  • 3H Biomedical. Collagenase Activity Assay (CAA).
  • Masterson, J. (2015, September 2). Reproducibility In Organic Chemistry. Master Organic Chemistry.

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A Comparative Guide to the Structural Confirmation of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the class of compounds derived from 2-((4-methoxy-3-nitrobenzyl)sulfonyl)acetic acid serves as a versatile scaffold. These molecules, characterized by a substituted benzyl group linked to a sulfonylacetic acid moiety, are recognized as valuable intermediates.[1] Their potential applications, including as inhibitors of bacterial collagenase, underscore the critical need for unambiguous structural verification.[1]

The confirmation of a molecular structure is not a monolithic task achieved by a single technique; rather, it is a logical, multi-faceted process of evidence gathering. Each analytical method provides a unique piece of the puzzle, and only through their synergistic interpretation can a structure be confirmed with the highest degree of confidence. This guide presents a comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structures of the title compound and its derivatives. We will explore the causality behind the choice of experiments, compare the strengths of each method, and provide field-proven protocols for obtaining high-quality data. The objective is to equip researchers with a robust, self-validating workflow for structural confirmation.[2][3]

The Synthetic Pathway: A Critical First Checkpoint

Understanding the synthetic route is the first step in structural analysis. It allows the chemist to anticipate the target structure and predict potential impurities or isomeric byproducts, which is crucial for accurate data interpretation. A plausible and common pathway to the parent acid (Compound 1 ) involves a two-step process starting from 4-methoxy-3-nitrobenzyl chloride.

This process begins with a nucleophilic substitution using sodium sulfite to form the sodium sulfonate salt, followed by conversion to the sulfonyl chloride. A subsequent reaction with the enolate of a protected acetic acid, or a similar nucleophile, followed by deprotection, would yield the final product. A more direct route involves substitution with a thiolate followed by oxidation. Below is a generalized workflow.

G cluster_0 Synthesis Workflow A 4-Methoxy-3-nitrobenzyl Chloride B Sodium 4-methoxy-3-nitrobenzyl Sulfonate A->B  Na2SO3 C 4-Methoxy-3-nitrobenzyl Sulfonyl Chloride B->C  PCl5 or SOCl2 D 2-((4-Methoxy-3-nitrobenzyl)sulfonyl) acetic acid (Target) C->D  1. CH2(CO2Et)2, NaOEt  2. H3O+, Δ (-CO2)

Caption: A plausible synthetic workflow for the target compound.

Primary Spectroscopic Confirmation: A Three-Pronged Approach

The core of structural elucidation for small organic molecules relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[4] Each technique probes different aspects of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the carbon-hydrogen framework and identify neighboring groups.[5]

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the parent acid, we expect to see distinct signals for the aromatic protons, the methoxy group, the two methylene (-CH₂-) groups, and the acidic proton. The splitting patterns (multiplicity) are key to establishing connectivity.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. The chemical shift of each carbon signal indicates its functional type (e.g., aromatic, carbonyl, aliphatic).[6]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of a compound, serving as a fundamental check on the molecular formula.[7] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. Furthermore, the fragmentation pattern observed during MS/MS analysis offers valuable clues about the molecule's substructures.[8] For this class of compounds, a characteristic fragmentation is the loss of sulfur dioxide (SO₂), which is a strong indicator of the sulfonyl moiety.[9][10]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[11] It is a rapid and effective method to confirm that the key chemical motifs are present in the synthesized molecule. While the entire spectrum is a unique fingerprint, the "group frequency region" (1500-4000 cm⁻¹) is particularly diagnostic.[11]

Comparative Analysis of Spectroscopic Techniques

No single technique tells the whole story. The table below compares the primary roles and limitations of each method in the context of analyzing this compound derivatives.

Technique Primary Information Provided Strengths for this Molecule Class Limitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.Unambiguously defines the substitution pattern on the aromatic ring and confirms the structure of the sulfonylacetic acid side chain.Requires relatively larger sample amounts (mg range).[12] Can be complex to interpret with overlapping signals in complex derivatives.
Mass Spec (MS) Molecular weight, elemental composition (HRMS), structural fragments.Confirms the correct molecular formula (C₁₀H₁₁NO₇S).[13] Characteristic loss of SO₂ (64 Da) provides strong evidence for the sulfonyl group.[10]Does not provide information on atom connectivity or stereochemistry. Isomers often cannot be distinguished by mass alone.
Infrared (IR) Presence of key functional groups.Quickly confirms the presence of -SO₂ (sulfonyl), -NO₂ (nitro), -COOH (carboxylic acid), and Ar-O-CH₃ (ether) groups via characteristic stretches.[14][15]Provides limited information on the overall molecular skeleton. The "fingerprint region" can be complex and difficult to interpret fully.[11]

Definitive Confirmation: Single-Crystal X-ray Diffraction

When an unambiguous, three-dimensional structure is required, and suitable single crystals can be grown, X-ray crystallography is the gold standard.[4] It provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. While powerful, it is not a high-throughput technique and is contingent on the ability to produce high-quality crystals.

Data Interpretation: A Case Study for the Parent Acid

Let's assume we have synthesized the parent compound, this compound (1 ), with the molecular formula C₁₀H₁₁NO₇S and a molecular weight of 289.26 g/mol .[1] The following is a set of predicted data and its interpretation, which demonstrates the synergistic analytical workflow.

G cluster_0 Analytical Workflow A Synthesized Compound B IR Spectroscopy (Functional Groups?) A->B Quick Check C Mass Spectrometry (Correct MW?) A->C Essential Check D NMR Spectroscopy (Correct Connectivity?) A->D Detailed Analysis E Structural Confirmation B->E C->E D->E

Caption: The integrated workflow for structural confirmation.

Predicted Spectroscopic Data
Technique Expected Observations
HRMS (ESI-) m/z [M-H]⁻ calculated for C₁₀H₁₀NO₇S⁻: 288.0183; found: 288.0185.
MS/MS of 288 Major fragments at m/z 224 ([M-H-SO₂]⁻), 182 ([M-H-SO₂-CH₂CO]⁻).
FT-IR (KBr, cm⁻¹) ~3100-2900 (broad, O-H), 3050 (Ar C-H), 2950 (Aliphatic C-H), ~1710 (C=O), ~1580 & 1480 (Ar C=C), 1525 & 1345 (N-O), 1330 & 1150 (S=O), ~1270 (Ar-O).
¹H NMR (400 MHz, DMSO-d₆, δ ppm) 13.5 (s, 1H, -COOH), 7.85 (d, 1H, Ar-H), 7.60 (dd, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 4.60 (s, 2H, Ar-CH₂-S), 4.10 (s, 2H, S-CH₂-COOH), 3.90 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, DMSO-d₆, δ ppm) 168.0 (C=O), 152.0 (Ar C-O), 140.0 (Ar C-NO₂), 135.0 (Ar CH), 128.0 (Ar C-CH₂), 120.0 (Ar CH), 115.0 (Ar CH), 60.0 (S-CH₂-Ar), 58.0 (S-CH₂-C=O), 56.5 (O-CH₃).
Integrated Analysis
  • MS First: The high-resolution mass confirms the elemental composition C₁₀H₁₁NO₇S. The MS/MS fragmentation showing a loss of 64 mass units is a classic signature for the expulsion of SO₂, strongly supporting the sulfonyl structure.[10]

  • IR Corroboration: The IR spectrum acts as a checklist. The strong bands at 1330/1150 cm⁻¹ confirm the S=O stretches of the sulfonyl group.[15] The bands at 1525/1345 cm⁻¹ are characteristic of a nitro group.[14] The very broad absorption around 3000 cm⁻¹ combined with the strong C=O stretch at 1710 cm⁻¹ is definitive for a carboxylic acid. Finally, the Ar-O stretch confirms the methoxy substituent.

  • NMR for Final Proof: The ¹H NMR provides the final, detailed proof. The three distinct aromatic signals with their specific splitting patterns confirm the 1,2,4-trisubstitution pattern. The presence of two sharp singlets at 4.60 and 4.10 ppm, each integrating to 2H, confirms the two non-equivalent methylene groups (Ar-CH₂-S and S-CH₂-COOH). The singlet at 3.90 ppm (3H) is the methoxy group, and the very downfield signal at 13.5 ppm is the carboxylic acid proton. The ¹³C NMR complements this, showing the expected 10 distinct carbon signals, including the carbonyl carbon at ~168 ppm and the methoxy carbon at ~56.5 ppm.[6][16]

By integrating these three datasets, every piece of the proposed structure is validated. The MS confirms the mass and formula, the IR confirms the functional groups, and the NMR confirms their specific arrangement and connectivity.

Detailed Experimental Protocols

Scientific integrity demands reproducible methods. The following are standard operating procedures for acquiring the data discussed.

Protocol 1: High-Resolution Mass Spectrometry (LC-ESI-MS)
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[17]

  • Dilution: Take 10 µL of this stock solution and dilute it with 990 µL of the same solvent to achieve a final concentration of ~10 µg/mL.[17]

  • Filtering: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent clogging of the ESI needle.[17]

  • Instrument Setup: Use an electrospray ionization (ESI) source, typically in negative ion mode to deprotonate the carboxylic acid. Set the mass analyzer to a range of m/z 100-500.

  • Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and high-resolution mass measurement. Perform a data-dependent MS/MS scan on the parent ion [M-H]⁻ to obtain fragmentation data.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Take ~1-2 mg of the solid sample and grind it thoroughly with ~100-200 mg of dry KBr powder in an agate mortar.

  • Pellet Pressing: Transfer the ground powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[18]

Protocol 3: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[19][20]

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred. The final sample height should be approximately 4-5 cm.[12][21]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.

  • ¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H spectrum.

Conclusion

The structural confirmation of this compound and its derivatives is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry establishes the molecular formula, infrared spectroscopy provides a rapid screen for essential functional groups, and NMR spectroscopy delivers the definitive blueprint of atomic connectivity. By employing these methods in a logical workflow and understanding the unique contribution of each, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable and reproducible science.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
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  • Suryadi, H., & Agustina, F. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
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  • Chad's Prep. (2018). Structural Determination From All Spectra Example 4. YouTube.
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  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
  • PubMed Central. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
  • ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds.
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  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Department of Chemistry.
  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR).
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A Senior Application Scientist's Guide to Benchmarking 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid Against Known Collagenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking a Novel Collagenase Inhibitor

In the landscape of drug discovery, particularly in targeting diseases characterized by excessive collagen degradation, the identification of novel, potent, and selective enzyme inhibitors is of paramount importance. 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid has emerged as a promising candidate, with preliminary research suggesting its potential as a bacterial collagenase inhibitor.[1] Bacterial collagenases are significant virulence factors in various infections, contributing to tissue destruction and pathogen dissemination.[2][3] Therefore, the development of effective inhibitors for these enzymes holds significant therapeutic potential.

This guide provides a comprehensive framework for benchmarking this compound against established standards. Our objective is to present a scientifically rigorous comparison, underpinned by detailed experimental protocols and illustrative data, to empower researchers in their evaluation of this novel compound. We will delve into the causality behind experimental choices, ensuring a self-validating and trustworthy analysis.

The chosen standards for this benchmark are:

  • Doxycycline: A tetracycline antibiotic with well-documented matrix metalloproteinase (MMP) and bacterial collagenase inhibitory activity.[1][4][5][6][7]

  • Marimastat: A broad-spectrum hydroxamate inhibitor of MMPs, serving as a potent, synthetic benchmark.[8][9][10][11]

  • 1,10-Phenanthroline: A classic chelating agent known to inhibit metalloproteinases by binding to the active site zinc ion, often used as a positive control inhibitor in collagenase assays.[12][13][14]

Experimental Design: A Step-by-Step Protocol for Comparative Inhibitor Profiling

The cornerstone of a reliable benchmarking study is a well-designed and meticulously executed experimental protocol. Here, we outline a detailed methodology for a bacterial collagenase inhibition assay.

Principle of the Assay

This protocol utilizes a colorimetric method based on the cleavage of a synthetic peptide substrate, N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), by bacterial collagenase.[12][13] Cleavage of FALGPA results in a decrease in absorbance at 345 nm, which can be monitored over time to determine enzyme activity. The inhibitory potential of our test compound and standards will be quantified by measuring the reduction in enzyme activity in their presence.

Materials and Reagents
  • Bacterial Collagenase (from Clostridium histolyticum)

  • FALGPA substrate

  • Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6)[15]

  • This compound

  • Doxycycline hyclate

  • Marimastat

  • 1,10-Phenanthroline

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of kinetic measurements at 345 nm

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent & Compound Preparation Enzyme_Prep Enzyme Dilution Reagent_Prep->Enzyme_Prep Substrate_Prep Substrate Solution Reagent_Prep->Substrate_Prep Plate_Setup Plate Setup: Inhibitors & Controls Enzyme_Prep->Plate_Setup Add_Substrate Initiate Reaction (Add Substrate) Substrate_Prep->Add_Substrate Enzyme_Add Add Enzyme Plate_Setup->Enzyme_Add Pre_Incubate Pre-incubation (10 min) Enzyme_Add->Pre_Incubate Pre_Incubate->Add_Substrate Kinetic_Read Kinetic Reading (OD 345 nm) Add_Substrate->Kinetic_Read Calc_Rate Calculate Reaction Rates Kinetic_Read->Calc_Rate Percent_Inhibition Calculate % Inhibition Calc_Rate->Percent_Inhibition IC50_Curve IC50 Curve Fitting Percent_Inhibition->IC50_Curve Kinetic_Analysis Mechanism of Action (Lineweaver-Burk) IC50_Curve->Kinetic_Analysis

Caption: Experimental workflow for collagenase inhibition assay.

Detailed Protocol
  • Compound Preparation:

    • Prepare stock solutions of this compound, Doxycycline, and Marimastat in DMSO.

    • Prepare a stock solution of 1,10-Phenanthroline in the assay buffer.

    • Create a series of dilutions for each compound to determine the IC₅₀ value.

  • Enzyme and Substrate Preparation:

    • Reconstitute and dilute the bacterial collagenase in cold assay buffer to the desired working concentration.

    • Prepare the FALGPA substrate solution in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the appropriate volume of each inhibitor dilution. Include wells for a positive control (enzyme only) and a negative control (assay buffer only).

    • Add the diluted enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the FALGPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 345 nm every minute for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Data Analysis: A Head-to-Head Evaluation

To provide a clear comparison, we present hypothetical but plausible data for the inhibitory activity of this compound against the selected standards.

IC₅₀ Values: Potency Comparison

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency.

CompoundIC₅₀ (µM) [Hypothetical]
This compound8.5
Doxycycline25.0
Marimastat0.1
1,10-Phenanthroline5.0

This hypothetical data suggests that this compound exhibits potent inhibitory activity, surpassing that of the commonly used antibiotic Doxycycline and the general metalloproteinase inhibitor 1,10-Phenanthroline. However, it is less potent than the broad-spectrum MMP inhibitor, Marimastat.

Mechanism of Action: Unraveling the Inhibitory Profile

Understanding the mechanism of inhibition is crucial for lead optimization in drug development. This can be elucidated through kinetic studies by varying the substrate concentration in the presence of a fixed inhibitor concentration. The data is often visualized using a Lineweaver-Burk plot.

Hypothetical Lineweaver-Burk Plot Analysis

Based on the structure of this compound, which does not closely resemble the peptide substrate, a non-competitive or mixed-type inhibition is a plausible hypothesis. In non-competitive inhibition, the inhibitor binds to an allosteric site on the enzyme, affecting its catalytic activity but not substrate binding.

inhibition_mechanism cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI_comp EI Complex E->EI_comp + I S Substrate (S) I_comp Inhibitor (I) ES->E + P P Product (P) E_non Enzyme (E) ES_non ES Complex E_non->ES_non + S EI_non EI Complex E_non->EI_non + I S_non Substrate (S) I_non Inhibitor (I) ES_non->E_non + P ESI_non ESI Complex ES_non->ESI_non + I EI_non->ESI_non + S P_non Product (P)

Caption: Simplified diagrams of competitive vs. non-competitive inhibition.

A hypothetical Lineweaver-Burk plot for this compound showing non-competitive inhibition would exhibit lines with different y-intercepts (1/Vmax) but a common x-intercept (-1/Km). This would indicate that the inhibitor decreases the maximal reaction rate (Vmax) without affecting the substrate binding affinity (Km).

Discussion and Future Directions

This guide provides a robust framework for the initial benchmarking of this compound as a bacterial collagenase inhibitor. The hypothetical data presented positions it as a compound of significant interest, warranting further investigation.

Key future steps should include:

  • Determination of the precise mechanism of action through detailed kinetic studies.

  • Selectivity profiling against a panel of human matrix metalloproteinases to assess potential off-target effects.

  • In vitro cell-based assays to evaluate its efficacy in a more biologically relevant context.

  • Structural studies , such as X-ray crystallography, to visualize the inhibitor-enzyme interaction at the molecular level.

By following a systematic and comparative approach as outlined in this guide, researchers can effectively evaluate the potential of this compound and accelerate its journey from a promising molecule to a potential therapeutic agent.

References

  • Golub, L. M., et al. (1995). Oral administration of doxycycline reduces collagenase and gelatinase activities in extracts of human osteoarthritic cartilage. Journal of Rheumatology, 22(9), 1729-1734.
  • Lauhio, A., et al. (1994). In vivo inhibition of human neutrophil collagenase (MMP-8) activity during long-term combination therapy of doxycycline and non-steroidal anti-inflammatory drugs (NSAID) in acute reactive arthritis. Clinical and Experimental Immunology, 98(1), 21-28.
  • Paefgen, V., et al. (2022). Oral doxycycline prevents skin-associated adverse effects induced by injectable collagenase in a rodent model of capsular contracture around silicone implants. PLOS ONE, 17(7), e0271113.
  • Yu, R., et al. (2023). Ciprofloxacin interferes with collagen I/II and matrix metalloproteinase synthesis. Research Square.
  • Golub, L. M., et al. (1998). Adjunctive treatment with subantimicrobial doses of doxycycline: effects on gingival fluid collagenase activity and attachment loss in adult periodontitis. Journal of Clinical Periodontology, 25(12), 1000-1010.
  • ScienCell Research Laboratories. Collagenase Activity Assay (CAA).
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  • Spandidos Publications. Ciprofloxacin has antifibrotic effects in scleroderma fibroblasts via downregulation of Dnmt1 and upregulation of Fli1.
  • Wojtowicz-Praga, S., et al. (1998). Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer. Journal of Clinical Oncology, 16(6), 2150-2156.
  • Oliva, F., et al. (2012). New insights in extracellular matrix remodeling and collagen turnover related pathways in cultured human tenocytes after ciprofloxacin administration. Muscle, Ligaments and Tendons Journal, 2(1), 32-38.
  • Chondrex, Inc. Bacterial Collagenase Assay Kit.
  • Gali, A., et al. (2023). Fluoroquinolone-Induced Achilles Tendon Damage: Structural and Biochemical Insights into Collagen Type I Alterations. International Journal of Molecular Sciences, 24(13), 10853.
  • Tsai, W. C., et al. (2011). Ciprofloxacin up-regulates tendon cells to express matrix metalloproteinase-2 with degradation of type I collagen. Journal of Orthopaedic Research, 29(5), 680-685.
  • Lauer-Fields, J., et al. (2022). Discovery and Characterization of Synthesized and FDA-Approved Inhibitors of Clostridial and Bacillary Collagenases. Journal of Medicinal Chemistry, 65(20), 13811-13827.
  • Assay Genie. Collagenase Activity Colorimetric Assay Kit.
  • International Journal of Bioassays. (2014). COLLAGENASE INHIBITION ACTIVITY OF INDIAN MEDICINAL PLANTS: AN APPROACH TO MODERATE COLLAGEN TURNOVER.
  • Semantic Scholar. Inhibitors of Clostridium histolyticum collagenase.
  • Gheldiu, A. M., et al. (2022). Discovery of New Microbial Collagenase Inhibitors. Pharmaceuticals, 15(12), 1548.
  • Matsushita, O., et al. (2015). Diversity, Structures, and Collagen-Degrading Mechanisms of Bacterial Collagenolytic Proteases. Applied and Environmental Microbiology, 81(19), 6704-6715.
  • Lauer-Fields, J., et al. (2017). Discovery of a Potent Inhibitor Class with High Selectivity toward Clostridial Collagenases. Journal of the American Chemical Society, 139(31), 10741-10748.
  • Gray, R. D., et al. (1985). Inhibition of Mammalian Collagenases by Thiol-Containing Peptides. Journal of Biological Chemistry, 260(28), 15238-15241.
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  • Puerta, A., et al. (2001). Synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonylglycine hydroxamate moieties. Journal of Medicinal Chemistry, 44(23), 3907-3919.
  • Puerta, A., et al. (2002). Protease inhibitors. Part 12. Synthesis of potent matrix metalloproteinase and bacterial collagenase inhibitors incorporating sulfonylated N-4-nitrobenzyl-beta-alanine hydroxamate moieties. Bioorganic & Medicinal Chemistry, 10(7), 2235-2248.
  • ResearchGate. Collagenase inhibitory activity of compounds 1 and 2, and the positive....

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid (CAS No. 592542-51-3). As a compound utilized in organic synthesis and biochemical research, particularly for its potential as a bacterial collagenase inhibitor, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's chemical nature and associated hazards is essential. The structure of this compound incorporates three key functional groups—a nitroaromatic ring, a sulfonyl group, and a carboxylic acid—each contributing to its overall hazard profile.

  • Nitroaromatic Group : Compounds containing this moiety can be skin and eye irritants and may pose an explosive risk under specific conditions, such as exposure to heat or shock.[1][2]

  • Carboxylic Acid Group : This functional group imparts acidic properties, making the compound potentially corrosive and incompatible with bases, oxidizing agents, and reducing agents.[3]

  • Sulfonyl Group : While generally stable, this group can lead to the emission of toxic sulfur oxides upon combustion.[4]

A summary of the compound's properties and hazard classifications is provided below.

Table 1: Chemical Properties and Identifiers
PropertyValueSource
CAS Number 592542-51-3[5][6]
Molecular Formula C₁₀H₁₁NO₇S[1][5]
Molecular Weight 289.26 g/mol [1][5]
Melting Point 137-139 °C[7][8]
Storage Temperature 2-8°C, sealed in a dry environment[1][8][9]
Table 2: GHS Hazard and Precautionary Statements
CodeStatementSource
H302 Harmful if swallowed.[6]
H315 Causes skin irritation.[6]
H319 Causes serious eye irritation.[6]
H335 May cause respiratory irritation.[6]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[6][10]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[6][10]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][10]
P501 Dispose of contents/container to an approved waste disposal plant.[4][10]

Immediate Safety and Handling Precautions

Adherence to stringent safety protocols is mandatory when handling this compound. The causality behind these precautions is rooted in mitigating the risks identified in the hazard assessment.

Personal Protective Equipment (PPE)

Based on the compound's potential for skin, eye, and respiratory irritation, the following PPE is required:

  • Eye Protection : Chemical safety goggles or a face shield compliant with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[4][11]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3]

  • Body Protection : A standard laboratory coat is required. For handling larger quantities, a chemical-resistant apron should be used.[11][12]

Engineering Controls

All handling and disposal preparation steps must be conducted within a properly functioning chemical fume hood.[3][11] This engineering control is the primary defense against the inhalation of dust or fumes, which may cause respiratory irritation.[1]

Spill Management

In the event of a minor spill:

  • Ensure appropriate PPE is worn before addressing the spill.

  • Cover the spill with an inert absorbent material, such as sand or vermiculite.[3]

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[3]

  • For large spills, evacuate the area immediately and follow your institution's established emergency procedures.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste in accordance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11]

Step 1: Waste Identification and Segregation
  • Designation : This compound must be designated as hazardous waste from the moment it is generated.[14]

  • Segregation : The waste must be kept separate from other waste streams, particularly from bases, oxidizing agents, and reducing agents, to prevent potentially violent reactions.[3][15] Never mix organic acid waste with inorganic acids in the same container.[3]

Step 2: Waste Container Selection and Labeling
  • Container : Use only compatible, leak-proof hazardous waste containers.[13] High-density polyethylene (HDPE) or glass containers are suitable choices.[3] Ensure the container is clean and in good condition.

  • Labeling : The container must be clearly labeled as per EPA requirements.[16][17] The label must include:

    • The words "Hazardous Waste" .[16][17]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[15]

    • A clear indication of the associated hazards (e.g., "Corrosive," "Irritant").[3][16]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Location : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[14][15][17] This could be a designated section of a workbench or within a chemical fume hood.

  • Storage Conditions : The SAA should be a cool, dry, and well-ventilated area away from incompatible materials.[3] Store the container below eye level and within secondary containment (such as a chemical-resistant tray) to mitigate risks from potential leaks.[18][19]

  • Container Management : Keep the waste container securely closed at all times, except when adding waste.[14][19] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[3]

Step 4: Arranging for Final Disposal
  • Contact EHS : Once the container is full (or if waste has been accumulated for up to one year), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][14][15]

  • Documentation : Complete any required waste disposal forms accurately, listing all constituents of the waste container.[14]

Visualizing the Disposal Workflow

To ensure a clear, self-validating process, the following flowchart outlines the decision-making and procedural steps for the proper disposal of this compound.

G start Waste Generated: This compound (Pure, Contaminated, or in Solution) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood designate Step 3: Designate as Hazardous Waste (Never dispose down drain) fume_hood->designate segregate Step 4: Segregate from Incompatibles (Bases, Oxidizers, Reducers) designate->segregate container Step 5: Select Compatible Container (HDPE or Glass) segregate->container label Step 6: Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazard Information container->label store Step 7: Store in Satellite Accumulation Area (SAA) - At point of generation - Closed and in secondary containment label->store pickup Step 8: Arrange for Pickup Contact Institutional EHS or Licensed Disposal Contractor store->pickup

Caption: Decision workflow for the disposal of this compound.

References

  • US Bio-Clean. OSHA Compliance For Laboratories.
  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
  • American Chemical Society. (2020, May 19). Managing Hazardous Chemical Waste in the Lab.
  • PubChem. This compound.
  • Med-Waste, Inc. (2018, August 15). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations.
  • American Chemical Society. Regulation of Laboratory Waste.
  • ChemBK. (2024, January 2). 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)aceticaci.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • U.S. Environmental Protection Agency. (2023, November 28). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Chemistry For Everyone. (2023, July 11). How To Store Nitrocellulose?.
  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • Medical Waste Pros. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • IEDU. Instructions and Guidelines for Chemical Storage and Handling.
  • Montclair State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Health and Safety Executive. Storage And Handling Of Industrial Nitrocellulose.
  • Lab Alley. How to Dispose of Acetic Acid.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Tyger Scientific. This compound.
  • University of Toronto Scarborough. Chemical Handling and Storage Section 6.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • ChemUniverse. This compound.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

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Comprehensive Safety and Handling Guide for 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid (CAS No. 592542-51-3). As a compound featuring a nitroaromatic ring, a sulfonyl group, and a carboxylic acid moiety, a multi-faceted approach to safety is imperative to mitigate potential risks in a laboratory setting.

Understanding the Hazard Profile

A thorough risk assessment begins with a clear understanding of the compound's intrinsic hazards. While a comprehensive toxicological profile for this specific molecule is not widely available, the known hazard classifications and the chemistry of its functional groups provide a strong basis for establishing safe handling procedures.

GHS Hazard Classification

Based on available supplier safety data, this compound is classified with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications dictate the minimum required safety precautions and personal protective equipment.

Chemical Reactivity and Functional Group Analysis

The structure of this compound contains three key functional groups that inform its hazard profile:

  • Nitroaromatic Group: Nitroaromatic compounds are often toxic and can be environmentally hazardous.[2][3][4] Many compounds in this class are known to be irritants and may have mutagenic properties.[3] Their disposal requires careful consideration to prevent environmental contamination.[3][5]

  • Sulfonyl Group: While the sulfonyl group itself is relatively stable, related compounds like sulfonyl chlorides can be irritants.[6] The presence of this group contributes to the overall chemical properties of the molecule.

  • Carboxylic Acid Group: Carboxylic acids can range from weak to strong acids and are often corrosive or irritants to skin and eyes.[7] The acidic nature of this moiety necessitates protection against direct contact.

Given these components, the primary hazards are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust particles.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, grounded in the known hazards.

Body Part Required PPE Rationale and Specifications
Hands Chemical-resistant glovesNitrile gloves are a suitable choice for protection against a wide range of chemicals, including irritants.[2] Always check for holes before use and dispose of them immediately after handling the compound or in case of contamination.[8]
Eyes & Face Safety goggles and a face shieldDue to the "serious eye irritation" classification (H319), chemical safety goggles are mandatory.[2][9] In situations with a higher risk of splashes, such as when handling larger quantities or solutions, a full-face shield should be worn in addition to goggles to protect the entire face.[2][8][9]
Body Laboratory coatA flame-resistant lab coat should be worn to protect against accidental spills and skin contact.[2] Ensure the coat is fully buttoned.
Respiratory Certified respirator (if applicable)Handling of the solid compound outside of a certified chemical fume hood, or any procedure that could generate dust, requires respiratory protection to mitigate the risk of respiratory irritation (H335).[2] An N95 dust mask or a half-face respirator with appropriate cartridges for organic vapors and acid gases should be used based on a risk assessment.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely handling this compound.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation and containment of any dust or vapors.[10][11]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit readily available containing an inert absorbent material such as sand, silica gel, or vermiculite.[12] Do not use combustible materials like paper towels for absorption.[12]

Handling Procedure
  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to avoid inhaling dust. Use appropriate tools (spatulas, etc.) to handle the compound and avoid creating dust clouds.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling is complete, decontaminate the work surface with a suitable solvent (e.g., ethanol or acetone) followed by soap and water.[12]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, typically starting with gloves, followed by the lab coat, and then eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.[10]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood is operational prep2 Locate and test emergency equipment prep1->prep2 prep3 Prepare spill kit prep2->prep3 prep4 Don all required PPE prep3->prep4 handle1 Weigh/transfer solid in fume hood prep4->handle1 Proceed to handling handle2 Prepare solutions with care handle1->handle2 handle3 Perform experimental work handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 After experiment clean2 Segregate and label waste clean1->clean2 clean3 Doff PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove any contaminated clothing.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

  • Spill Cleanup: In case of a spill, evacuate the area and ensure it is well-ventilated.[12] Wearing appropriate PPE, contain the spill with an inert absorbent material.[12] Carefully collect the absorbed material into a labeled, sealable hazardous waste container.[12]

Waste Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[12] Nitroaromatic compounds, in particular, should not be disposed of in standard waste streams.[3][5]

Waste Segregation and Labeling
  • Segregation: Do not mix waste containing this compound with other waste streams, especially incompatible materials like strong oxidizing agents.[12] It should be segregated as "Nitroaromatic Organic Waste" or as directed by your institution's Environmental Health and Safety (EHS) department.

  • Container: Use a designated, properly sealed, and clearly labeled hazardous waste container.[12] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.[12] Include the date and the name of the generating laboratory.[12]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from handling this compound.

cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generated solid_waste Contaminated Solids (gloves, absorbent) start->solid_waste liquid_waste Unused/Waste Solutions start->liquid_waste container Place in a labeled, sealed hazardous waste container solid_waste->container liquid_waste->container labeling Label as 'Nitroaromatic Organic Waste' with chemical name container->labeling storage Store in designated satellite accumulation area labeling->storage disposal Arrange for pickup by certified hazardous waste disposal service storage->disposal

Caption: Disposal workflow for this compound waste.

By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental compliance. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • Biological Treatment of Nitroaromatics in Wastew
  • Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide. Benchchem.
  • 592542-51-3 | this compound. AiFChem.
  • Biodegradation of nitroaromatic compounds and explosives.
  • Degradation of nitroaromatic compounds by microorganisms. PubMed.
  • Protective apparel. NorFalco.
  • SAFETY D
  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
  • Safety Data Sheet for [(2-Nitrophenyl)sulfonyl]acetic acid. AK Scientific, Inc.
  • SAFETY D
  • SAFETY D
  • 4-methoxy-3-nitrobenzenesulfonyl chloride Safety D
  • Acetic acid, methoxy-: Human health tier II assessment. Australian Government Department of Health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.